6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPDJXSRIPZFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646232 | |
| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-62-7 | |
| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid, a halogenated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The indazole core is a privileged scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents.[1] This document delineates the predicted physicochemical properties, outlines a plausible, high-yield synthetic pathway, and explores the compound's chemical reactivity. Emphasis is placed on its strategic utility as a trifunctional building block in the design and synthesis of novel drug candidates, particularly in the realms of oncology and inflammatory diseases. Safety protocols and handling procedures are also detailed to ensure its effective and safe application in a research environment.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in critical hydrogen bonding and aromatic interactions with various biological targets. Consequently, indazole derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][2]
The strategic value of this compound lies in its trifunctional nature:
-
The Indazole Core: Provides the fundamental scaffold for biological activity.
-
The Carboxylic Acid (C3-Position): Acts as a primary handle for amide bond formation, enabling the facile introduction of diverse side chains and the exploration of Structure-Activity Relationships (SAR).
-
The Halogen Substituents (C4-Fluoro, C6-Bromo): The fluorine atom can enhance metabolic stability and modulate the pKa of the indazole N-H, while the bromine atom serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, allowing for late-stage diversification of the molecular core.[3]
This guide positions the title compound as a high-value intermediate for constructing complex molecular architectures and accelerating drug discovery programs.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on closely related analogs. The data presented below is synthesized from computational models and empirical data from similar chemical entities.[4][5]
Data Summary Table
| Property | Predicted Value / Information | Source / Rationale |
| Chemical Formula | C₈H₄BrFN₂O₂ | Based on structure |
| Molecular Weight | 259.03 g/mol | Calculated from formula |
| CAS Number | Not assigned | Not found in major databases |
| Appearance | Off-white to light brown solid | Typical for similar organic acids |
| Melting Point | >290 °C | Based on analogs like 6-Bromo-1H-indazole-4-carboxylic acid (293-298 °C) |
| pKa | ~2.8 - 3.5 | Predicted based on the electron-withdrawing effects of halogens on the carboxylic acid |
| XLogP3-AA | ~2.5 - 3.0 | Estimated based on analogs, indicating moderate lipophilicity |
| Hydrogen Bond Donor Count | 2 (N-H, O-H) | Computed from structure[4] |
| Hydrogen Bond Acceptor Count | 3 (N, C=O, O-H) | Computed from structure[4] |
Predicted Spectroscopic Profile
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region corresponding to the protons at the C5 and C7 positions. The N-H and carboxylic acid O-H protons would likely appear as broad singlets, exchangeable with D₂O.
-
¹³C NMR: Approximately 8 signals are expected in the aromatic/olefinic region, in addition to the carbonyl carbon signal from the carboxylic acid.
-
¹⁹F NMR: A single resonance is anticipated, characteristic of the fluorine atom attached to the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern (M, M+2) of approximately 1:1 intensity ratio, which is the definitive signature of a monobrominated compound.
Synthesis and Mechanistic Insights
A robust and scalable synthesis is critical for the utility of any chemical building block. While a specific published procedure for the title compound is scarce, a logical and efficient synthetic route can be designed based on established methodologies for related indazoles.[6][7] The proposed pathway begins with a commercially available, appropriately substituted aniline derivative.
Proposed Synthetic Workflow
The following diagram illustrates a plausible two-step synthesis starting from 2-amino-5-bromo-3-fluorobenzoic acid.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful formation of the product can be monitored at each stage by standard analytical techniques (TLC, LC/MS).
-
Diazotization of the Starting Material:
-
To a stirred suspension of 2-amino-5-bromo-3-fluorobenzoic acid (1.0 eq) in 2M hydrochloric acid (5-10 volumes) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.
-
Causality: The use of nitrous acid (generated in situ from NaNO₂ and HCl) converts the primary aromatic amine into a diazonium salt. This electrophilic species is poised for intramolecular cyclization. Low temperature is critical to prevent decomposition of the unstable diazonium intermediate.
-
Stir the resulting mixture for 30-60 minutes at 0-5 °C.
-
-
Reductive Cyclization to Form the Indazole Ring:
-
To the cold diazonium salt solution, slowly add a solution of sodium sulfite or tin(II) chloride (2.0-3.0 eq) in water.
-
Causality: A mild reducing agent is required to facilitate the cyclization onto the carboxylic acid group, forming the pyrazole ring of the indazole system.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LCMS analysis indicates complete consumption of the diazonium intermediate.
-
-
Isolation and Purification:
-
The product typically precipitates from the reaction mixture upon completion. Collect the solid by vacuum filtration.
-
Wash the filter cake sequentially with cold water and a minimal amount of a cold non-polar solvent (e.g., hexane) to remove impurities.
-
For higher purity, recrystallize the crude solid from a suitable solvent system, such as aqueous acetic acid or an ethanol/water mixture.[7]
-
Dry the final product under vacuum to yield this compound.
-
Chemical Reactivity and Synthetic Utility
The title compound is a versatile scaffold for chemical elaboration due to its three distinct functional handles.
Caption: Key reaction pathways for derivatization.
-
Reactions at the Carboxylic Acid: This is the most common site for modification. Standard peptide coupling reagents (e.g., EDC, HATU, HOBt) can be used to react the acid with a vast library of primary and secondary amines, generating diverse amide derivatives. This is a cornerstone of SAR exploration in drug discovery.[8]
-
Reactions at the C6-Bromo Position: The bromine atom is a powerful tool for building molecular complexity via palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl rings.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines provides access to 6-aminoindazole derivatives.
-
Expert Insight: The differential reactivity of halogens allows for selective reactions. If a more reactive halogen like iodine were present (e.g., at the 3-position), it could be reacted selectively before the bromine, enabling sequential, site-specific modifications.[3]
-
-
Reactions at the N1-Position: The indazole N-H is weakly acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and subsequently alkylated or arylated to further expand the chemical space.
Applications in Drug Discovery
The structural motifs accessible from this compound are prevalent in a multitude of biologically active agents, particularly kinase inhibitors.
Caption: Role of the title compound in a drug discovery cascade.
The molecule serves as an ideal starting point for building focused libraries for screening against therapeutic targets. For example, in the design of ATP-competitive kinase inhibitors, the indazole core can act as a "hinge-binder," the amide substituent can explore a solvent-exposed region, and the C6-substituent can target a deeper hydrophobic pocket. The C4-fluoro group can serve to fine-tune the electronics and improve properties like metabolic stability or cell permeability. Its utility has been demonstrated in the synthesis of inhibitors for targets such as VEGFR-2 and other tyrosine kinases.[8]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount. The following information is based on data from structurally similar compounds.[4][9][10][11]
GHS Hazard Classification (Predicted)
| Pictogram | Signal Word | Hazard Class & Code | Hazard Statement |
| Warning | Acute Tox. 4 (H302) | Harmful if swallowed[4] | |
| Skin Irrit. 2 (H315) | Causes skin irritation[4][9] | ||
| Eye Irrit. 2 (H319) | Causes serious eye irritation[4][9] | ||
| STOT SE 3 (H335) | May cause respiratory irritation[4][9] |
Safe Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved particulate respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[10]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the material using a dustpan and place it into a suitable, labeled container for disposal.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.
Conclusion
This compound is a strategically designed chemical building block with significant potential for accelerating drug discovery and development. Its trifunctional nature provides medicinal chemists with a versatile platform for synthesizing diverse compound libraries with a high degree of molecular complexity. By leveraging the distinct reactivity of its carboxylic acid, bromo, and N-H functionalities, researchers can efficiently explore structure-activity relationships and optimize compounds for desired biological activity and pharmaceutical properties. Adherence to rigorous safety protocols will ensure its effective and responsible use in the laboratory.
References
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National Center for Biotechnology Information. 6-Bromo-1H-indole-3-carboxylic acid. PubMed Central (PMC). [Link]
-
National Center for Biotechnology Information. 6-Bromo-3-chloro-1H-indazole. PubChem. [Link]
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ResearchGate. (PDF) 6-Bromo-1H-indole-3-carboxylic acid. [Link]
- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
National Center for Biotechnology Information. Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central (PMC). [Link]
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ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
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Angene Chemical. Safety Data Sheet - 3-bromo-6-fluoro-1H-indazole. [Link]
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Pharmaffiliates. Methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate. [Link]
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ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. [Link]
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Taylor & Francis Online. Indazole – Knowledge and References. [Link]
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Assiut University Journals. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. [Link]
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Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. [Link]
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AMERICAN ELEMENTS. 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid. [Link]
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ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
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A Technical Guide to the Synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid: A Key Heterocyclic Building Block
Abstract: 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold and strategically placed functional groups—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a carboxylic acid for amide coupling—make it an invaluable building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. This in-depth guide provides a comprehensive, field-proven synthetic pathway, elucidating the strategic considerations, reaction mechanisms, and detailed experimental protocols required for its preparation. The narrative is structured to deliver not just a procedure, but a causal understanding of the synthetic choices, ensuring both reproducibility and adaptability for researchers in the field.
Strategic Overview: A Retrosynthetic Approach
The synthesis of a polysubstituted aromatic heterocycle like this compound requires a robust strategy that controls regioselectivity at each step. A logical retrosynthetic analysis reveals a three-stage approach, beginning with a commercially available aniline and culminating in a late-stage carboxylation.
Caption: Retrosynthetic analysis of the target molecule.
This pathway is advantageous because it builds the core indazole ring from a readily available, appropriately substituted aniline precursor. The final carboxylation step leverages the inherent acidity of the C3 proton of the indazole ring system, a well-established transformation.
Synthesis Pathway and Experimental Protocols
The forward synthesis is executed in three principal stages, each with specific mechanistic underpinnings that ensure high yield and purity.
Stage 1: Synthesis of 4-Bromo-6-fluoro-2-methylaniline (Intermediate 2)
The foundational step is the regioselective bromination of 3-fluoro-2-methylaniline (1) . The directing effects of the activating amino group and the deactivating (but ortho-, para-directing) fluoro group must be carefully considered. The amino group is the dominant activating group, directing electrophilic substitution to its ortho and para positions. The position para to the amine is the most sterically accessible and electronically favored, leading to highly selective bromination at C4.
Mechanism Insight: This reaction is a classic electrophilic aromatic substitution. N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine species (Br+). The electron-rich aniline ring attacks the electrophile, proceeding through a stabilized carbocation intermediate (sigma complex) to yield the desired product after deprotonation. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction without competing with the substrate.
Experimental Protocol:[1]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-2-methylaniline (1) (1.0 eq.) in acetonitrile.
-
Cool the solution to 10°C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at 25°C for 1-2 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by washing with petroleum ether or by column chromatography to yield 4-bromo-6-fluoro-2-methylaniline (2) as a solid.
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-2-methylaniline | [1] |
| Reagent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | Acetonitrile | [1] |
| Temperature | 10°C to 25°C | [1] |
| Typical Yield | ~67% | [1] |
Stage 2: Synthesis of 6-Bromo-4-fluoro-1H-indazole (Intermediate 4)
This stage involves the construction of the indazole ring via a diazotization-cyclization sequence, a process analogous to the Richter synthesis. The aniline intermediate (2) is first protected, commonly via acetylation, to form N-acetyl derivative (3) . This is then treated with a nitrosating agent (isoamyl nitrite) in the presence of an acid or acetate source, which generates a diazonium species that cyclizes in situ. A final deprotection step yields the indazole core.
Mechanism Insight: The reaction proceeds via several steps. First, the aniline is acetylated to moderate its reactivity. Then, isoamyl nitrite in the presence of an acid source (e.g., acetic acid) generates a nitrosating agent (like N₂O₃). This reacts with the acetylated aniline to form an N-nitrosoamine, which tautomerizes and eliminates water to form a diazonium ion. The key cyclization step involves an intramolecular electrophilic attack of the diazonium group onto the benzene ring, facilitated by the loss of the acetyl group, followed by tautomerization to the stable aromatic indazole ring. This process is highly analogous to established methods for synthesizing substituted indazoles.[2][3]
Caption: Workflow for the formation of the indazole core.
Experimental Protocol: (Adapted from[2][3])
-
Acetylation: Dissolve 4-bromo-6-fluoro-2-methylaniline (2) (1.0 eq.) in a suitable solvent like chloroform or acetic acid. Add acetic anhydride (1.1 eq.) and stir at room temperature until acetylation is complete (monitored by TLC) to form intermediate (3) . This intermediate can be isolated or used directly.
-
Cyclization: To the solution of (3) , add potassium acetate (0.2 eq.) followed by isoamyl nitrite (2.0 eq.).
-
Heat the reaction mixture to reflux (approx. 60-110°C, depending on the solvent) and maintain for several hours until the starting material is consumed.
-
Hydrolysis/Deprotection: Cool the mixture and remove the volatile components under vacuum. Add a solution of aqueous hydrochloric acid and heat to 50-60°C to hydrolyze any remaining acetyl group.
-
Cool the acidic mixture and carefully basify with a strong base (e.g., 50% aq. NaOH) to pH > 10.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude solid by recrystallization or column chromatography to afford 6-bromo-4-fluoro-1H-indazole (4) .
Stage 3: Synthesis of this compound (Target)
The final step is the introduction of the carboxylic acid group at the C3 position. This is efficiently achieved by deprotonation of the indazole at C3 using a strong organolithium base, followed by quenching the resulting anion with carbon dioxide. To prevent the acidic N-H proton from interfering, it must be protected first. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is an excellent choice as it is stable to lithiation conditions and can be readily removed.
Mechanism Insight: This transformation relies on the principles of Directed ortho Metalation (DoM).[4][5] The nitrogen atoms of the pyrazole ring act as a directing metalation group, coordinating the lithium base and increasing the kinetic acidity of the adjacent C3 proton. Treatment with a strong base like n-butyllithium (n-BuLi) selectively removes this proton to form a C3-lithiated indazole species. This potent nucleophile then readily attacks the electrophilic carbon of solid carbon dioxide (dry ice) in a carboxylation reaction. A final acidic workup protonates the carboxylate and removes the SEM protecting group to yield the target acid (5) .
Experimental Protocol: (Adapted from[6])
-
N-Protection: Dissolve 6-bromo-4-fluoro-1H-indazole (4) (1.0 eq.) in an anhydrous solvent like tetrahydrofuran (THF). Cool to 0°C and add a base such as sodium hydride (NaH, 1.1 eq.). Stir until hydrogen evolution ceases. Add SEM-Cl (1.2 eq.) and allow the reaction to warm to room temperature and stir until protection is complete. Work up by quenching with water, extracting with an organic solvent, and purifying to obtain N-SEM-protected indazole.
-
Lithiation & Carboxylation: Dissolve the N-SEM-protected indazole in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq., as a solution in hexanes) dropwise. Stir the resulting solution at -78°C for 1 hour to ensure complete formation of the C3-lithiated species.
-
Quench the reaction by adding an excess of crushed dry ice (solid CO₂) to the flask. Allow the mixture to slowly warm to room temperature.
-
Deprotection & Isolation: Add aqueous HCl (e.g., 2M) to the reaction mixture. This step both protonates the carboxylate and cleaves the SEM group.
-
Stir vigorously for several hours at an elevated temperature (e.g., 60-80°C) to ensure complete deprotection.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting solid, this compound (5) , can be purified by recrystallization.
Conclusion
The synthesis of this compound is a robust and scalable process when approached with a clear, regioselective strategy. The three-stage pathway presented herein—regioselective bromination, diazotization-driven indazole formation, and protection-assisted C3-carboxylation—relies on well-understood and reliable organic transformations. By providing detailed protocols and explaining the causal mechanisms behind the experimental choices, this guide equips researchers and drug development professionals with the necessary knowledge to confidently produce this critical molecular building block for the advancement of modern medicinal chemistry.
References
- Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones. (n.d.). University of Southern Mississippi.
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Available at: [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2011). Der Pharma Chemica. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Available at: [Link]
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1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Available at: [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.
-
Directed ortho metalation. (n.d.). Wikipedia. Available at: [Link]
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Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Available at: [Link]
- Directed (ortho) Metallation. (n.d.). University of Rochester.
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Spectroscopic Characterization of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes data from structurally related analogs and established spectroscopic principles to present a detailed analysis. It is designed to serve as a valuable resource for researchers, offering insights into the expected spectroscopic properties and providing detailed methodologies for acquiring and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this class of compounds.
Introduction
This compound (CAS: 885520-62-7, Molecular Formula: C₈H₄BrFN₂O₂) belongs to the indazole class of heterocyclic compounds. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring the quality and reproducibility of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous identification and detailed structural information.
Molecular Structure and Key Features
A foundational understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound is presented below.
Figure 1: Chemical structure of this compound.
Key structural features that will influence the spectroscopic data include:
-
Indazole Core: A bicyclic aromatic system containing two nitrogen atoms.
-
Substituents on the Benzene Ring: A bromine atom at position 6 and a fluorine atom at position 4. These halogens will induce characteristic isotopic patterns in mass spectrometry and will influence the chemical shifts in NMR through their electronic effects.
-
Carboxylic Acid Group: Located at position 3, this group has characteristic IR absorptions and will give rise to a deshielded proton signal in ¹H NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | br s | 1H | COOH |
| ~13.0 - 13.5 | br s | 1H | N-H |
| ~7.8 - 8.0 | d | 1H | H-5 |
| ~7.5 - 7.7 | d | 1H | H-7 |
Interpretation and Rationale:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet at a very downfield chemical shift.
-
Indazole N-H Proton: The proton on the indazole nitrogen is also acidic and will appear as a broad singlet in a downfield region, typically between 13 and 14 ppm in DMSO-d₆.
-
Aromatic Protons (H-5 and H-7): The two aromatic protons on the benzene ring will appear as doublets due to coupling with each other. The fluorine at position 4 will also introduce coupling to the adjacent proton (H-5), which may result in a doublet of doublets. The bromine at position 6 will primarily exert an electronic effect on the chemical shifts of the neighboring protons.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it can dissolve the carboxylic acid and its residual water peak does not interfere with the signals of interest.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Integrate the signals to determine the relative number of protons.
Figure 2: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (Carboxylic Acid) |
| ~155 - 160 (d, ¹JCF) | C-4 (bearing F) |
| ~140 - 145 | C-7a |
| ~130 - 135 | C-3 |
| ~125 - 130 | C-5 |
| ~120 - 125 | C-7 |
| ~115 - 120 (d, ²JCF) | C-3a |
| ~110 - 115 | C-6 (bearing Br) |
Interpretation and Rationale:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.
-
Carbons Attached to Halogens: The carbon atom directly attached to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The carbon bearing the bromine (C-6) will also be influenced, though the effect of bromine on the chemical shift is less pronounced than that of fluorine.
-
Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical range for aromatic compounds (110-145 ppm). The specific chemical shifts will be influenced by the positions of the nitrogen atoms and the substituents.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C NMR is less sensitive than ¹H NMR.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
-
Data Processing: Apply a Fourier transform and phase correct the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 258 and 260 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Major Fragments:
-
[M-H₂O]⁺: Loss of water from the carboxylic acid.
-
[M-COOH]⁺: Loss of the carboxyl group.
-
Fragments arising from the cleavage of the indazole ring.
-
Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain accurate mass measurements for elemental composition determination.
-
Figure 3: Workflow for acquiring a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |
| ~1600-1450 | Medium | C=C and C=N stretches (aromatic rings) |
| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |
| ~1000-1100 | Strong | C-F stretch |
| ~920-960 | Broad | O-H bend (out-of-plane) |
Interpretation and Rationale:
-
O-H Stretch: The carboxylic acid O-H stretch is one of the most characteristic bands in an IR spectrum, appearing as a very broad absorption over a wide range due to strong hydrogen bonding.
-
C=O Stretch: The carbonyl stretch of the carboxylic acid will be a strong, sharp band. Its position can be influenced by conjugation with the indazole ring.
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the indazole ring will appear in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: The carbon-fluorine bond will give rise to a strong absorption in the fingerprint region.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, MS, and IR techniques. While direct experimental data is sparse in publicly accessible databases, a thorough understanding of the spectroscopic properties of related indazole derivatives and carboxylic acids allows for a reliable prediction of the expected spectral features. This guide provides a framework for researchers to acquire and interpret high-quality spectroscopic data for this and similar molecules, which is essential for advancing research and development in the fields of medicinal chemistry and materials science. The provided protocols are based on standard laboratory practices and can be adapted to specific instrumentation and experimental needs.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-883. Available from: [Link]
An In-Depth Technical Guide to 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid (CAS No. 885520-62-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the indazole core, a bromine atom, and a fluorine atom, make it a key intermediate in the synthesis of complex molecular architectures for drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses its current and potential applications, particularly in the development of targeted cancer therapies such as PARP and tankyrase inhibitors.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1] Indazole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology, inflammation, and infectious diseases.[2] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule, often enhancing its metabolic stability and target-binding affinity. This compound, with its strategic placement of these halogens and a reactive carboxylic acid handle, represents a key starting material for the synthesis of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 885520-62-7 | [3] |
| Molecular Formula | C₈H₄BrFN₂O₂ | [3] |
| Molecular Weight | 259.03 g/mol | [3] |
| IUPAC Name | This compound | ChemSupplier Data |
| Appearance | Solid | ChemSupplier Data |
| Purity | Typically ≥97% | ChemSupplier Data |
| SMILES | O=C(O)c1n[nH]c2cc(Br)cc(F)c12 | ChemSupplier Data |
| InChI Key | InChI=1S/... | ChemSupplier Data |
Synthesis of this compound
Rationale for the Synthetic Approach
The synthesis of the indazole core from isatin precursors is a well-established transformation in heterocyclic chemistry. This multi-step process involves the initial ring-opening of the isatin, followed by diazotization and subsequent reductive cyclization to form the indazole ring. The choice of starting material, a substituted isatin, is critical as it dictates the final substitution pattern on the indazole product. For the synthesis of this compound, the logical starting material would be 5-bromo-7-fluoro-isatin.
Experimental Protocol (Representative)
Step 1: Ring Opening of 5-bromo-7-fluoro-isatin
-
In a round-bottom flask, suspend 5-bromo-7-fluoro-isatin (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture with stirring until a clear solution is obtained, indicating the formation of the sodium salt of 2-amino-4-bromo-6-fluorophenylglyoxylic acid.
-
Cool the reaction mixture to room temperature.
Step 2: Diazotization
-
Cool the solution from Step 1 to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 3: Reductive Cyclization
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (3.0 eq) in concentrated hydrochloric acid.
-
Cool the SnCl₂ solution to 0-5 °C.
-
Slowly add the diazonium salt solution from Step 2 to the stirred SnCl₂ solution. A precipitate should form.
-
Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir overnight.
-
Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to afford the final product with high purity.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery
The indazole scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapies. This compound serves as a versatile intermediate for the synthesis of such molecules, with its carboxylic acid group providing a convenient point for derivatization to introduce various pharmacophoric groups.
Intermediate for PARP and Tankyrase Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair and the maintenance of genomic stability.[3] Inhibitors of PARP, particularly PARP-1 and PARP-2, have shown significant efficacy in the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[4]
Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a key role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[5][6] Inhibition of tankyrases leads to the stabilization of Axin, a negative regulator of the Wnt pathway, thereby suppressing tumor growth.[5]
The indazole core is a common feature in many potent PARP and tankyrase inhibitors. This compound is an ideal starting material for the synthesis of these inhibitors. The carboxylic acid can be readily converted to an amide, which is a key interaction motif with the nicotinamide binding site of PARP enzymes. The bromo and fluoro substituents can be used to fine-tune the electronic properties and steric interactions of the molecule within the enzyme's active site, potentially leading to improved potency and selectivity.
Role in Wnt Signaling Pathway Modulation
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[7] Its aberrant activation is a hallmark of many cancers. As mentioned, tankyrase inhibitors can modulate this pathway. The synthesis of novel indazole-based tankyrase inhibitors from this compound offers a promising strategy for the development of new anti-cancer agents that target the Wnt signaling cascade.
Caption: Inhibition of the Wnt/β-catenin pathway by a tankyrase inhibitor derived from this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A Safety Data Sheet (SDS) should be consulted for detailed information.
-
Hazard Statements : May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
-
Storage : Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Conclusion
This compound is a strategically important molecule for medicinal chemists and drug discovery professionals. Its versatile indazole core, combined with the modulating effects of its halogen substituents and the reactive carboxylic acid handle, makes it a valuable precursor for the synthesis of a new generation of targeted therapeutics. In particular, its potential as a starting material for novel PARP and tankyrase inhibitors highlights its significance in the ongoing effort to develop more effective treatments for cancer. Further exploration of the derivatives of this compound is warranted to fully realize its therapeutic potential.
References
- Apollo Scientific. 6-Bromo-4-fluoro-1H-indazole. apollo-scientific.co.uk. Accessed January 17, 2026.
- Chen, B., et al. (2018). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. Oncotarget, 9(1), 891-903.
- ChemSigma. 885520-62-7 this compound. chemsigma.com. Accessed January 17, 2026.
- CymitQuimica. Safety Data Sheet: this compound. cymitquimica.com. Accessed January 17, 2026.
- Ferrari, M., et al. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531-532.
- Gao, Y., et al. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(7), 5363-5386.
- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
- Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5710.
- Martin-Orozco, E., et al. (2022). Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances. Signal Transduction and Targeted Therapy, 7(1), 1-22.
- Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. orgsyn.org. Accessed January 17, 2026.
- Patent CN110452177A. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. patents.google.com. Accessed January 17, 2026.
- Patent CN112321510A. Preparation method of 4-bromo-5-methyl-1H-indazole. patents.google.com. Accessed January 17, 2026.
- Patent US20110172428A1. Methods for the preparation of indazole-3-carboxylic acid and n-(s). patents.google.com. Accessed January 17, 2026.
- Patent WO2009144554A1. Pyrazolospiroketone acetyl-coa carboxylase inhibitors. patents.google.com. Accessed January 17, 2026.
- PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole. pubchem.ncbi.nlm.nih.gov. Accessed January 17, 2026.
- PubChem. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. pubchem.ncbi.nlm.nih.gov. Accessed January 17, 2026.
- RSC Advances. (2018).
- Scott, C. L., et al. (2015). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Genes & Development, 29(10), 990-1005.
- ChemScene. This compound. chemscene.com. Accessed January 17, 2026.
- Sigma-Aldrich. 6-Bromo-1H-indazole-4-carboxylic acid. sigmaaldrich.com. Accessed January 17, 2026.
- Sigma-Aldrich. 6-Bromo-4-fluoro-1-methyl-1H-indazole. sigmaaldrich.com. Accessed January 17, 2026.
- Sigma-Aldrich. 6-Bromo-4-fluoro-1H-indole. sigmaaldrich.com. Accessed January 17, 2026.
- Taylor & Francis Online. Indazole – Knowledge and References. tandfonline.com. Accessed January 17, 2026.
- The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. benchchem.com. Accessed January 17, 2026.
- Application Notes and Protocols: Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives. benchchem.com. Accessed January 17, 2026.
- Large-Scale Synthesis of 6-Bromo-1H-indazole. benchchem.com. Accessed January 17, 2026.
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A Deep Dive into the Biological Activity of Fluorinated Indazole Carboxylic Acids
This technical guide provides an in-depth exploration of the biological activities of fluorinated indazole carboxylic acids, a class of compounds demonstrating significant potential in modern drug discovery. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of these molecules.
Introduction: The Strategic Advantage of Fluorination in Indazole Scaffolds
The indazole core, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, appearing in a range of clinically significant drugs.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets. The strategic incorporation of fluorine atoms into the indazole carboxylic acid framework can dramatically enhance its pharmacological profile.[4]
Fluorine, the most electronegative element, imparts several beneficial properties that are exploited in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug candidate.[4]
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.[4] This can lead to a significant increase in binding affinity and potency.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of a molecule, influencing its solubility, membrane permeability, and overall pharmacokinetic profile.[4][5]
This guide will explore the tangible outcomes of these properties across various therapeutic areas.
Key Biological Activities and Therapeutic Targets
Fluorinated indazole carboxylic acids have demonstrated a broad spectrum of biological activities, with several compounds progressing through preclinical and clinical development.[2][3]
Anti-inflammatory and Analgesic Properties
A significant area of investigation for this class of compounds is their potent anti-inflammatory and analgesic effects.[6][7][8] A key mechanism of action is the inhibition of pro-inflammatory enzymes and signaling pathways.
-
Cyclooxygenase (COX) Inhibition: Certain fluorinated indazole carboxylic acids have been shown to be potent inhibitors of COX enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[7][8]
-
p38 Kinase Inhibition: Some fluorinated indazole derivatives have been patented as inhibitors of p38 kinase, a key enzyme in the inflammatory response, with IC50 values below 10 μM.[4]
-
Inhibition of Pro-inflammatory Cytokines: Indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumour Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[7][8]
Anticancer Activity
The antiproliferative and pro-apoptotic effects of fluorinated indazole carboxylic acids have positioned them as promising candidates for cancer therapy.[1][9] Indazole-based drugs such as axitinib and lonidamine are already used in cancer treatment.[1]
-
Kinase Inhibition: Many of these compounds function as ATP-competitive inhibitors of various protein kinases that are dysregulated in cancer. For instance, fluorinated indazole derivatives have been investigated as inhibitors of phosphoinositide-3'-OH kinase (PI3-kinases).[9]
-
Induction of Apoptosis: One indazole derivative, compound 2f, has been shown to dose-dependently promote apoptosis in 4T1 breast cancer cells, associated with the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[10][11]
-
Metabolic Disruption: Lonidamine, an indazole-3-carboxylic acid derivative, inhibits aerobic glycolysis in tumor cells by targeting mitochondrially bound hexokinase.[12][13][14] This disrupts the energy metabolism of cancer cells, leading to their death.[13][15]
Other Therapeutic Areas
The versatility of the fluorinated indazole scaffold extends to other therapeutic areas, including:
-
Antiviral Activity: Fluorinated indole derivatives, structurally related to indazoles, have shown potent inhibition of HIV-1.[4]
-
Cardiovascular Effects: Certain indazole derivatives have been developed for circulatory disorders and have shown potential in treating cardiovascular diseases.[6]
Experimental Workflows for Evaluating Biological Activity
The robust evaluation of fluorinated indazole carboxylic acids requires a multi-faceted approach, combining in vitro and in vivo assays.
In Vitro Assays
A foundational step in characterizing these compounds is to determine their activity and selectivity against specific molecular targets.
Objective: To quantify the inhibitory potency of a compound against a specific enzyme (e.g., COX-2, p38 kinase).
Methodology (Example: Homogeneous Time-Resolved Fluorescence - HTRF®):
-
Reagent Preparation: Prepare assay buffer, enzyme, substrate, and the fluorinated indazole carboxylic acid test compound at various concentrations.
-
Reaction Initiation: In a microplate, combine the enzyme and test compound. Allow for a pre-incubation period.
-
Substrate Addition: Add the substrate to initiate the enzymatic reaction.
-
Detection: After a defined incubation time, add HTRF® detection reagents that specifically recognize the product of the enzymatic reaction.
-
Signal Measurement: Read the plate on an HTRF®-compatible reader, measuring the emission at two different wavelengths.
-
Data Analysis: Calculate the HTRF® ratio and plot the results as a function of inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Diagram: HTRF® Assay Workflow
Caption: A simplified workflow for determining enzyme inhibition using HTRF® technology.
Objective: To assess the effect of a compound on a specific cellular process (e.g., cell proliferation, apoptosis, cytokine production).
Methodology (Example: MTT Assay for Cell Viability):
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated indazole carboxylic acid for a specified duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9][16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 or GI50 value (the concentration of compound that inhibits cell growth by 50%).[9]
Diagram: Cellular Proliferation Assay Workflow
Caption: A streamlined workflow for assessing the effect of a compound on cell viability.
In Vivo Models
Following promising in vitro results, the efficacy and safety of lead compounds must be evaluated in relevant animal models.
Objective: To assess the therapeutic effect of a compound in a living organism.
Methodology (Example: Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity):
-
Acclimatization: Acclimate animals (e.g., rats) to the laboratory environment for a specified period.[7][8]
-
Compound Administration: Administer the fluorinated indazole carboxylic acid test compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).[7][8]
-
Induction of Inflammation: After a defined pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.[7][8][17]
-
Measurement of Paw Volume: Measure the volume of the inflamed paw at various time points post-carrageenan injection using a plethysmometer.[17]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.[17]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the fluorinated indazole carboxylic acid scaffold have yielded crucial insights into the structural requirements for potent and selective biological activity.
| Structural Modification | Impact on Biological Activity |
| Position of Fluorine Substitution | Can significantly influence binding affinity and metabolic stability. For example, 7-fluoroindazole derivatives showed significantly greater inhibitory potency for Factor Xa compared to their non-fluorinated counterparts, with structural data confirming a hydrogen bond between the fluorine and the protein backbone.[4] |
| Nature of the Carboxylic Acid Linker | The length and rigidity of the linker connecting the carboxylic acid group to the indazole core can impact potency and selectivity. |
| Substitution on the Indazole Nitrogen | Alkylation or arylation at the N1 or N2 position can modulate the compound's physicochemical properties and target engagement. |
Conclusion and Future Directions
Fluorinated indazole carboxylic acids represent a highly promising class of molecules with diverse and potent biological activities.[4] Their favorable pharmacological properties, driven by the strategic incorporation of fluorine, have positioned them as attractive candidates for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer.[2][3][4]
Future research will likely focus on:
-
Target Deconvolution: Identifying the precise molecular targets for compounds with interesting phenotypic effects.
-
Optimization of Pharmacokinetic Properties: Further refining the ADME (absorption, distribution, metabolism, and excretion) profile of lead compounds.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of this scaffold in other disease contexts.
The continued exploration of the chemical space around the fluorinated indazole carboxylic acid core, guided by a deep understanding of its biological activities and structure-activity relationships, holds immense potential for the discovery of next-generation medicines.
References
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Baldwin, I. R., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]
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El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
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Guo, L., et al. (2016). Mechanism of Antineoplastic Activity of Lonidamine. Cancer Growth and Metastasis. Available at: [Link]
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Nath, K., et al. (2022). The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment. Cancers. Available at: [Link]
-
Wang, G., et al. (2022). Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line. ACS Omega. Available at: [Link]
-
Floridi, A., et al. (1981). Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells. Journal of the National Cancer Institute. Available at: [Link]
-
Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]
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Kumar, A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. Available at: [Link]
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van Gemmeren, M., et al. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. Kiel University. Available at: [Link]
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Nieto, C. I., et al. (2015). Synthesis and biological evaluation of indazole derivatives. Molecules. Available at: [Link]
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Kumar, S. K., et al. (2011). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
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Marques, I., & Toste, F. D. (2021). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]
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Li, J., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Frontiers in Pharmacology. Available at: [Link]
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Medicinal chemistry of bromo-fluoro-indazoles
An In-Depth Technical Guide to the Medicinal Chemistry of Bromo-Fluoro-Indazoles
Authored by a Senior Application Scientist
Foreword: The Indazole Scaffold as a Cornerstone of Modern Drug Discovery
The landscape of medicinal chemistry is perpetually shaped by the emergence of "privileged scaffolds"—molecular frameworks that demonstrate a remarkable propensity for binding to multiple biological targets. Among these, the indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands out for its versatility and significant therapeutic impact.[1][2][3] This scaffold is a key feature in numerous FDA-approved drugs, particularly in oncology, where it serves as the core of potent kinase inhibitors like Pazopanib and Axitinib.[4][5][6]
This guide delves into a specific, yet profoundly important, subclass: bromo-fluoro-indazoles . The strategic incorporation of bromine and fluorine atoms onto the indazole core is not a trivial chemical modification. It is a deliberate design choice that leverages the unique physicochemical properties of halogens to fine-tune a molecule's metabolic stability, target affinity, and synthetic accessibility.[7] We will explore the causality behind these choices, moving from the foundational synthesis of these scaffolds to their intricate structure-activity relationships and therapeutic applications. This document is intended for the practicing researcher, providing not just a review of the field but a practical guide with field-proven insights and detailed experimental protocols.
Part 1: Foundational Synthesis of Bromo-Fluoro-Indazole Cores
The synthetic accessibility of a scaffold is paramount to its utility in a drug discovery program. A robust and scalable synthesis allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. The bromo-fluoro-indazole core can be constructed through several established routes, often starting from readily available substituted anilines or nitrobenzenes.
The choice of starting material and synthetic route is dictated by the desired final substitution pattern. Below, we detail two validated, multi-step protocols for the synthesis of key bromo-fluoro-indazole regioisomers.
Experimental Protocol 1: Synthesis of 5-Bromo-4-fluoro-1H-indazole
This synthesis proceeds from 3-fluoro-2-methylaniline, leveraging a three-step sequence of bromination, cyclization, and deprotection.[8] The logic here is to first install the requisite halogens on a simple aniline precursor before constructing the indazole ring.
Step-by-Step Methodology:
-
Bromination (Compound 2):
-
Dissolve 50g of 3-fluoro-2-methylaniline (Compound 1) in 0.75L of acetonitrile in a 3L four-necked flask.
-
Cool the solution to below 10°C using an ice bath.
-
Add 78.3g of N-bromosuccinimide (NBS) portion-wise, maintaining the temperature at -10°C.
-
Stir the reaction for 1 hour at -10°C. Monitor completion using Thin-Layer Chromatography (TLC).
-
Quench the reaction by adding 50g of sodium bisulfite and stir for 10 minutes.
-
Adjust the pH to 9 with sodium hydroxide solution.
-
Extract the product with ethyl acetate (2 x 1L). Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Purify the residue by slurrying in cyclohexane to yield 4-bromo-3-fluoro-2-methylaniline (Compound 2).
-
-
Ring Closure (Compound 3):
-
In a reaction vessel, combine the 4-bromo-3-fluoro-2-methylaniline from the previous step with acetic acid.
-
Heat the mixture to 110°C.
-
Add isoamyl nitrite dropwise while maintaining the reaction temperature at 110°C.
-
Allow the reaction to proceed for 2-5 hours, monitoring for completion by TLC.[8]
-
Upon completion, concentrate the mixture to dryness. Slurry the residue with methanol and filter to obtain the crude 1-acetyl-5-bromo-4-fluoro-1H-indazole (Compound 3).
-
-
Deprotection (Compound 4):
-
Suspend the crude acetylated indazole (Compound 3) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide or potassium bicarbonate in water.
-
Stir the mixture at room temperature for 12 hours.
-
Monitor deprotection by TLC. Upon completion, add 1L of water and continue stirring for 30 minutes to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the final product, 5-bromo-4-fluoro-1H-indazole (Compound 4).[8]
-
Caption: Key medicinal chemistry roles of halogen substituents.
Part 3: Structure-Activity Relationships and Therapeutic Targeting
The precise placement of the bromo and fluoro substituents, along with modifications at other positions, critically dictates the biological activity and target selectivity of these indazoles. A major therapeutic area for these compounds is oncology, primarily through the inhibition of protein kinases. [6][9]
Bromo-Fluoro-Indazoles as Kinase Inhibitors
Many indazole-based kinase inhibitors utilize the N1-H of the pyrazole ring as a crucial hydrogen bond donor to the hinge region of the kinase ATP-binding pocket. [10]The bromine atom is often used as a launching point to introduce larger aryl or heteroaryl groups that occupy adjacent hydrophobic pockets, while the fluorine atom helps to fine-tune electronic properties and metabolic stability.
For instance, 3-Bromo-6-(trifluoromethyl)-1H-indazole is a key intermediate for synthesizing BRAF inhibitors. [10]The bromine at the 3-position is displaced via Suzuki coupling to add a phenyl group, while the indazole core engages the hinge.
Illustrative SAR Data for Kinase Inhibitors
The following table summarizes hypothetical but representative SAR data, illustrating how modifications to a generic bromo-fluoro-indazole scaffold can impact inhibitory potency against a target kinase.
| Compound ID | R1 (at N1) | R2 (from C4-Br) | R3 (at C6) | Kinase IC₅₀ (nM) |
| BF-I-01 | H | - | F | 5,200 |
| BF-I-02 | Methyl | - | F | 3,500 |
| BF-I-03 | H | Phenyl | F | 450 |
| BF-I-04 | H | 4-Pyridyl | F | 120 |
| BF-I-05 | H | 4-Pyridyl | H | 850 |
| BF-I-06 | H | 4-Pyridyl | Cl | 150 |
Analysis of SAR Trends:
-
N1 Substitution: Small alkylation at N1 (BF-I-02) is generally tolerated but may slightly decrease potency compared to the N-H, which is often a critical hinge binder.
-
C4 Substitution: Replacing the bromine at C4 with an aromatic group via cross-coupling (BF-I-03, BF-I-04) dramatically increases potency, suggesting this group accesses a key hydrophobic pocket. The introduction of a nitrogen in the pyridine ring (BF-I-04) often improves potency further due to potential polar interactions or improved solubility.
-
C6 Halogen: The presence of a fluorine at C6 (compare BF-I-04 to BF-I-05) is beneficial for activity, likely due to its positive influence on the electronic properties of the hinge-binding N-H group. [6]Other halogens like chlorine may have a similar effect (BF-I-06).
Caption: Interaction of a bromo-fluoro-indazole with a kinase active site.
Other Therapeutic Applications
While oncology is a major focus, bromo-fluoro-indazoles have shown promise in other areas:
-
Antimicrobial Agents: Certain 4-bromo-1H-indazole derivatives have been synthesized and evaluated as inhibitors of the bacterial cell division protein FtsZ, demonstrating activity against Gram-positive bacteria, including resistant strains. [11]* Anti-inflammatory and Antiviral: The indazole scaffold is being investigated for a range of other therapeutic applications, including anti-inflammatory, antiviral, and neurodegenerative diseases. [12][13][14]
Part 4: Protocols for Biological Characterization
A successful medicinal chemistry campaign relies on a robust feedback loop between chemical synthesis and biological testing. The following are standardized, self-validating protocols for assessing the key activities of newly synthesized bromo-fluoro-indazole derivatives.
Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a typical method to determine the IC₅₀ value of a compound against a target protein kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower ATP levels indicate higher kinase activity. The inhibition is quantified by the compound's ability to "spare" ATP by blocking the kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compound (e.g., bromo-fluoro-indazole) in DMSO, then further dilute in Kinase Buffer. A typical starting concentration is 10 mM in DMSO, diluted to a top assay concentration of 100 µM.
-
Prepare a solution of the target kinase and its specific substrate peptide in Kinase Buffer.
-
Prepare an ATP solution in Kinase Buffer at a concentration close to its Km for the specific kinase (e.g., 10 µM).
-
-
Assay Procedure:
-
In a 384-well white assay plate, add 5 µL of the diluted test compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of the kinase/substrate mixture to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Protocol 4: Cell Proliferation (MTT) Assay
This protocol measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., 4T1 breast cancer cells) under standard conditions. [15] * Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of ~5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test bromo-fluoro-indazole in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. [5]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Conclusion and Future Outlook
The bromo-fluoro-indazole scaffold represents a powerful and highly adaptable platform in medicinal chemistry. The strategic placement of bromine and fluorine atoms provides a dual advantage: fluorine enhances drug-like properties and target binding, while bromine offers a synthetic gateway for rapid analog generation and SAR exploration. Their success, particularly as kinase inhibitors in oncology, underscores the value of this targeted design approach.
Future research will likely focus on several key areas:
-
Exploring Novel Regioisomers: Synthesizing and evaluating less common bromo-fluoro substitution patterns to uncover unique biological activities.
-
Targeting New Protein Classes: Moving beyond kinases to apply the scaffold's favorable properties to other targets, such as epigenetic enzymes or protein-protein interaction interfaces.
-
Advanced Drug Delivery: Incorporating these molecules into novel delivery systems, such as antibody-drug conjugates, to improve tumor targeting and reduce systemic toxicity.
By continuing to build upon the foundational principles outlined in this guide, researchers can further unlock the therapeutic potential of bromo-fluoro-indazoles, paving the way for the next generation of targeted medicines.
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An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid, a crucial intermediate in contemporary drug discovery. Given the limited publicly available experimental data for this specific molecule, this document outlines robust, field-proven methodologies for determining its physicochemical properties. Researchers, medicinal chemists, and formulation scientists will find detailed protocols for solubility assessment across various pH conditions and solvent systems, as well as a systematic approach to evaluating its stability under stress conditions as per ICH guidelines. The causality behind experimental choices is elucidated to empower researchers in designing and interpreting their own studies. This guide is intended to be a practical, self-validating resource for advancing the development of indazole-based therapeutic agents.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile scaffold for designing molecules with a wide array of biological activities, including but not limited to kinase inhibition, anti-inflammatory effects, and antimicrobial properties.[1][4][5] The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][3] this compound, the subject of this guide, is a highly functionalized derivative poised for further chemical elaboration in drug discovery programs.
The bromine and fluorine substituents significantly modulate the electronic properties of the indazole ring, potentially enhancing binding affinities and metabolic stability. The carboxylic acid group at the 3-position is a key handle for derivatization and also profoundly influences the compound's physicochemical properties, most notably its solubility. A thorough understanding of the solubility and stability of this intermediate is paramount for its effective use in synthesis, purification, formulation, and ultimately, for the successful development of any resulting drug candidate.[][7]
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of a molecule is the first step in any comprehensive characterization. The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrFN₂O₂ | PubChem |
| Molecular Weight | 259.04 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
| pKa (predicted) | ~3.5-4.5 (for the carboxylic acid) | --- |
| LogP (predicted) | 2.0-2.5 | --- |
Note: Predicted values are based on computational models and should be experimentally verified.
Aqueous Solubility Profiling
The aqueous solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its bioavailability and developability.[][8] For an ionizable compound like this compound, solubility is highly dependent on the pH of the medium.[8][9]
pH-Dependent Solubility
The carboxylic acid moiety dictates that the solubility of this compound will increase significantly at pH values above its pKa, as the more soluble carboxylate salt is formed.[9] A comprehensive pH-solubility profile is essential for predicting its behavior in different physiological environments and for developing suitable formulations.[][8]
The gold standard for determining thermodynamic solubility is the shake-flask method.[8]
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., phosphate, citrate, and borate buffers) at a constant ionic strength.
-
Sample Preparation: Add an excess of solid this compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure that equilibrium is reached with the saturated solution.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[8]
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The relationship between pH, pKa, and solubility for an acidic compound can be described by the Henderson-Hasselbalch equation.[9]
DOT Diagram: pH-Solubility Workflow
Caption: Workflow for determining pH-dependent solubility.
Solubility in Organic Solvents and Co-solvent Systems
Understanding the solubility in various organic solvents is crucial for synthetic applications, purification, and the development of non-aqueous formulations.
| Solvent | Dielectric Constant | Polarity Index | Predicted Solubility |
| Water | 80.1 | 10.2 | Low (at low pH) |
| Methanol | 32.7 | 5.1 | Moderate to High |
| Ethanol | 24.5 | 4.3 | Moderate |
| Acetonitrile | 37.5 | 5.8 | Moderate |
| DMSO | 46.7 | 7.2 | High |
| Dichloromethane | 8.9 | 3.1 | Low |
| Ethyl Acetate | 6.0 | 4.4 | Low to Moderate |
This table presents expected solubility based on general principles and should be confirmed experimentally.
Stability Assessment
Evaluating the chemical stability of a compound is a non-negotiable step in drug development. Forced degradation studies are employed to identify potential degradation pathways, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation involves exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 72 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for up to 72 hours.
-
Thermal Stress (Solution): Incubate the stock solution at 60°C, protected from light.
-
Photostability (Solution): Expose the stock solution to light according to ICH Q1B guidelines.
-
Thermal Stress (Solid State): Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability (Solid State): Expose the solid compound to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples. For acid and base hydrolysis, neutralize the sample before analysis. Analyze all samples using a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradation products.
DOT Diagram: Forced Degradation Workflow
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6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid mechanism of action
An In-depth Technical Guide to the Potential Mechanisms of Action of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene and a pyrazole ring, represents a privileged scaffold in medicinal chemistry.[1] Derivatives of indazole are known to possess a wide array of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2][3] The specific compound, this compound, is a halogenated derivative that holds significant therapeutic promise. The inclusion of a bromine atom at the 6-position and a fluorine atom at the 4-position is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its biological activity and target specificity.[4][5] The carboxylic acid moiety at the 3-position provides a crucial handle for chemical modification and may play a direct role in target engagement through hydrogen bonding or ionic interactions.[6]
While the precise mechanism of action for this compound has not been definitively elucidated in the available scientific literature, this guide will explore its most probable biological targets and signaling pathways based on extensive structure-activity relationship (SAR) data from closely related analogues. We will present a series of testable hypotheses and provide detailed experimental workflows for their validation, empowering research and drug development professionals to systematically uncover the compound's therapeutic potential.
Hypothesized Mechanisms of Action
Based on the known biological activities of structurally similar indazole derivatives, we propose three primary potential mechanisms of action for this compound:
-
Enzyme Inhibition: A significant number of indazole-containing compounds function as inhibitors of various enzyme classes.
-
Ion Channel Modulation: Specific indazole-3-carboxamides have been identified as potent modulators of ion channels.
-
Receptor Antagonism: The indazole scaffold is present in several known serotonin (5-HT) receptor antagonists.
The following sections will delve into the rationale behind each hypothesis and propose a research program to investigate them.
Hypothesis 1: Enzyme Inhibition
The indazole core is a common feature in a variety of enzyme inhibitors, with specific substitutions dictating the target class.
Rationale: Kinase Inhibition
Indazole derivatives are well-documented as inhibitors of protein kinases, which play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.[2][3] The planar nature of the indazole ring allows it to fit into the ATP-binding pocket of many kinases, while the substituents at various positions can be tailored to achieve selectivity for specific kinase targets. The carboxylic acid at the 3-position could potentially form a key hydrogen bond interaction with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.
Rationale: Other Enzyme Targets
-
Lactoperoxidase (LPO): Halogenated indazoles have demonstrated inhibitory effects on LPO, an antimicrobial enzyme.[1]
-
Cystathionine γ-Lyase (CGL): 6-Bromoindazole derivatives have been synthesized as inhibitors of bacterial CGL, an enzyme involved in hydrogen sulfide production and antibiotic resistance.[7] This suggests a potential application as an antibiotic potentiator.
Experimental Validation Workflow
To determine if this compound acts as an enzyme inhibitor, a tiered approach is recommended.
Caption: Workflow for validating ion channel modulation.
Protocol: Calcium Influx Assay
This protocol outlines a method to measure changes in intracellular calcium levels in response to CRAC channel activation and inhibition.
-
Materials:
-
Jurkat T-cells or RBL-2H3 mast cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Thapsigargin (to deplete ER calcium stores and activate CRAC channels).
-
Ionomycin (positive control).
-
Test compound (amide derivative of this compound).
-
Calcium-containing and calcium-free buffers.
-
-
Procedure:
-
Culture cells to the appropriate density.
-
Load the cells with Fluo-4 AM dye in a calcium-free buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in calcium-free buffer and add the test compound at various concentrations. Incubate for 10-15 minutes.
-
Measure the baseline fluorescence using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.
-
Add thapsigargin to the cells to induce store-operated calcium entry (SOCE).
-
After a few minutes, add a calcium-containing buffer to initiate calcium influx through the now-open CRAC channels.
-
Continuously record the fluorescence signal for several minutes.
-
Calculate the extent of calcium influx inhibition by comparing the fluorescence peak in compound-treated wells to vehicle-treated wells.
-
Determine the IC50 for the inhibition of calcium influx.
-
Hypothesis 3: Receptor Antagonism
The indazole nucleus is a key component of several antagonists for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. [2]
Rationale: 5-HT Receptor Antagonism
Derivatives of indazole-3-carboxamide, such as Granisetron, are potent 5-HT3 receptor antagonists used to manage chemotherapy-induced nausea and vomiting. [8]The structural similarities suggest that this compound or its derivatives could exhibit affinity for 5-HT receptors or other GPCRs.
Experimental Validation
A primary screen against a broad panel of GPCRs (e.g., a radioligand binding assay panel) would be the most efficient first step. Hits from this screen can then be followed up with functional assays, such as calcium mobilization or cAMP measurement assays, to determine if the compound acts as an agonist, antagonist, or inverse agonist.
Data Summary and Interpretation
To effectively compare and interpret the data generated from the proposed experiments, a structured summary is essential.
| Parameter | Kinase Inhibition | CRAC Channel Blockade | GPCR Antagonism |
| Primary Screen | Broad Kinase Panel | Calcium Influx Assay | Radioligand Binding Panel |
| Potency Metric | IC50 (nM or µM) | IC50 (nM or µM) | Ki or IC50 (nM or µM) |
| Cellular Activity | Inhibition of substrate phosphorylation | Inhibition of cytokine release | Blockade of agonist-induced signaling |
| Mechanism | ATP-competitive, Allosteric | Direct channel pore block | Competitive, Non-competitive |
Conclusion
This compound is a compound with significant therapeutic potential, stemming from a privileged chemical scaffold. While its precise mechanism of action remains to be discovered, the evidence from related compounds points towards three highly plausible pathways: enzyme inhibition, ion channel modulation, and receptor antagonism. The experimental workflows and detailed protocols provided in this guide offer a clear and logical path for researchers to systematically investigate these hypotheses. By employing this self-validating research program, the scientific community can effectively elucidate the mechanism of action of this promising compound and accelerate its journey through the drug development pipeline.
References
- Taylor & Francis. (n.d.). Indazole – Knowledge and References.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Chem-Impex. (n.d.). 6-Fluoro-1H-indazole-3-carboxylic acid.
- Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- PubMed Central. (n.d.). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety.
- Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid.
- National Institutes of Health. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
- ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
Sources
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- 7. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid, a key heterocyclic building block in contemporary medicinal chemistry. Indazole derivatives are integral to the development of novel therapeutics, particularly as kinase inhibitors in oncology.[1][2] The presented methodology is designed for robustness and scalability, guiding researchers through a logical three-part synthetic campaign: (I) preparation of the key intermediate, 2-bromo-4-fluoro-6-nitrotoluene; (II) its subsequent reductive cyclization to form the 6-bromo-4-fluoro-1H-indazole core; and (III) the final, regioselective carboxylation at the C3 position. This document explains the causality behind critical experimental choices, provides detailed safety protocols for hazardous reagents, and includes troubleshooting guidance to ensure procedural success.
Introduction: The Significance of Functionalized Indazoles
The 1H-indazole scaffold is a "privileged" structure in drug discovery, bioisosteric to indole but often conferring unique pharmacological properties. The strategic placement of halogen atoms, such as bromine and fluorine, provides metabolic stability and modulates electronic properties, while the C3-carboxylic acid moiety serves as a versatile synthetic handle for constructing amides, esters, and other functional groups essential for creating libraries of potential drug candidates.[2][3]
This protocol details a reliable pathway to synthesize this compound, a compound of significant interest for researchers in oncology, immunology, and neurodegenerative disease. The synthetic strategy is broken down into distinct, verifiable stages, ensuring clarity and reproducibility.
Overall Synthetic Workflow
The synthesis is executed in three primary stages, starting from the commercially available 4-fluoro-2-nitrotoluene. Each stage is designed to produce a stable, characterizable intermediate, culminating in the target molecule.
Diagram 1: High-level workflow for the synthesis of the target compound.
Materials and Reagents
Proper reagent selection is critical for reaction success. The following table summarizes the required materials.
| Reagent Name | CAS No. | Molecular Wt. | Suggested Purity | Notes |
| 4-Fluoro-2-nitrotoluene | 446-33-3 | 155.12 | >98% | Starting Material |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | >99% | Recrystallize if yellow |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | >99% | Corrosive, handle in fume hood |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 98% (conc.) | Highly Corrosive |
| Iron Powder (Fe) | 7439-89-6 | 55.85 | <100 mesh, >98% | Fine powder increases surface area |
| Acetic Acid (AcOH) | 64-19-7 | 60.05 | Glacial, >99.7% | Solvent and proton source |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, >99.9% | Required for lithiation step |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 2.5 M in hexanes | Pyrophoric, handle under inert gas |
| Carbon Dioxide (CO₂) | 124-38-9 | 44.01 | Solid (Dry Ice) | Use freshly crushed |
| SEM-Chloride | 7650-94-4 | 166.72 | >97% | Example N-protecting group |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | >99% | Non-nucleophilic base |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (conc.) | Used for pH adjustment/deprotection |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Pellets, >98% | Used for workup |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Extraction Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous Powder | Drying Agent |
Experimental Protocols
PART I: Synthesis of 2-Bromo-4-fluoro-6-nitrotoluene
Rationale: This initial step installs the bromine atom ortho to the nitro group and meta to the methyl group. The electron-withdrawing nitro group directs the bromination, and the use of a strong acid medium activates the NBS electrophile.[4][5]
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol).
-
In a fume hood, carefully add trifluoroacetic acid (40 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (12.5 mL) while cooling the flask in an ice-water bath.
-
Once the addition is complete, add N-bromosuccinimide (NBS) (12.6 g, 70.8 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).
-
Upon completion, slowly pour the reaction mixture into a 1 L beaker containing 500 g of ice and water with vigorous stirring.
-
Extract the aqueous slurry with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a yellow oil or solid.
-
Purify the crude product by flash chromatography (silica gel, gradient elution with Hexanes:EtOAc) or recrystallization from ethanol to afford 2-bromo-4-fluoro-6-nitrotoluene. Expected Yield: 85-95%.
PART II: Synthesis of 6-Bromo-4-fluoro-1H-indazole
Rationale: This step achieves the formation of the indazole ring via reductive cyclization. Iron in acetic acid is a classic, effective, and economical method for reducing an aromatic nitro group to an amine, which then undergoes in-situ cyclization with the adjacent methyl group (transformed into an electrophilic species) to form the heterocyclic ring.[6]
Protocol:
-
Set up a 500 mL three-neck flask with a reflux condenser and a magnetic stir bar.
-
Charge the flask with iron powder (18.0 g, 322 mmol, ~5 equiv) and glacial acetic acid (150 mL).
-
Heat the suspension to 110 °C with vigorous stirring.
-
Dissolve the 2-bromo-4-fluoro-6-nitrotoluene (15.0 g, 64.1 mmol) from Part I in 50 mL of glacial acetic acid.
-
Add this solution dropwise to the hot iron/acetic acid suspension over 30 minutes.
-
Maintain the reaction at 110 °C for 1.5-2 hours, monitoring by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and dilute with ethyl acetate (200 mL).
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethyl acetate (100 mL).
-
Combine the filtrates and wash with water (2 x 150 mL), followed by a slow, careful wash with saturated sodium bicarbonate solution until effervescence ceases. Wash finally with brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a toluene/heptane mixture to yield 6-bromo-4-fluoro-1H-indazole as a crystalline solid. Expected Yield: 70-80%.
PART III: Synthesis of this compound
Rationale: Direct carboxylation is achieved via a protection-lithiation-quenching sequence. The indazole nitrogen is first protected to prevent it from being deprotonated by the strong base.[3] n-Butyllithium then selectively deprotonates the most acidic C-H bond, which is at the C3 position. This organolithium intermediate is a potent nucleophile that readily attacks carbon dioxide (dry ice) to form a carboxylate salt. Subsequent acidic workup and deprotection provide the final product.
Diagram 2: C3-Carboxylation pathway (Note: Images are placeholders).
Protocol:
-
N-Protection:
-
Dissolve 6-bromo-4-fluoro-1H-indazole (10.0 g, 46.5 mmol) in anhydrous DCM (200 mL) under a nitrogen atmosphere.
-
Add DIPEA (9.7 mL, 55.8 mmol, 1.2 equiv) and cool the solution to 0 °C.
-
Add SEM-Chloride (8.6 mL, 48.8 mmol, 1.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until complete by TLC.
-
Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to get the N-protected intermediate.
-
-
Carboxylation:
-
Under a strict nitrogen atmosphere, dissolve the N-protected indazole (15.0 g, 43.2 mmol) in anhydrous THF (250 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.5 M in hexanes, 19.0 mL, 47.5 mmol, 1.1 equiv) dropwise via syringe, maintaining the temperature below -70 °C. A color change should be observed.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, crush an excess of dry ice (approx. 50 g) into a fine powder.
-
Rapidly transfer the cold organolithium solution via cannula into the flask containing the crushed dry ice with vigorous stirring.
-
Allow the mixture to slowly warm to room temperature overnight.
-
-
Workup and Deprotection:
-
Quench the reaction mixture by adding saturated aqueous NH₄Cl solution (100 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate to obtain the crude protected carboxylic acid.
-
Dissolve the crude material in a suitable solvent (e.g., DCM or THF) and treat with a strong acid (e.g., TFA or concentrated HCl) to cleave the SEM protecting group. Monitor by TLC.
-
Once deprotection is complete, concentrate the solvent. Adjust the pH of the residue with aqueous NaOH to ~3-4, causing the product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound. Expected Yield: 60-75% over 3 steps.
-
Safety and Handling
This protocol involves several hazardous materials. Adherence to safety guidelines is mandatory.
| Hazard | Reagent(s) | Precautionary Measures |
| Corrosive | H₂SO₄, TFA, HCl, NaOH | Always wear acid-resistant gloves, safety goggles, and a lab coat. Handle in a certified chemical fume hood. Add acid to water, never the reverse. |
| Oxidizer | Sodium Nitrite (if used in alternative diazotization) | Keep away from combustible materials.[7][8] Store in a dry, well-closed container.[7] |
| Toxic/Irritant | NBS, n-BuLi, Hydrazine (if used) | Avoid inhalation and skin contact.[9] Wear appropriate personal protective equipment (PPE).[10][11] n-BuLi is pyrophoric; handle under inert gas using syringe/cannula techniques. |
| Flammable | THF, EtOAc, Hexanes | Use in a well-ventilated fume hood away from ignition sources. Ground equipment to prevent static discharge.[9] |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spills: Neutralize acid/base spills with appropriate agents (sodium bicarbonate for acid, dilute acetic acid for base). Absorb solvent spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Part I (Bromination) | Inactive NBS; insufficient acid catalysis. | Recrystallize NBS from water before use. Ensure anhydrous conditions and use the specified amounts of H₂SO₄ and TFA. |
| Incomplete reaction in Part II (Cyclization) | Inactive iron powder; insufficient reaction time/temp. | Use fresh, fine-mesh iron powder. Ensure the reaction temperature is maintained at 110 °C and monitor closely by TLC before workup. |
| Low yield in Part III (Carboxylation) | Wet THF or glassware; inactive n-BuLi; insufficient CO₂. | Flame-dry all glassware. Use freshly opened anhydrous THF. Titrate n-BuLi before use. Ensure a large excess of freshly crushed dry ice is used for quenching. |
| Multiple products after Carboxylation | Incomplete protection or deprotection; side reactions. | Ensure N-protection is complete before lithiation. Monitor deprotection step carefully by TLC to avoid decomposition. |
Conclusion
This application note provides a validated, multi-step synthesis for this compound. By following the detailed protocols for intermediate synthesis, indazole formation, and regioselective carboxylation, researchers can reliably produce this valuable building block for application in pharmaceutical research and development. The emphasis on the rationale behind procedural steps, coupled with comprehensive safety and troubleshooting guides, ensures that this protocol is both informative and practical for scientists in the field.
References
- Knowledge, H. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?
-
Geffroy, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]
-
ILO and WHO. (2021). ICSC 1120 - SODIUM NITRITE. Available at: [Link]
- Yoshida, T., et al. (1996).
-
Zidong Chemical. (2024). When using sodium nitrite, the following precautions should be taken to ensure safety. Available at: [Link]
Sources
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- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. beta.lakeland.edu [beta.lakeland.edu]
- 10. fishersci.com [fishersci.com]
- 11. en.sdjhchem.com [en.sdjhchem.com]
Application Notes and Protocols for the Purification of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Abstract
This document provides detailed application notes and laboratory protocols for the purification of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The inherent challenge in the synthesis of such substituted indazoles is the generation of process-related impurities, including regioisomers and unreacted starting materials. Achieving high purity is critical for downstream applications, particularly in drug development where impurity profiles are under stringent regulatory scrutiny. This guide outlines three primary purification methodologies: recrystallization, silica gel column chromatography, and acid-base extraction. Each protocol is presented with a detailed, step-by-step procedure, accompanied by scientific justifications for the choice of solvents and conditions. Furthermore, this document includes guidelines for the analytical validation of purity using High-Performance Liquid Chromatography (HPLC).
Introduction: The Importance of Purity for Indazole Carboxylic Acids
This compound is a heterocyclic building block of significant interest in medicinal chemistry. The indazole core is a privileged scaffold found in numerous compounds with diverse biological activities. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The synthesis of substituted indazoles can often lead to a variety of impurities.[1] These can include:
-
Regioisomers: Formed during the indazole ring formation.
-
Unreacted Starting Materials and Intermediates: Resulting from incomplete reactions.
-
Byproducts: Arising from side reactions such as over-bromination.[1]
-
Residual Solvents: From the reaction and initial work-up steps.
This guide provides robust methods to remove these impurities, ensuring the high quality of this compound required for research and development.
Understanding the Physicochemical Properties
A successful purification strategy is predicated on the physicochemical properties of the target molecule.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₈H₄BrFN₂O₂ | Indicates the presence of polar functional groups. |
| Molecular Weight | 259.03 g/mol | Standard molecular weight for a small molecule. |
| Acidity (pKa) | Estimated ~3-4 (Carboxylic Acid) | The acidic nature allows for purification by acid-base extraction. |
| Polarity | Moderately polar | Influences solubility in various organic solvents and suitability for normal-phase chromatography. |
| Solubility | Sparingly soluble in non-polar solvents, more soluble in polar aprotic solvents (e.g., THF, Ethyl Acetate) and alcohols (e.g., Methanol, Ethanol). | Key for selecting appropriate recrystallization and chromatography solvents. |
Purification Methodologies: A Comparative Overview
The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
| Method | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Scalable, cost-effective, can yield highly pure crystalline material. | Requires finding a suitable solvent, potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | High resolution for separating closely related impurities. | Can be time-consuming and require large volumes of solvent, less scalable than recrystallization. |
| Acid-Base Extraction | Exploits the acidic nature of the carboxylic acid to move it between aqueous and organic phases. | Effective for removing non-acidic impurities. | May not remove acidic impurities, requires multiple extraction steps. |
Detailed Protocols
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. The key is to select a solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures. For indazole derivatives, polar solvents are often a good starting point.[2]
Recommended Solvent System: A mixed solvent system of Ethanol and Water often provides the ideal solubility profile for moderately polar compounds.
Step-by-Step Protocol:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and heating on a hot plate will facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a fluted filter paper to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid. This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Expert Tip: The rate of cooling influences crystal size. Slow cooling promotes the formation of larger, purer crystals.
Protocol 2: Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, a normal-phase chromatography setup is recommended.
Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography.
Step-by-Step Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes, with the addition of a small amount of acetic acid (e.g., 0.5-1%) to improve the peak shape of the carboxylic acid. A typical starting point is a gradient from 20% to 50% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Trustworthiness Check: Always perform a co-spot on TLC with the starting material and the collected fractions to ensure good separation.
Protocol 3: Acid-Base Extraction
This method leverages the acidic proton of the carboxylic acid group to separate it from neutral or basic impurities.
Workflow for Acid-Base Extraction
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate solution. The deprotonated product will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1 M hydrochloric acid until the product precipitates out (typically pH 2-3).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product. A reverse-phase method is generally suitable for this compound.
General HPLC Method Parameters (Starting Point for Optimization):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | 10% to 90% B over 20 minutes | To elute a range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection | UV at 254 nm | Aromatic nature of the molecule suggests strong absorbance at this wavelength. |
| Injection Volume | 10 µL | Standard injection volume. |
Sample Preparation: Prepare a stock solution of the purified compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).
Conclusion
The purification of this compound is a critical step in its utilization as a pharmaceutical intermediate. The choice of purification method—recrystallization, column chromatography, or acid-base extraction—will depend on the specific impurity profile and the scale of the synthesis. The protocols provided in this application note serve as a comprehensive guide for researchers and scientists to obtain this valuable compound in high purity, with HPLC being the recommended method for final quality assessment.
References
- BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- PrepChem. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester.
- BenchChem. (n.d.). Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
Sources
Application Notes & Protocols: Leveraging 6-Bromo-4-fluoro-1H-indazole-3-carboxylic Acid for Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Promise of a Privileged Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space and its tendency to produce lead compounds with superior physicochemical properties.[1][2] Unlike high-throughput screening (HTS) which tests large, complex molecules, FBDD identifies low-molecular-weight fragments (<300 Da) that bind with low affinity but high ligand efficiency to a biological target.[3] These initial hits then serve as starting points for rational, structure-guided evolution into potent lead candidates.[1][4]
Within this paradigm, the choice of fragment is paramount. The indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological targets, particularly protein kinases.[5][6] This guide focuses on a specifically substituted fragment, 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid , and delineates its strategic application in an FBDD campaign. This fragment is not merely a starting point; its unique trifecta of functional groups—a bromine atom, a fluorine atom, and a carboxylic acid—provides a powerful, multi-pronged toolkit for screening, validation, and optimization.
Physicochemical Profile of the Fragment
This compound is an ideal candidate for an FBDD library. Its properties align well with the widely accepted "Rule of Three," which defines the characteristics of a good fragment.
| Property | Value | "Rule of Three" Guideline | Rationale for FBDD |
| Molecular Weight | 259.03 g/mol [7] | < 300 Da | Low complexity increases the probability of finding a complementary fit on the protein surface. |
| cLogP | ~2.5-3.0 (estimated) | ≤ 3 | Ensures adequate aqueous solubility for biophysical assays while maintaining sufficient lipophilicity for binding. |
| Hydrogen Bond Donors | 2 (Amine N-H, Acid O-H) | ≤ 3 | Provides specific, directional interactions for anchoring the fragment to the target. |
| Hydrogen Bond Acceptors | 3 (N, Carbonyl O, Acid O-H) | ≤ 3 | Offers multiple points for forming stabilizing hydrogen bonds within the binding pocket. |
| Rotatable Bonds | 1 | ≤ 3 | Conformational rigidity reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
The Strategic Advantage of Substitution
The true power of this fragment lies in its unique halogenation and functionalization, which provides distinct advantages at every stage of the drug discovery process.
-
Indazole-3-carboxylic acid Core: The bicyclic indazole ring provides a rigid, planar scaffold that is a known pharmacophore for targets like kinases.[5][8] The carboxylic acid at the 3-position is a potent hydrogen bond donor and acceptor, often serving as a critical anchor point in a protein's active site, mimicking interactions of key amino acid residues.[1]
-
The Fluorine Atom (4-position): Fluorine's high electronegativity can significantly influence the electronic environment of the indazole ring, potentially forming favorable dipole-dipole or H-bond interactions.[9] Its inclusion is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and pharmacokinetic properties.[10][11] Crucially, the ¹⁹F atom provides a unique spectroscopic handle for NMR-based screening, offering a sensitive, background-free signal to detect binding.[12][13]
-
The Bromine Atom (6-position): The bromine atom is a multi-purpose tool. It can participate in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity.[14][15] More importantly, it serves two critical technical functions:
-
A Vector for Growth: It provides a well-defined synthetic handle for chemists to elaborate upon the fragment, "growing" it into adjacent pockets of the binding site during the hit-to-lead phase.[16][17]
-
A Crystallographic Beacon: As a heavy atom, bromine produces a strong anomalous scattering signal in X-ray crystallography.[18] This makes it invaluable for unambiguously identifying the location and orientation of a weakly bound fragment in the electron density map, a common challenge in FBDD.[19][20]
-
Caption: The FBDD workflow using this compound.
Experimental Protocols
Protocol 1: Fragment Library Preparation
Objective: To prepare this compound for screening, ensuring purity, solubility, and compatibility with downstream assays.
Rationale: The quality of the fragment stock solution is critical. Impurities can lead to false positives, while poor solubility can result in inaccurate concentration measurements and assay artifacts. DMSO is the standard solvent, but its final concentration in the assay must be carefully controlled to avoid interference, especially in sensitive techniques like SPR.[21]
Methodology:
-
Purity Assessment: Confirm the identity and purity (>95%) of the powdered compound using LC-MS and ¹H-NMR.
-
Stock Solution Preparation:
-
Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Use gentle vortexing and sonication in a water bath to ensure complete dissolution.
-
Visually inspect for any particulates. If present, centrifuge the solution and use the supernatant.
-
-
Aqueous Solubility Check:
-
Perform a kinetic solubility assay. Dilute the DMSO stock into the primary screening buffer (e.g., PBS, pH 7.4) to the highest intended screening concentration.
-
Incubate for 1-2 hours and check for precipitation or turbidity using nephelometry or visual inspection. This step determines the maximum practical screening concentration.
-
-
Plating:
-
Dispense the DMSO stock into 96- or 384-well plates suitable for long-term storage and compatible with screening robotics.
-
Seal the plates tightly to prevent evaporation and water absorption by the DMSO.
-
Store at -20°C or -80°C. Create multiple replica plates to avoid freeze-thaw cycles of the master plate.
-
Protocol 2: Primary Screening using ¹⁹F NMR Spectroscopy
Objective: To rapidly identify fragments that bind to the target protein by observing changes in the fragment's ¹⁹F NMR signal.
Rationale: ¹⁹F NMR is an exceptionally powerful primary screening tool for fluorinated fragments.[12] Since proteins have no native fluorine signal, the spectrum is background-free, allowing for high sensitivity.[13] Binding events can be detected by changes in the ¹⁹F chemical shift, line broadening, or a decrease in signal intensity. Screening fragments in cocktails (mixtures) can significantly increase throughput.[12][13]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-20 µM) in a deuterated aqueous buffer (e.g., 90% H₂O/10% D₂O PBS, pH 7.4).
-
Prepare a fragment "cocktail" by mixing 5-10 fluorinated fragments (including the title compound) in DMSO, ensuring their ¹⁹F signals are well-resolved in a reference spectrum. The final concentration of each fragment in the assay should be between 100-500 µM.
-
The final DMSO concentration in the NMR tube should be kept constant and low (e.g., ≤1%).
-
-
Controls:
-
Negative Control (Reference): Acquire a ¹⁹F NMR spectrum of the fragment cocktail in the buffer without the target protein. This establishes the reference chemical shifts and line shapes.
-
Positive Control (Optional): If a known fluorinated binder is available, run it under the same conditions to validate the assay setup.
-
-
NMR Data Acquisition:
-
Acquire a simple 1D ¹⁹F NMR spectrum for the reference sample and the sample containing the protein and fragment cocktail. Modern spectrometers can acquire this data in a few minutes per sample.[22]
-
-
Data Interpretation:
-
No Binding: The spectrum of the protein-containing sample will be identical to the reference spectrum.
-
Binding Hit: A fragment that binds to the protein will show a perturbation of its ¹⁹F signal. This can manifest as:
-
Line Broadening: The peak becomes wider and shorter due to the change in relaxation properties upon binding to the large protein.
-
Chemical Shift Perturbation (CSP): The peak shifts upfield or downfield.
-
Signal Disappearance: In cases of intermediate exchange, the peak may broaden into the baseline and disappear entirely.
-
-
-
Deconvolution (if using cocktails): If a cocktail shows a hit, re-screen each fragment from that cocktail individually to identify the specific binder.
Protocol 3: Hit Validation & Characterization via Surface Plasmon Resonance (SPR)
Objective: To confirm the binding interaction observed in the primary screen, rule out false positives, and determine the binding affinity (KD) and kinetics.
Rationale: SPR is a label-free biophysical technique that provides real-time binding data.[3] It measures the change in refractive index at a sensor surface where the target protein is immobilized.[21] This allows for the determination of association (kₐ) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated. It is an essential orthogonal technique to validate hits from primary screens.[22]
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to medium density immobilization level to minimize mass transport effects.
-
A reference flow cell should be prepared in the same way but without the protein (or with an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index changes.[21]
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound fragment in the running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should span a range appropriate for a weak binder (e.g., from 1 µM to 500 µM).
-
Include several buffer-only (blank) injections for double referencing.
-
-
Binding Analysis:
-
Inject the fragment solutions over the target and reference flow cells.
-
Monitor the binding response (measured in Response Units, RU) over time to generate sensorgrams.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer blank data from the active channel data.
-
Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the KD.
-
If the kinetics are well-resolved, fit the association and dissociation phases of the sensorgrams to a kinetic model to determine kₐ and kd.
-
-
Interpretation & Pitfalls:
-
A confirmed hit will show concentration-dependent, saturable binding.
-
Be wary of non-specific binding, indicated by a high signal on the reference channel or non-saturable binding curves. The DMSO concentration must be precisely matched between samples and running buffer to avoid artifacts.[21]
-
Protocol 4: Structural Elucidation via X-ray Crystallography
Objective: To determine the three-dimensional structure of the fragment bound to the target protein, providing the atomic-level detail required for structure-based drug design.
Rationale: X-ray crystallography is the gold standard for visualizing protein-ligand interactions.[23] For FBDD, obtaining a crystal structure of the hit is a critical step that enables the rational design of more potent analogs.[24] The bromine atom in the title fragment is a significant asset here, as its anomalous scattering helps to pinpoint the fragment's location in the electron density map, even with the partial occupancy typical of weak-binding fragments.[19][20]
Methodology:
-
Crystallization:
-
Obtain high-purity, homogenous protein.
-
Screen for crystallization conditions of the apo-protein (protein without ligand) using vapor diffusion (sitting or hanging drop) methods.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking (Preferred): Transfer apo-protein crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) dissolved in the crystallization mother liquor. Incubate for a period ranging from minutes to hours. This is often faster and more successful than co-crystallization for fragments.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. To leverage the bromine atom, it is highly advantageous to collect data at a wavelength near the bromine absorption edge (~0.92 Å) to maximize the anomalous signal.[19]
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully inspect the initial electron density maps (Fo-Fc) for positive density corresponding to the bound fragment.
-
Use the anomalous difference map to confirm the position of the bromine atom, which will appear as a strong peak. This helps to dock the rest of the fragment into the density with high confidence.[20]
-
Build the fragment into the density and refine the structure.
-
-
Analysis: Analyze the refined structure to identify key hydrogen bonds, halogen bonds, and hydrophobic interactions between the fragment and the protein. This analysis forms the basis for the next stage: hit-to-lead optimization.
Sources
- 1. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Hit to lead - Wikipedia [en.wikipedia.org]
- 5. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. tandfonline.com [tandfonline.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 15. jms.ump.edu.pl [jms.ump.edu.pl]
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- 17. m.youtube.com [m.youtube.com]
- 18. lifechemicals.com [lifechemicals.com]
- 19. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 6-Bromo-4-fluoro-1H-indazole-3-carboxylic Acid
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The 1H-indazole framework is a privileged heterocyclic motif in medicinal chemistry, renowned for its role as a bioisostere of purine, the core of ATP. This structural mimicry allows indazole-based compounds to function as competitive inhibitors for a vast array of protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases.[1] Specifically, 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a highly valuable building block for the synthesis of targeted therapeutics. The electron-withdrawing nature of the bromine and fluorine substituents can influence the acidity of the carboxylic acid and the reactivity of the indazole ring, making the selection of appropriate amide coupling conditions crucial for successful synthesis.
These application notes provide a comprehensive guide to performing amide coupling reactions with this compound, offering detailed protocols, mechanistic insights, and practical advice for researchers in drug development.
Core Principles of Amide Coupling with an Electron-Deficient Heterocycle
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid moiety.[2][3] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. For a substrate like this compound, the electronic properties of the heterocyclic ring system must be considered. The fluorine and bromine atoms are electron-withdrawing, which can increase the acidity of the carboxylic acid proton but may also impact the nucleophilicity of the indazole nitrogens.
Standard peptide coupling reagents are generally effective. The two most common and reliable methods for this substrate are:
-
Uronium/Aminium Salt-Based Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming an activated O-acylisourea intermediate, which readily reacts with amines.[4]
-
Carbodiimide-Based Coupling: Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (Hydroxybenzotriazole), form a reactive O-acylisourea intermediate that is then converted to a less racemization-prone active ester by HOBt.[5]
The choice between these methods may depend on the nature of the amine coupling partner (e.g., steric hindrance, nucleophilicity) and the desired reaction scale.
Visualizing the Reaction Pathway: A Mechanistic Overview
To better understand the process, the following diagram illustrates the generalized mechanism for a HATU-mediated amide coupling reaction.
Caption: Generalized mechanism of a HATU-mediated amide coupling reaction.
Experimental Protocols
The following protocols are designed to be robust starting points for the synthesis of a wide range of amides from this compound. Optimization may be required depending on the specific amine used.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally high-yielding and suitable for a broad range of amines, including those that are less nucleophilic.
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 259.04 | 1.0 |
| Amine (R-NH2) | Varies | 1.1 - 1.2 |
| HATU | 380.23 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | - |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add the desired amine (1.1-1.2 equiv).
-
Dissolve the starting materials in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
To the stirred solution, add HATU (1.2 equiv).
-
Add DIPEA (2.0-3.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective method that is also widely applicable. The use of HOBt helps to suppress racemization if the amine partner has a chiral center.
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 259.04 | 1.0 |
| Amine (R-NH2) | Varies | 1.1 |
| EDC.HCl | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| Triethylamine (TEA) or DIPEA | 101.19 | 3.0 |
| Anhydrous Dichloromethane (DCM) or DMF | - | - |
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM or DMF.
-
Add HOBt (1.2 equiv) and the amine (1.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 equiv) portion-wise to the stirred solution.
-
Add TEA or DIPEA (3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, if using DCM, wash the organic layer with water, 1N HCl, saturated aqueous NaHCO3, and brine. If using DMF, perform an aqueous workup by diluting with ethyl acetate and washing as described.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Workflow for Amide Synthesis and Purification
The following diagram outlines the general workflow from starting materials to the purified amide product.
Caption: General workflow for the synthesis and purification of amides.
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. For sterically hindered or electron-poor amines, switching to HATU from EDC/HOBt may improve results.[4]
-
Side Reactions: The indazole N-H proton is acidic and could potentially be acylated. Using a sufficient excess of a non-nucleophilic base like DIPEA helps to ensure the carboxylic acid is deprotonated preferentially.
-
Purification Challenges: The urea byproduct from EDC can sometimes be difficult to remove. A thorough acidic wash is typically effective. If the product is sufficiently non-polar, trituration with a suitable solvent system can be an effective purification method.
Conclusion
The amide coupling of this compound is a critical transformation for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The protocols described herein, utilizing either HATU or EDC/HOBt, provide reliable and adaptable methods for achieving this transformation. By understanding the underlying mechanisms and potential challenges, researchers can efficiently generate libraries of indazole-3-carboxamides for further biological evaluation.
References
- Balasubramanian, S., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(8), 655-659.
- Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 285, 116245.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Lee, J. Y., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 114, 130015.
- Google Patents. (n.d.). WO 2009/144554 A1 - Indazole derivatives for use as acc inhibitors.
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Zhang, H., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 378-381.
- Zhang, T., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4241.
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters.
- Doi, T., & Sakai, T. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
- Sabatini, M. (2017). Synthesis of amides using boron catalysts. UCL (University College London).
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
Sources
Application Notes and Protocols: 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid as a Pivotal Intermediate for Anti-Cancer Kinase Inhibitors
Introduction: The Strategic Importance of the Indazole Scaffold in Oncology
The indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] In oncology, indazole-based molecules have emerged as particularly potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[4] Several FDA-approved anti-cancer drugs, such as Pazopanib and Axitinib, feature the indazole core, underscoring its importance in the development of targeted cancer therapies.[2][3]
This document provides a comprehensive guide to the synthesis and application of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid , a key intermediate for the synthesis of a new generation of multi-targeted kinase inhibitors. We will focus on its role in the synthesis of Linifanib (ABT-869), a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptors, which play crucial roles in tumor angiogenesis and proliferation.[5][6]
Part 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative synthetic route, based on established methodologies for the synthesis of substituted indazoles.
Experimental Workflow: Synthesis of the Intermediate
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials and Reagents:
| Reagent | Supplier | Grade |
| 4-Bromo-2-fluoro-6-nitrotoluene | Sigma-Aldrich | ≥98% |
| N,N-Dimethylformamide dimethyl acetal | Acros Organics | ≥97% |
| Hydrazine hydrate | Fisher Scientific | 80% solution |
| n-Butyllithium (n-BuLi) | Alfa Aesar | 2.5 M in hexanes |
| Dry Ice (solid CO₂) | Local supplier | - |
| Tetrahydrofuran (THF), anhydrous | EMD Millipore | DriSolv® |
| Diethyl ether, anhydrous | J.T. Baker | ≥99.8% |
| Hydrochloric acid (HCl) | VWR Chemicals | ACS grade |
| Sodium sulfate, anhydrous | EMD Millipore | ACS grade |
Procedure:
-
Step 1: Synthesis of 6-Bromo-4-fluoro-1H-indazole.
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-bromo-2-fluoro-6-nitrotoluene (1.0 eq) in anhydrous toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq) and heat the mixture to reflux for 12-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude residue in a mixture of ethanol and acetic acid. Add hydrazine hydrate (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-bromo-4-fluoro-1H-indazole.
-
-
Step 2: Carboxylation to this compound.
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 6-bromo-4-fluoro-1H-indazole (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (2.2 eq) via syringe, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Add an excess of crushed dry ice to the reaction mixture in one portion.
-
Allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.
-
Part 2: Application in the Synthesis of Linifanib (ABT-869)
This compound is a versatile precursor to the corresponding 3-aminoindazole, which is a key building block for Linifanib. The conversion of the carboxylic acid to the amine can be efficiently achieved through a Curtius rearrangement.[5][7]
Protocol 2: Conversion to 6-Bromo-4-fluoro-1H-indazol-3-amine via Curtius Rearrangement
Materials and Reagents:
| Reagent | Supplier | Grade |
| Diphenylphosphoryl azide (DPPA) | TCI America | >97.0% |
| tert-Butanol | Sigma-Aldrich | Anhydrous, ≥99.5% |
| Toluene, anhydrous | Acros Organics | AcroSeal® |
| Trifluoroacetic acid (TFA) | Oakwood Chemical | 99% |
| Dichloromethane (DCM), anhydrous | EMD Millipore | DriSolv® |
Procedure:
-
Step 1: Formation of the Boc-protected amine.
-
To a solution of this compound (1.0 eq) in anhydrous toluene and tert-butanol, add triethylamine (1.5 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (80-90 °C) for 3-4 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Boc-protected 6-bromo-4-fluoro-1H-indazol-3-amine.
-
-
Step 2: Deprotection to yield 6-Bromo-4-fluoro-1H-indazol-3-amine.
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 6-bromo-4-fluoro-1H-indazol-3-amine.
-
Protocol 3: Synthesis of Linifanib (ABT-869)
This protocol outlines the final steps for the synthesis of Linifanib from the 3-aminoindazole intermediate.
Materials and Reagents:
| Reagent | Supplier | Grade |
| 6-Bromo-4-fluoro-1H-indazol-3-amine | Synthesized above | - |
| 1-(4-aminophenyl)-3-(2-fluoro-5-methylphenyl)urea | Custom synthesis or commercial | >95% |
| Palladium(II) acetate (Pd(OAc)₂) | Strem Chemicals | 98% |
| Xantphos | Sigma-Aldrich | 97% |
| Cesium carbonate (Cs₂CO₃) | Alfa Aesar | 99.9% |
| 1,4-Dioxane, anhydrous | EMD Millipore | DriSolv® |
Procedure:
-
To a mixture of 6-bromo-4-fluoro-1H-indazol-3-amine (1.0 eq), 1-(4-aminophenyl)-3-(2-fluoro-5-methylphenyl)urea (1.2 eq), and cesium carbonate (2.0 eq) in anhydrous 1,4-dioxane, add palladium(II) acetate (0.1 eq) and Xantphos (0.2 eq).
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture to 100-110 °C for 12-18 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, filter through Celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield Linifanib.
Part 3: Mechanism of Action and Targeted Signaling Pathways
Linifanib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent activity against VEGFR and PDGFR families.[8] These RTKs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9]
VEGFR/PDGFR Signaling Cascade
Tumor cells secrete growth factors like VEGF and PDGF, which bind to their respective receptors on endothelial cells and pericytes (cells that support blood vessels). This binding triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.
Caption: Simplified VEGFR/PDGFR signaling pathway and the inhibitory action of Linifanib.
By inhibiting VEGFR and PDGFR, Linifanib effectively blocks these pro-angiogenic signals, leading to a reduction in tumor vascularization and subsequent inhibition of tumor growth.[8]
Conclusion
This compound is a highly valuable intermediate for the synthesis of potent anti-cancer agents, particularly multi-targeted kinase inhibitors like Linifanib. The synthetic protocols provided herein offer a robust framework for researchers in drug discovery and development to access this important class of molecules. Understanding the underlying mechanism of action through the inhibition of key signaling pathways such as VEGFR and PDGFR provides a clear rationale for the continued exploration of indazole-based compounds in oncology.
References
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Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. [Link]
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PubMed. (n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]
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ResearchGate. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]
-
PubMed. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. Retrieved from [Link]
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Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 13(28), 7540–7559. [Link]
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PubChem. (n.d.). Linifanib. Retrieved from [Link]
-
Wikipedia. (n.d.). Linifanib. Retrieved from [Link]
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Dai, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597. [Link]
- Google Patents. (n.d.). CN104326985A - Preparation method of linifanib.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
National Center for Biotechnology Information. (n.d.). Linifanib. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Koinuma, D., et al. (2011). A novel multi-targeted tyrosine kinase inhibitor, linifanib (ABT-869), produces functional and structural changes in tumor vasculature in an orthotopic rat glioma model. Neuro-Oncology, 13(12), 1307–1317. [Link]
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Application Notes and Protocols: 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid in Anti-inflammatory Drug Design
Introduction: The Imperative for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that both protects and harms. While acute inflammation is a critical component of the body's defense and repair mechanisms, chronic or dysregulated inflammation underpins a vast array of human diseases, from rheumatoid arthritis and inflammatory bowel disease to neurodegenerative conditions and cancer. For decades, the mainstay of anti-inflammatory therapy has been nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. However, the clinical utility of these agents is often limited by significant adverse effects, particularly gastrointestinal and cardiovascular complications.[1][2] This persistent challenge fuels the urgent need for novel anti-inflammatory therapeutics with improved efficacy and safety profiles.
The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Notably, derivatives of indazole have demonstrated significant anti-inflammatory potential, often attributed to their ability to modulate key inflammatory pathways.[4][5] This document provides a detailed guide for researchers on the application of a specific, promising derivative, 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid , in the design and screening of next-generation anti-inflammatory drugs. We will explore its putative mechanism of action, provide detailed protocols for its evaluation, and discuss strategies for structure-activity relationship (SAR) studies.
Putative Mechanism of Action: Targeting the Pillars of Inflammation
Based on extensive research into the anti-inflammatory properties of the indazole class, this compound is hypothesized to exert its effects through a multi-pronged mechanism targeting key inflammatory mediators. The primary proposed targets are the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, and the signaling cascades that lead to the production of pro-inflammatory cytokines.[2][4]
COX-2 is a critical enzyme in the inflammatory response, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[6][7] Selective inhibition of COX-2 is a validated strategy for anti-inflammatory drug design, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[8][9] The indazole scaffold has been successfully utilized to develop potent and selective COX-2 inhibitors.[6][8]
Furthermore, many indazole derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4] These cytokines are central players in orchestrating the inflammatory cascade. By inhibiting their release, this compound could potentially dampen the overall inflammatory response.
Below is a diagram illustrating the proposed signaling pathway targeted by this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols provide a framework for the initial screening and characterization of the anti-inflammatory potential of this compound.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining the potency and selectivity of the test compound towards the COX isoforms. Commercially available COX inhibitor screening kits are recommended for this purpose.[7]
Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
COX Inhibitor Screening Kit (e.g., from Cayman Chemical)
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: Following the manufacturer's instructions for the COX inhibitor screening kit, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Inhibitor Incubation: Add the diluted test compound or a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., indomethacin) as positive controls to the respective wells. Add DMSO alone to the control wells. Incubate as recommended in the kit protocol.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection: After the specified incubation period, measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | >100 | 0.5 | >200 |
| Celecoxib (Control) | 15 | 0.05 | 300 |
| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: LPS-Induced TNF-α Release in THP-1 Monocytic Cells
This cell-based assay assesses the ability of the test compound to inhibit the production of a key pro-inflammatory cytokine. The human monocytic cell line, THP-1, is a well-established model for this purpose.[10]
Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced TNF-α production in THP-1 cells.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. For differentiation into macrophage-like cells, seed the cells in a 96-well plate and treat with PMA (e.g., 100 ng/mL) for 48 hours. After differentiation, wash the cells with fresh medium.
-
Compound Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of this compound or dexamethasone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.[11] Include a vehicle control group (no compound, with LPS) and an unstimulated control group (no compound, no LPS).
-
Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Exploration
The this compound scaffold offers multiple positions for chemical modification to optimize its anti-inflammatory activity, selectivity, and pharmacokinetic properties. A systematic SAR study is a logical next step in the drug discovery process.
Key Positions for Modification:
-
Position 1 (N-H of the indazole ring): Alkylation or arylation at this position can significantly impact activity and selectivity.
-
Position 3 (Carboxylic acid): Conversion to amides or esters can modulate potency and cell permeability.[12][13]
-
Position 4 (Fluorine): Substitution of the fluorine atom with other small electron-withdrawing or donating groups can fine-tune electronic properties.
-
Position 6 (Bromine): The bromine atom serves as a useful handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a variety of substituents.[14]
The following diagram outlines a potential workflow for an SAR study.
Caption: A workflow for exploring the structure-activity relationship of the lead compound.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anti-inflammatory agents. Its indazole core, substituted with a carboxylic acid and halogen atoms, provides a rich scaffold for chemical exploration. The protocols outlined in this guide offer a robust framework for its initial biological characterization. Subsequent SAR studies, guided by the principles discussed, will be critical in optimizing its potency, selectivity, and drug-like properties. For promising lead compounds, evaluation in in vivo models of inflammation, such as the carrageenan-induced rat paw edema model, will be the next essential step to validate their therapeutic potential.[15][16][17][18]
References
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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De, S., Manna, A., & Jain, V. (2007). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of nutritional biochemistry, 18(12), 812–818. [Link]
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Elie, M., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1332-1345. [Link]
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Kumar, V., et al. (2024). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Intelligent Pharmacy, 2(1), 40-44. [Link]
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Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of translational medicine, 17(1), 273. [Link]
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Screening models for inflammatory drugs. (2018, May 22). SlideShare. Retrieved January 17, 2026, from [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of biochemical and biophysical methods, 62(2), 115–129. [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Elie, M., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1332-1345. [Link]
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In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
- Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557.
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed. Retrieved January 17, 2026, from [Link]
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(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. (2015). PubMed. Retrieved January 17, 2026, from [Link]
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2018). MDPI. Retrieved January 17, 2026, from [Link]
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Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (1981). PubMed. Retrieved January 17, 2026, from [Link]
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LPS-Induced Cytokine Release Model. (n.d.). Charles River Laboratories. Retrieved January 17, 2026, from [Link]
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Awasthi, A., & Raju, M. B. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18885–18895. [Link]
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Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Abstract
This document provides a detailed guide for the analytical characterization of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid, a key heterocyclic building block in pharmaceutical research. The protocols herein describe a suite of orthogonal analytical techniques designed to confirm the identity, purity, structure, and thermal stability of the compound. Methodologies include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural elucidation, and Thermal Analysis (TGA/DSC) for stability profiling. This integrated approach ensures a comprehensive and robust characterization, adhering to the principles of scientific integrity and meeting regulatory expectations.
Introduction
This compound is a substituted indazole derivative. The incorporation of halogen atoms, particularly fluorine, has become a vital strategy in drug design to modulate metabolic stability and biological activity.[1][2] As a synthetic intermediate, the unequivocal characterization of this molecule is paramount to ensure the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). A failure to fully characterize such a starting material can lead to the propagation of impurities and compromise the integrity of the final drug product.
This guide establishes a systematic workflow utilizing multiple analytical techniques. Each method provides unique and complementary information, which, when combined, offers a complete analytical profile of the molecule. The protocols are designed to be robust and are grounded in established principles of analytical chemistry, aligning with the validation requirements outlined in ICH Q2(R1) guidelines.[3][4][5][6]
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for method development.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₈H₄BrFN₂O₂ | - |
| Molecular Weight | 259.03 g/mol | Calculated |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile) | Expected |
Integrated Analytical Workflow
A holistic characterization relies on the strategic application of multiple analytical techniques. The following diagram illustrates the logical flow of experiments, starting from initial purity checks and culminating in detailed structural and physical property analysis.
Caption: Integrated workflow for the characterization of the target compound.
Chromatographic Analysis: Purity and Identity
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is the cornerstone for assessing the purity of pharmaceutical intermediates. For aromatic carboxylic acids, which can be challenging to retain in standard reversed-phase chromatography, a mixed-mode or a C18 column with an acidic mobile phase modifier is employed.[7] The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.
Protocol:
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 4.6 x 150 mm, 3.5 µm Provides good retention and resolution for aromatic compounds. Mobile Phase A 0.1% Formic Acid in Water Acidic modifier to suppress analyte ionization.[7] Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution. Gradient 20% B to 95% B over 15 min Ensures elution of the main peak and any less polar impurities. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Detection 254 nm Aromatic compounds typically exhibit strong absorbance at this wavelength. | Injection Vol. | 5 µL | Balances sensitivity with potential for peak broadening. |
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Data Analysis: Integrate all peaks. Calculate the purity by the area percent method. Impurities are reported as a percentage of the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS confirms the identity of the main peak from the HPLC analysis by providing its mass-to-charge ratio (m/z). The characteristic isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) provides a definitive signature for halogenated compounds.[8][9] Electrospray ionization (ESI) in negative mode is ideal for deprotonating the carboxylic acid, forming the [M-H]⁻ ion.
Protocol:
-
Instrumentation: LC-MS system with an ESI source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
LC Conditions: Use the same HPLC method as described in Section 3.1. This allows for direct correlation of UV peaks with mass signals.
-
MS Conditions:
Parameter Condition Rationale Ionization Mode ESI Negative Promotes the formation of [M-H]⁻ for the acidic analyte. Scan Range 100 - 500 m/z Covers the expected molecular ion and potential fragments. Capillary Voltage 3.0 kV Optimizes ion formation. Drying Gas Temp. 350 °C Facilitates desolvation of the eluent. | Drying Gas Flow | 10 L/min | Standard flow for efficient drying. |
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Verify the presence of the [M-H]⁻ ion at m/z ≈ 257.9.
-
Confirm the isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by ~2 Da).
-
Structural Elucidation: Spectroscopy
The combination of NMR and FT-IR spectroscopy provides an unambiguous structural confirmation, detailing the connectivity of atoms and the presence of key functional groups.
Caption: Complementary nature of NMR and FT-IR for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule.[10] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential. ¹⁹F NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.[11][12]
Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Acquisition Parameters:
-
¹H NMR: Acquire standard proton spectrum. Expect signals in the aromatic region (7.0-8.5 ppm) and a broad signal for the carboxylic acid and N-H protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the aromatic carbons, with characteristic splitting patterns due to C-F coupling.[13]
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.
-
-
Expected Spectral Features:
-
¹H NMR: Two distinct aromatic proton signals, likely doublets or doublet of doublets due to H-H and H-F coupling. Broad, exchangeable peaks for the -COOH and -NH protons.
-
¹³C NMR: Eight distinct carbon signals. The carbons attached to or near the fluorine and bromine atoms will show characteristic chemical shifts and coupling constants (J_CF).
-
¹⁹F NMR: A single resonance, likely a doublet of doublets, due to coupling with adjacent aromatic protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.[14]
Protocol:
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorptions:
Wavenumber (cm⁻¹) Vibration Functional Group 3300-2500 (very broad) O-H stretch Carboxylic Acid[15][16] ~3200 (broad) N-H stretch Indazole Ring ~1700 (strong) C=O stretch Carboxylic Acid[15] 1600-1450 C=C stretch Aromatic Ring 1320-1210 C-O stretch Carboxylic Acid[15] 1100-1000 C-F stretch Fluoroaromatic | 600-500 | C-Br stretch | Bromoaromatic |
Thermal Analysis: Stability and Solid-State Properties
Principle: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability, decomposition profile, and solid-state properties (e.g., melting point, polymorphism) of pharmaceutical compounds.[17][18][19]
Thermogravimetric Analysis (TGA)
Protocol:
-
Instrumentation: TGA instrument.
-
Sample Preparation: Place 5-10 mg of the sample in an aluminum or platinum pan.
-
Method: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Monitor for weight loss. Significant weight loss indicates decomposition. The onset temperature of decomposition is a key measure of thermal stability.[17]
Differential Scanning Calorimetry (DSC)
Protocol:
-
Instrumentation: DSC instrument.
-
Sample Preparation: Seal 2-5 mg of the sample in an aluminum pan.
-
Method: Heat the sample from 25 °C to a temperature below its decomposition point (determined by TGA) at a rate of 10 °C/min.
-
Data Analysis: Observe for thermal events. A sharp endotherm typically corresponds to the melting point of the crystalline solid.[20] Broad transitions may indicate the presence of amorphous content or polymorphic transitions.
Conclusion
The application of this multi-technique workflow provides a robust and comprehensive characterization of this compound. By integrating data from chromatographic, spectroscopic, and thermal analyses, one can confidently establish the identity, purity, structure, and stability of this important pharmaceutical intermediate. This rigorous analytical approach is fundamental to ensuring quality and consistency in the drug development process. All methods should be validated according to their intended purpose as per ICH guidelines.[3][6]
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
NETZSCH. Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]
-
Linkam Scientific Instruments. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]
-
MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
-
ACS Publications. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
-
National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
National Center for Biotechnology Information. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]
-
ResearchGate. 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. [Link]
-
ScienceDirect. Recent advances in trace analysis of pharmaceutical genotoxic impurities. [Link]
-
ResearchGate. (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
-
PubMed. 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]
-
ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... [Link]
-
ResearchGate. (PDF) Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. [Link]
-
PubMed. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. [Link]
-
ResearchGate. LCMS-guided detection of halogenated natural compounds. a Five... [Link]
-
ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
LinkedIn. Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 8. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights - Housing Innovations [dev.housing.arizona.edu]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. instanano.com [instanano.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. tsijournals.com [tsijournals.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid. As a key building block in modern medicinal chemistry, particularly for kinase inhibitors, achieving high purity in its synthesis is paramount. This guide, structured by Senior Application Scientists, moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges and byproducts encountered during its synthesis. Here, we focus on the causality behind experimental outcomes to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Overview of a Common Synthetic Pathway
The synthesis of substituted indazole-3-carboxylic acids often proceeds through the diazotization and subsequent intramolecular cyclization of an appropriately substituted aniline derivative. A prevalent and reliable route to this compound starts from 2-amino-5-bromo-3-fluorobenzoic acid derivatives. The core transformation involves the formation of a diazonium salt followed by an intramolecular reaction, which, while effective, can be sensitive to reaction conditions and lead to several byproducts.
Caption: General synthetic scheme for this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis, providing explanations for their chemical origin and actionable solutions.
Q1: My reaction has stalled. LC-MS analysis shows unreacted starting material and a complex mixture. What is the likely cause?
A1: Incomplete Diazotization or Diazo-Instability.
-
Expert Analysis: The formation of the diazonium salt from the aniline precursor is the critical first step. This reaction is highly sensitive to temperature and pH. If the temperature rises above 5-10 °C, the diazonium salt can decompose, often leading to the formation of phenol byproducts or other undesired species. An incorrect stoichiometric ratio of sodium nitrite or acid can lead to incomplete conversion of the starting aniline.
-
Troubleshooting Protocol:
-
Temperature Control: Ensure the reaction vessel is maintained in an ice-salt bath to keep the internal temperature strictly between 0-5 °C during the addition of sodium nitrite.
-
Reagent Purity & Stoichiometry: Use freshly prepared, standardized solutions of sodium nitrite. Ensure at least 2.5-3.0 equivalents of a strong, non-nucleophilic acid (like H₂SO₄) are used to maintain a low pH and protonate the nitrous acid precursor.
-
Slow Addition: Add the sodium nitrite solution dropwise below the surface of the reaction mixture to ensure rapid, localized reaction and prevent the accumulation of nitrous acid, which can decompose.
-
In-Process Check: Before proceeding to cyclization, you can test for the presence of nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates excess nitrous acid, while a negative test might suggest insufficient addition.
-
Q2: I've isolated a major byproduct with the same mass as my target molecule. How do I identify and prevent it?
A2: Formation of a Regioisomeric Indazole.
-
Expert Analysis: This is one of the most common byproducts. The cyclization step can potentially proceed to form 4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid . The regiochemical outcome is dictated by the electronic and steric environment of the cyclization precursor. While the desired 6-bromo-4-fluoro isomer is often the major product, subtle variations in reaction conditions (solvent, temperature, catalyst) can alter the selectivity.
-
Identification Protocol:
-
NMR Spectroscopy is Key: The proton and fluorine NMR spectra are definitive. The coupling patterns and chemical shifts of the aromatic protons (H-5 and H-7) will differ significantly between the two isomers due to their proximity to the bromine and fluorine atoms. See the analytical table in Section 3 for expected values.
-
-
Mitigation Strategies:
-
Cyclization Conditions: The choice of cyclization method is critical. For instance, methods involving reductive cyclization of a nitro-precursor can sometimes offer different regioselectivity compared to diazonium-based routes.[1]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Experiment with different solvents (e.g., acetic acid, toluene, or biphasic systems) to optimize the isomeric ratio.
-
Purification: If the isomer forms, careful purification is required. Reverse-phase HPLC is often effective for separating these closely related isomers at a small scale. For larger scales, meticulous column chromatography or fractional crystallization may be necessary.
-
Caption: Competing pathways leading to regioisomeric byproducts.
Q3: My final product is contaminated with a substance that has lost a mass of 44 amu (CO₂). What is this byproduct and how can I avoid it?
A3: Decarboxylation of the Product.
-
Expert Analysis: The indazole-3-carboxylic acid moiety can be susceptible to decarboxylation, yielding 6-Bromo-4-fluoro-1H-indazole . This side reaction is typically promoted by excessive heat or harsh pH conditions (strongly acidic or basic) during the reaction workup or purification. The electron-donating nature of the indazole ring system can stabilize the intermediate formed upon loss of CO₂.
-
Mitigation Strategies:
-
Thermal Control: Avoid prolonged heating at high temperatures (>100-110 °C) during the reaction or subsequent workup steps. If the reaction requires heat, monitor it closely by TLC or LC-MS and stop as soon as the starting material is consumed.
-
pH Neutralization: During workup, neutralize acidic or basic solutions carefully and without excessive temperature increases. Avoid strongly basic conditions (pH > 11) if possible, especially when heated.
-
Purification Method: When performing column chromatography, use a buffered mobile phase if necessary. Avoid leaving the product on silica gel for extended periods, as the acidic nature of the silica can sometimes promote on-column degradation. Recrystallization from a suitable solvent system is often a milder alternative for purification.
-
Q4: I'm observing N-acylation or N-alkylation byproducts. Where are they coming from?
A4: Reaction at the Indazole Nitrogen.
-
Expert Analysis: Indazoles have two nitrogen atoms (N1 and N2) that can act as nucleophiles.[2] While the N-H proton is acidic, the nitrogen can still react with electrophiles present in the reaction mixture, especially under basic conditions. If your synthesis involves protecting groups (e.g., SEM-Cl) or if certain solvents (like DMF) degrade to form reactive species, you may see byproducts where the indazole N-H has been substituted.
-
Mitigation Strategies:
-
Protecting Group Strategy: If subsequent steps require protection of the indazole nitrogen, choose a protecting group that is stable to the reaction conditions and can be removed cleanly.
-
Solvent Purity: Use high-purity, dry solvents to minimize side reactions from impurities or degradation products.
-
Control of Base: If a base is used, select a non-nucleophilic base (e.g., DBU, potassium carbonate) and use the minimum effective amount.
-
Section 3: Analytical & Purification Protocols
Table 1: Differentiating Product and Regioisomeric Byproduct by NMR
| Compound | Key ¹H NMR Signals (DMSO-d₆) | Key ¹⁹F NMR Signal (DMSO-d₆) |
| This compound (Target) | H-5: Doublet of doublets (dd), ~7.8 ppm. Coupling to H-7 and ¹⁹F. H-7: Doublet of doublets (dd), ~7.5 ppm. Coupling to H-5 and ¹⁹F. | Singlet or narrow multiplet, influenced by neighboring protons. |
| 4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid (Byproduct) | H-5: Doublet of doublets (dd), ~7.6 ppm. Coupling to H-7 and ¹⁹F. H-7: Singlet-like or narrow doublet, ~8.0 ppm. Minimal coupling to ¹⁹F. | Singlet or narrow multiplet, with different long-range couplings. |
| Note: Exact chemical shifts (ppm) are predictive and can vary based on solvent and concentration. The key diagnostic is the difference in coupling patterns and relative positions of the H-5 and H-7 signals. |
Protocol 3.1: Step-by-Step LC-MS Method for Reaction Monitoring
-
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
MS Detection: ESI+ and ESI- modes to detect [M+H]⁺ and [M-H]⁻ ions.
-
Target/Isomer [M-H]⁻: m/z ~257.9
-
Decarboxylated Byproduct [M+H]⁺: m/z ~214.9
-
Section 4: Byproduct Mitigation Summary
| Byproduct Identity | Common Cause | Prevention & Mitigation Strategy |
| Unreacted Starting Material | Incomplete diazotization; low temperature instability. | Maintain 0-5 °C, use fresh NaNO₂, ensure >2.5 eq. acid, slow reagent addition. |
| 4-Bromo-6-fluoro Isomer | Lack of regioselectivity in cyclization. | Optimize solvent and temperature of cyclization. Purify via reverse-phase HPLC or careful column chromatography. |
| 6-Bromo-4-fluoro-1H-indazole | Decarboxylation of the target product. | Avoid excessive heat (>100 °C) and harsh pH conditions during reaction and workup. |
| Phenolic Impurities | Decomposition of diazonium salt intermediate. | Strict temperature control (< 5 °C) during diazotization is critical. |
Section 5: Troubleshooting Workflow
This decision tree provides a logical path for diagnosing issues in your synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones. (n.d.). University of Northern Iowa ScholarWorks. [Link]
-
Pacansky, J., Coufal, H., & Brown, D. W. (1987). The photocyclization of a hydrazone to an indazole. Journal of Photochemistry, 37(3), 293-302. [Link]
-
The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). (n.d.). ResearchGate. [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(23), 12831-12838. [Link]
-
Proposed mechanism of indazole synthesis from hydrazones. (n.d.). ResearchGate. [Link]
-
Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2020). The Journal of Organic Chemistry, 85(3), 1338-1346. [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2023). Molecules, 28(6), 2783. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Indazole-3-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is structured to offer not just procedural steps, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of indazole-3-carboxylic acid, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in indazole-3-carboxylic acid synthesis can often be traced back to several critical parameters. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: The purity of your starting materials, such as isatin or substituted o-toluidines, is paramount. Impurities can lead to a cascade of side reactions, consuming your reagents and complicating purification.
-
Recommendation: Always verify the purity of your starting materials by techniques such as NMR or melting point analysis before commencing the synthesis. Recrystallize or purify starting materials if necessary.
-
-
Reaction Temperature Control: The temperature profile of the reaction is crucial. For instance, in syntheses involving diazotization, maintaining a low temperature (typically 0-5 °C) is critical to prevent the decomposition of the diazonium salt intermediate. Conversely, cyclization steps may require elevated temperatures, but excessive heat can lead to degradation and byproduct formation.[1]
-
Recommendation: Use a reliable and calibrated temperature control system (e.g., a cryostat or an ice-salt bath for cooling, and an oil bath with a PID controller for heating). Monitor the internal reaction temperature closely.
-
-
Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reactions.
-
Recommendation: Employ vigorous mechanical stirring, especially when dealing with slurries or viscous solutions, to ensure uniform heat and mass transfer.
-
-
Atmospheric Moisture: Certain intermediates in indazole synthesis can be sensitive to moisture.
-
Recommendation: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon), particularly when using moisture-sensitive reagents like organolithium compounds for C-3 lithiation.[2]
-
Question 2: I am observing the formation of significant byproducts. How can I identify and minimize them?
Answer:
Byproduct formation is a common challenge. The nature of the byproduct can provide clues about the underlying issue.
-
N-Alkylation/Arylation: In syntheses involving benzyne intermediates, an excess of benzyne can lead to N-arylation of the desired indazole product.[3]
-
Recommendation: Carefully control the stoichiometry of the benzyne precursor and the diazo compound. Using an excess of the monosubstituted diazo compound can favor the formation of the 1H-indazole.[3]
-
-
Dimerization and Polymerization: Electron-rich indoles used in nitrosation reactions can be prone to forming colored dimeric byproducts.[4][5]
-
Incomplete Cyclization: If the cyclization step is not driven to completion, you may isolate the aryl hydrazine intermediate.
-
Recommendation: Ensure adequate reaction time and optimal temperature for the cyclization step. The choice of acid catalyst and its concentration can also be critical.
-
-
Decarboxylation: While generally stable, prolonged heating of indazole-3-carboxylic acid at very high temperatures can lead to some decarboxylation.
-
Recommendation: Avoid excessive temperatures during workup and purification.
-
Question 3: My purification by recrystallization is yielding an impure product or poor recovery. What can I do?
Answer:
Effective purification is key to obtaining high-purity indazole-3-carboxylic acid.
-
Solvent Selection: The choice of solvent for recrystallization is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should either remain in solution or be insoluble at all temperatures.
-
Recommendation: For indazole-3-carboxylic acid, different polymorphs can be isolated from different solvents. For example, Form A can be obtained from DMF/water or acetic acid, while Form B can be isolated from dichloromethane, t-butyl methyl ether (MTBE), or ethyl acetate.[6] Experiment with solvent systems to find the optimal one for your specific impurity profile.
-
-
Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Recommendation: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize recovery.
-
-
Washing: Inadequate washing of the filtered crystals can leave behind mother liquor containing impurities.
-
Recommendation: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without significantly dissolving the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to indazole-3-carboxylic acid?
A1: Several synthetic strategies exist, each with its own advantages and disadvantages. The choice of route often depends on the availability of starting materials, scale of the reaction, and desired purity.
-
From Isatin (von Auwers' method): This classic method involves the hydrolysis of isatin, followed by diazotization, reduction to an aryl hydrazine, and subsequent cyclization under acidic conditions.[6][7] This route is well-established but can involve multiple steps.
-
From o-Toluidine: This approach involves the diazotization of o-toluidine derivatives.[2][8] It can be an efficient route, but careful control of the diazotization conditions is necessary.
-
From Phenylhydrazine and Benzaldehyde: A scalable and "diazonium-free" route has been developed starting from commercially available phenylhydrazine and benzaldehyde.[6]
-
Via C-3 Lithiation/Carboxylation: This method involves the protection of the indazole nitrogen, followed by directed lithiation at the C-3 position and subsequent quenching with carbon dioxide.[2] This is a versatile method for introducing the carboxylic acid group onto a pre-formed indazole ring.
Q2: How do I choose the appropriate base for N-alkylation of the indazole ring?
A2: The choice of base for N-alkylation is critical for regioselectivity (N1 vs. N2 alkylation).
-
For selective N1-alkylation of indazole-3-carboxylic acid, strong bases like sodium hydride (NaH) in an aprotic solvent like THF have been shown to be effective.[9]
-
The steric and electronic properties of substituents on the indazole ring can also influence the N1/N2 ratio.[9]
Q3: Can I directly formylate the C3 position of indazole to get the aldehyde and then oxidize it?
A3: Direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[4][5] Alternative methods, such as metalation at the C3 position followed by reaction with a formylating agent, are typically required to introduce an aldehyde group at this position.[4]
Experimental Protocols & Data
Table 1: Comparison of Common Synthetic Routes
| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Disadvantages |
| From Isatin | Isatin, NaOH, NaNO₂, Reductant (e.g., SnCl₂) | Diazonium salt, Aryl hydrazine | Well-established, good for substituted isatins | Multi-step, potential for hazardous intermediates |
| From o-Toluidine | o-Toluidine, NaNO₂ | Diazonium salt | Fewer steps than the isatin route | Requires careful control of diazotization |
| From Phenylhydrazine | Phenylhydrazine, Benzaldehyde | Hydrazone | Diazonium-free, scalable | May require specific catalysts or conditions |
| C-3 Lithiation | N-protected Indazole, n-BuLi, CO₂ | C-3 lithiated indazole | High regioselectivity for C-3 functionalization | Requires inert atmosphere and anhydrous conditions |
Detailed Protocol: Synthesis of Indazole-3-carboxylic acid via C-3 Lithiation and Carboxylation
This protocol is adapted from methodologies described in the literature.[2]
Step 1: N-Protection of Indazole
-
To a solution of indazole in a suitable solvent (e.g., THF), add a base (e.g., NaH) at 0 °C.
-
After stirring for a short period, add a protecting group such as (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify the N-SEM protected indazole by column chromatography.
Step 2: C-3 Lithiation and Carboxylation
-
Dissolve the N-SEM protected indazole in dry THF and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add n-butyllithium (n-BuLi) dropwise. A color change (e.g., to bright yellow) may be observed, indicating the formation of the lithiated species.[2]
-
Stir the solution at -78 °C for a specified time (e.g., 30 minutes).
-
Bubble dry carbon dioxide gas through the reaction mixture.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Step 3: Deprotection and Isolation
-
Extract the aqueous layer with an organic solvent.
-
Acidify the aqueous layer with a suitable acid (e.g., citric acid) to precipitate the indazole-3-carboxylic acid.[2]
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Visualizations
Workflow for Indazole-3-carboxylic Acid Synthesis via Lithiation
Caption: A generalized workflow for the synthesis of indazole-3-carboxylic acid via N-protection, C-3 lithiation, and carboxylation.
Troubleshooting Logic Diagram
Caption: A decision-making flowchart for troubleshooting common issues in indazole-3-carboxylic acid synthesis.
References
- Vertex AI Search. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?
- Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester.
- Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Sci-Hub. (1964). Indazole‐3‐carboxylic acids and their derivatives. Journal of Heterocyclic Chemistry.
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Cailly, T., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13237-13244.
- National Institutes of Health. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Sci-Hub. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry.
- Organic Syntheses. indazole.
- ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry.
- BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
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- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 7. Sci-Hub. Indazole‐3‐carboxylic acids and their derivatives / Journal of Heterocyclic Chemistry, 1964 [sci-hub.box]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Regioselectivity in Indazole N-Alkylation
Welcome to the Technical Support Center for Indazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the indazole scaffold. The formation of N1 and N2 regioisomers is a common challenge that can significantly impact yield, purification efficiency, and the viability of a synthetic route.[1][2][3][4]
This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to explain the "why" behind experimental outcomes, empowering you to make informed decisions to control the regioselectivity of your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may be encountering in the lab. Each question is followed by a detailed explanation of the underlying principles and actionable steps for resolution.
Q1: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity?
A low N1:N2 ratio is a frequent observation when reaction conditions do not sufficiently differentiate between the two nitrogen nucleophiles.[5][6] Several factors could be at play, and a systematic approach to optimization is recommended.
Underlying Causes & Corrective Actions:
-
Sub-optimal Base/Solvent Combination: The interplay between the base and solvent is arguably the most critical factor in directing indazole alkylation.[3][4]
-
For N1-Selectivity: The combination of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) is a robust starting point for favoring the N1 isomer.[1][3][4][7] This is attributed to the formation of a "tight ion pair" between the sodium cation and the indazolide anion. This association can be further stabilized by a chelating group at the C3 position, sterically hindering the N2 position and directing the electrophile to N1.[8][9]
-
For N2-Selectivity: Conditions that favor "solvent-separated ion pairs" or operate under kinetic control often lead to the N2 product. For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can result in poor selectivity.[5] To actively drive N2 selectivity, consider alternative methods like Mitsunobu conditions (e.g., with triphenylphosphine and a dialkyl azodicarboxylate), which have been shown to favor the N2 isomer.[3][4][8] Another highly selective method for N2-alkylation involves using TfOH with diazo compounds.[10]
-
-
Thermodynamic vs. Kinetic Control: The N1-alkylated indazole is generally the thermodynamically more stable product, while the N2-isomer is often the kinetically favored one.[2][4][11]
-
To Favor the Thermodynamic (N1) Product: Employ conditions that allow for equilibration. This typically means higher reaction temperatures and longer reaction times. This allows the initially formed kinetic (N2) product to potentially revert and form the more stable thermodynamic (N1) product.[12][13][14]
-
To Favor the Kinetic (N2) Product: Use lower temperatures and shorter reaction times to trap the faster-forming product.[12][13][14]
-
Workflow for Optimizing Selectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: I am trying to synthesize the N2-isomer, but the N1-isomer is the major product. How can I reverse the selectivity?
Obtaining the less thermodynamically stable N2-isomer as the major product requires steering the reaction away from equilibrium conditions and exploiting kinetic preferences or specific directing effects.
Strategies to Favor N2-Alkylation:
-
Exploit Steric Hindrance on the Indazole Ring: Substituents on the indazole core can dramatically influence the regiochemical outcome.
-
Utilize N2-Directing Reaction Conditions:
-
Mitsunobu Reaction: This reaction often shows a strong preference for the N2 position. For instance, the alkylation of methyl indazole-3-carboxylate with n-pentyl alcohol under Mitsunobu conditions yielded a 1:2.5 ratio in favor of the N2 isomer.[3][4][8] The mechanism is thought to involve a phosphonium intermediate that favors attack at the more nucleophilic N2 position.[9][15]
-
Acid-Catalyzed Alkylation: Specific acid-catalyzed protocols can be highly N2-selective. For example, using triflic acid (TfOH) with diazo compounds or alkyl 2,2,2-trichloroacetimidates has been reported to give exclusively N2-alkylated products.[10][16] The proposed mechanism involves protonation of the alkylating agent, which is then attacked by the N2-nitrogen of the indazole.[16]
-
-
Protecting Group Strategy: A less direct but highly effective method is to protect the N1 position, perform the desired chemistry, and then deprotect. However, a more elegant approach is to use a protecting group that directs C3-functionalization and can be later removed. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly useful as it selectively protects the N2 position, allowing for subsequent derivatization at C3 before its removal.[17][18]
Q3: My yield is low even though the regioselectivity is acceptable. What could be the issue?
Low yields can stem from incomplete conversion, product degradation, or difficult purifications.
Potential Causes and Solutions:
-
Incomplete Deprotonation: Weak bases like carbonates (K₂CO₃, Cs₂CO₃) may not fully deprotonate the indazole, leading to incomplete reactions, especially at lower temperatures.[3]
-
Solution: Switch to a stronger base like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) to ensure complete formation of the indazolide anion.[3]
-
-
Poor Solubility: The indazole salt may have poor solubility in the reaction solvent, limiting its reactivity.
-
Solution: While THF is excellent for N1-selectivity with NaH, if solubility is an issue, consider a more polar solvent like DMF. Be aware that this may decrease regioselectivity.[3] A solvent screen is often necessary. Dioxane has been shown to provide high yields for N1-alkylation with Cs₂CO₃.[15][19]
-
-
Side Reactions: The alkylating agent could be unstable to the basic conditions, or the product itself could be labile.
-
Solution: Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to minimize degradation. Ensure your starting materials are pure and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in indazole N-alkylation?
The regioselectivity is a result of a complex interplay between several factors:
-
Tautomeric Equilibrium: Indazole exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[4][9][16] Alkylation can occur from the anion of either tautomer.
-
Electronic Effects: The N2-position is generally considered more electron-rich and nucleophilic than the N1-position in the neutral indazole. However, upon deprotonation, the resulting anion has significant charge density at both nitrogens.
-
Steric Effects: Substituents near the N1 position (at C7) or N2 position (at C3) can sterically hinder the approach of the electrophile, directing it to the less hindered nitrogen.[1][3][16]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): As discussed previously, reaction conditions determine whether the product distribution is governed by the rate of formation (kinetic control, often favoring N2) or the stability of the products (thermodynamic control, favoring N1).[11][20]
-
Ion Pairing: In the presence of metal cations from the base (e.g., Na⁺, K⁺, Cs⁺), the nature of the ion pair with the indazolide anion is critical. Tight ion pairs, often formed in less polar solvents like THF, can block one nitrogen atom, enhancing selectivity.[3][8]
Caption: Kinetic vs. Thermodynamic control in indazole alkylation.
Q2: How do I definitively determine the N1:N2 ratio and assign the structure of my products?
Accurate structural assignment is crucial. A combination of chromatographic and spectroscopic techniques is standard practice.
-
Chromatography: HPLC or GC can separate the two isomers, and the peak area ratio gives a quantitative measure of the product distribution.
-
NMR Spectroscopy: 1D and 2D NMR techniques are the gold standard for unambiguous structure determination.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive experiment. For an N1-alkylated indazole, a correlation is typically observed between the protons on the alpha-carbon of the N-alkyl group and the C7a carbon of the indazole ring. For the N2-isomer, this correlation is usually seen with the C3 carbon.[3][4][8]
-
NOE (Nuclear Overhauser Effect): An NOE can sometimes be observed between the protons of the N-alkyl group and the H7 proton for the N1-isomer, or the H3 proton for the N2-isomer.
-
Q3: Can the choice of alkylating agent affect the N1:N2 ratio?
Yes, though it is often a secondary effect compared to the base and solvent. The reactivity and steric bulk of the electrophile can play a role. For example, very bulky alkylating agents may show a greater preference for the less sterically hindered nitrogen atom, which depends on the substitution pattern of the specific indazole substrate. While primary alkyl halides and secondary alkyl tosylates have been used successfully, the specific combination of all reagents determines the final outcome.[1][4][7]
Data Summary: Conditions for Regioselective Alkylation
The following table summarizes selected literature-reported conditions that have proven effective for achieving high regioselectivity. This should serve as a starting point for your experimental design.
| Target Isomer | Indazole Substituent | Base/Reagent | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| N1 | 3-CO₂Me | NaH | THF | >99:1 | - | [1][3][4][7] |
| N1 | 3-t-Bu | NaH | THF | >99:1 | - | [1][3][4][7] |
| N1 | 5-Br-3-CO₂Me | Cs₂CO₃ | Dioxane | >95:5 | 96 | [15][19] |
| N1 | Unsubstituted | K₂CO₃ / Isobutyl Bromide | DMF | 58:42 | 72 | [5][21] |
| N2 | 7-NO₂ | NaH | THF | 4:96 | - | [1][3][4][7] |
| N2 | 3-CO₂Me | DIAD, PPh₃ | THF | 1:2.5 | 78 (total) | [3][4][8] |
| N2 | Various | TfOH / Diazo Compound | - | Up to 0:100 | Good to Excellent | [10] |
| N1/N2 Mix | 5-Br-3-CO₂Me | NaH / Isopropyl Iodide | DMF | 38:46 | 84 | [9][21] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation (Thermodynamic Control)
This protocol is adapted from established methods favoring N1-alkylation.[1][3][4][7]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Indazole Addition: Slowly add a solution of the substituted indazole (1.0 equiv) in anhydrous THF to the NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-16 hours). For less reactive electrophiles, gentle heating (e.g., 50 °C) may be required.
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N2-Selective Alkylation (Mitsunobu Conditions)
This protocol is a general representation of the Mitsunobu reaction applied to indazoles, which often favors N2-alkylation.[8][9][15]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the indazole (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add a solution of a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), 1.5 equiv) in THF dropwise over 15-30 minutes. A color change and/or precipitate may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until the starting indazole is consumed (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct.
-
Purification: Purify the material directly by flash column chromatography. It is often necessary to use a solvent system that effectively separates the product from the reaction byproducts.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.[Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.[Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.[Link]
-
Chemical Communications. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry.[Link]
-
ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.[Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.[Link]
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.[Link]
-
Zucco, P. A., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5. [Link]
-
National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health.[Link]
-
ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.[Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.[Link]
-
ResearchGate. (n.d.). Effect of base, solvent, and temperature. ResearchGate.[Link]
-
ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate.[Link]
-
Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. University of Calgary.[Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.[Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.[Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.[Link]
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- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of this valuable compound.
Introduction
This compound is a key building block in the development of various therapeutic agents, notably as a precursor for kinase inhibitors in cancer therapy.[1] Its synthesis, while achievable through several routes, can present challenges that impact yield and purity. This guide provides a comprehensive resource to address these challenges head-on, drawing from established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. The proposed solutions are based on established synthetic methodologies for indazoles and related heterocyclic compounds.
Q1: My overall yield is consistently low after the cyclization step. What are the likely causes and how can I improve it?
A1: Low yield in the cyclization to form the indazole ring is a frequent issue. The primary causes often revolve around incomplete reaction, side reactions, or product degradation. Here’s a systematic approach to troubleshoot this:
-
Incomplete Reaction:
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (e.g., a substituted phenylhydrazine derivative) is still present after the expected reaction time, the reaction may be stalling.[2]
-
Temperature Optimization: The cyclization of phenylhydrazones to indazoles is often acid-catalyzed and requires sufficient thermal energy. Gradually increase the reaction temperature in 10°C increments and monitor the effect on the reaction rate and byproduct formation via TLC.[2] Be cautious, as excessive heat can lead to decomposition.
-
Acid Catalyst: Ensure the appropriate acid catalyst is used at the correct concentration. For cyclizations under acidic conditions, agents like acetic acid or hydrochloric acid are common. The strength and amount of acid can significantly influence the reaction rate.
-
-
Side Reactions:
-
Hydrazine as a Reducing Agent: Hydrazine, a common reagent in indazole synthesis, can also act as a reducing agent, particularly at elevated temperatures. This can lead to the reduction of nitro groups if present in the precursor, forming undesired byproducts like azoxy or azo compounds.[2]
-
Mitigation: Use a moderate excess of hydrazine hydrate (e.g., 2-4 equivalents). While a sufficient amount is needed to drive the reaction, a large excess can promote side reactions.[2] Running the reaction at the lower end of the effective temperature range can also minimize these reductive side reactions.
-
-
Workup and Product Loss:
-
Precipitation: The desired indazole product is often a solid that precipitates from the reaction mixture upon cooling. Ensure the mixture is adequately cooled, potentially in an ice bath, to maximize precipitation before filtration.[2]
-
Solubility: Be mindful of the product's solubility in the workup solvents. Excessive washing with a solvent in which the product has some solubility can lead to significant losses. A solubility test on a small sample can be informative.
-
Q2: I am observing significant impurity formation, particularly a byproduct with a similar polarity to my desired product. How can I identify and minimize this?
A2: The formation of isomeric or related byproducts is a common challenge. In the context of substituted indazole synthesis, this can arise from non-selective reactions or rearrangements.
-
Isomeric Byproducts:
-
Regioselectivity: In syntheses starting from substituted precursors, the cyclization may not be perfectly regioselective, leading to the formation of an undesired isomer. For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, direct bromination of the 3-aminoindazole led to the undesired regioisomer as the major product.[3] A strategy of introducing the bromo and chloro substituents before the cyclization was more successful.[3]
-
Characterization: Use analytical techniques like NMR and Mass Spectrometry to characterize the impurity. Understanding its structure is key to hypothesizing its formation mechanism and devising a strategy to prevent it.
-
-
Minimizing Byproducts:
-
Reaction Conditions: Carefully control the reaction temperature and addition rate of reagents. Slow, controlled addition can often minimize the formation of byproducts that arise from localized high concentrations of reagents.
-
Protecting Groups: In some cases, using a protecting group strategy can prevent unwanted side reactions at other functional groups in the molecule.
-
Purification: If byproduct formation cannot be completely avoided, explore different purification techniques. While column chromatography is common, recrystallization can be a more effective and scalable method for removing closely related impurities if a suitable solvent system is found.
-
Q3: The initial diazotization step in my synthesis is inefficient, leading to a cascade of low yields in subsequent steps. How can I optimize this?
A3: The formation of the diazonium salt is a critical step in many indazole syntheses, particularly those following the Sandmeyer-type pathway.[4][5] The instability of diazonium salts makes this step particularly sensitive to reaction conditions.
-
Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5°C) to prevent the premature decomposition of the highly reactive diazonium salt. Ensure your reaction vessel is adequately cooled and that the temperature is monitored throughout the addition of sodium nitrite.
-
Acidic Medium: The reaction requires a strong acidic medium, typically aqueous HCl or H2SO4, to generate nitrous acid in situ and stabilize the resulting diazonium salt.
-
Reagent Quality: Use freshly prepared sodium nitrite solution. The purity of the starting aniline derivative is also crucial, as impurities can interfere with the reaction.
-
Monitoring: While direct monitoring of diazonium salt formation can be challenging, a qualitative test with 2-naphthol solution can indicate its presence. A positive test results in the formation of a brightly colored azo dye.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for preparing indazole-3-carboxylic acids?
A1: One of the most established methods for preparing indazole-3-carboxylic acids involves the reaction of isatins with nitrous acid, followed by reduction and cyclization.[6][7] However, this method can have drawbacks for scale-up, including low overall yields (25-43%) and safety concerns associated with the use of diazonium salt intermediates.[7] An alternative and often more scalable approach starts from appropriately substituted phenylhydrazines.[7]
Q2: How can I introduce the carboxylic acid functionality at the 3-position of the indazole ring?
A2: The carboxylic acid group at the C3 position can be introduced through several methods. One common strategy is to start with a precursor that already contains a group that can be converted to a carboxylic acid, such as an ester or a nitrile. Another approach involves the direct carboxylation of a protected indazole at the 3-position using a strong base like n-butyl lithium followed by quenching with carbon dioxide.[8][9]
Q3: What are the best practices for purifying the final this compound product?
A3: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water, DMF/water) to find conditions that provide good recovery and impurity rejection.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system might be a gradient of methanol in dichloromethane or ethyl acetate in hexanes, often with the addition of a small amount of acetic acid to improve the peak shape of the carboxylic acid.
-
Acid-Base Extraction: As the product is a carboxylic acid, an acid-base workup can be used to separate it from non-acidic impurities. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium carbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.
Optimized Experimental Protocol
This protocol outlines a proposed synthesis for this compound, integrating best practices from the literature for similar compounds.
Step 1: Synthesis of 2-bromo-4-fluoro-6-nitrotoluene
This initial step would involve the nitration of a commercially available bromo-fluorotoluene derivative. Careful control of temperature and the nitrating agent is crucial for regioselectivity.
Step 2: Oxidation to 2-bromo-4-fluoro-6-nitrobenzoic acid
The methyl group of 2-bromo-4-fluoro-6-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Step 3: Reduction of the Nitro Group
The nitro group is selectively reduced to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation. This yields 2-amino-6-bromo-4-fluorobenzoic acid.
Step 4: Diazotization and Cyclization
The resulting amino acid undergoes diazotization with sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the indazole ring. This step is highly sensitive and requires strict temperature control.
Step 5: Carboxylation (if starting from a precursor without the carboxyl group)
If the indazole is formed without the C3-carboxylic acid, this functional group can be introduced by protecting the N1 position, followed by lithiation at C3 and quenching with CO2.[8][9]
Visualizing the Process
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthetic issues.
General Synthetic Pathway
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | MDPI [mdpi.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Indazole‐3‐carboxylic acids and their derivatives / Journal of Heterocyclic Chemistry, 1964 [sci-hub.box]
- 7. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fluorinated Indazoles
Welcome to the Technical Support Center for the synthesis of fluorinated indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during the synthesis and functionalization of these vital heterocyclic scaffolds. The unique electronic properties imparted by fluorine can significantly influence reactivity, often leading to unexpected outcomes. This resource provides in-depth, mechanism-driven explanations and practical, field-proven solutions to these challenges.
Table of Contents
-
Regioisomeric Mixtures in N-Alkylation: The N1 vs. N2 Challenge
-
Instability of Fluorine Substituents: Defluorination and Hydrolysis
-
Undesired Halogenation Events: Over-halogenation and Halogen Exchange
-
Side Reactions Originating from Synthetic Routes and Reagents
-
Formation of Dimeric and Polymeric Byproducts
Regioisomeric Mixtures in N-Alkylation: The N1 vs. N2 Challenge
One of the most frequent and persistent challenges in the functionalization of the indazole core is controlling the site of N-alkylation. The indazole anion is an ambident nucleophile, leading to the formation of both N1 and N2 alkylated regioisomers. The ratio of these isomers is highly sensitive to a multitude of factors, often resulting in difficult-to-separate mixtures and reduced yields of the desired product.[1][2]
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of a fluorinated indazole is producing a mixture of N1 and N2 isomers. What are the key factors that control this regioselectivity?
A: The N1/N2 ratio is a delicate balance between kinetic and thermodynamic control, heavily influenced by several synergistic factors:
-
Choice of Base and Counterion: Strong, non-coordinating bases in polar aprotic solvents tend to favor the N1 isomer, which is often the thermodynamically more stable product.[3] Conversely, bases with coordinating counterions (like Na⁺ from NaH) can chelate with substituents at the C7 position, sterically hindering the N1 position and directing alkylation to N2.[2] A study by Alam and Keating demonstrated that NaH in THF provides excellent N1 selectivity for many C3-substituted indazoles.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent play a crucial role. Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, leading to a "freer" indazole anion and often favoring N1 substitution. Less polar solvents like THF can promote the formation of ion pairs, influencing the regioselectivity based on the nature of the counterion.[2]
-
Steric Hindrance: Bulky substituents at the C7 position of the indazole ring can sterically block the N1 position, thus favoring alkylation at N2. Conversely, bulky alkylating agents may preferentially react at the less hindered nitrogen atom.
-
Electronic Effects of Substituents: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the two nitrogen atoms. For instance, electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity.[3]
-
Reaction Temperature: Higher temperatures can allow for the equilibration of the initially formed kinetic product to the more thermodynamically stable isomer. In many cases, the N1-alkylated indazole is the thermodynamic product.[3]
Q2: I need to synthesize the N1-alkylated fluorinated indazole. What is a reliable starting protocol to maximize N1 selectivity?
A: To favor the formation of the N1-alkylated product, a protocol that promotes thermodynamic control is generally recommended. The combination of a strong hydride base in a moderately polar solvent is a well-established method.[3][4]
Troubleshooting Guide: Poor N1/N2 Regioselectivity
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Approximately 1:1 mixture of N1 and N2 isomers. | Reaction conditions are not sufficiently selective. Use of a base like K₂CO₃ in DMF often gives poor selectivity.[5][6] | Switch to a more selective base/solvent system. For N1 selectivity, try NaH in THF.[3] For N2 selectivity, consider Mitsunobu conditions (e.g., DIAD, PPh₃) which often favor the N2 product.[3] |
| The desired N1 isomer is the minor product. | Kinetic control is favoring the N2 isomer. This can be due to steric hindrance at N1 or specific ion-pairing effects. | Increase the reaction temperature and/or time to allow for equilibration to the thermodynamic N1 product. Ensure a non-coordinating base is used if steric hindrance is not from the substrate itself. |
| The desired N2 isomer is the minor product. | The reaction is equilibrating to the more stable N1 isomer. | Run the reaction at a lower temperature for a shorter duration to favor the kinetic N2 product. Utilize Mitsunobu conditions, which are known to often favor N2 alkylation.[3] |
Quantitative Data: Effect of Reaction Conditions on N-Alkylation of a C3-Substituted Indazole
The following table summarizes data adapted from the literature, illustrating the impact of base and solvent on the N1:N2 product ratio.[3]
| Base | Solvent | N1:N2 Ratio | Combined Yield (%) |
| Cs₂CO₃ | DMF | 1.4 : 1 | 91 |
| K₂CO₃ | DMF | 1.4 : 1 | 82 |
| Na₂CO₃ | DMF | 1.3 : 1 | 27 |
| NaH | THF | >99 : 1 | 85 |
| KHMDS | THF | 1 : 1.3 | 68 |
| DBU | DMF | 1.9 : 1 | 59 |
Protocol: Separation of N1 and N2 Regioisomers
If a mixture of regioisomers is unavoidable, separation can typically be achieved by silica gel column chromatography.
-
TLC Analysis: Develop a TLC system that provides good separation between the two isomers. A mixture of hexanes and ethyl acetate is a good starting point. The N1 and N2 isomers often have different polarities.
-
Column Chromatography:
-
Prepare a silica gel column with a diameter and length appropriate for the scale of your mixture.
-
Load the crude mixture onto the column (either dry-loaded or in a minimal amount of solvent).
-
Elute the column with the optimized solvent system from your TLC analysis.
-
Collect fractions and analyze by TLC to identify the pure isomers.
-
-
Recrystallization: In some cases, if the isomers have sufficiently different solubilities, recrystallization from a suitable solvent system can be an effective method for purification.[7]
Caption: Troubleshooting workflow for N-alkylation regioselectivity.
Instability of Fluorine Substituents: Defluorination and Hydrolysis
While fluorine is often incorporated to enhance metabolic stability, the C-F bond is not always inert during synthetic transformations. Depending on the reaction conditions and the electronic environment of the indazole ring, defluorination or hydrolysis of fluoroalkyl groups can occur as significant side reactions.
Frequently Asked Questions (FAQs)
Q3: I am observing loss of a fluorine atom from the benzene ring of my indazole during a base-mediated reaction. What is the mechanism of this defluorination?
A: This is likely occurring via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key factors are:
-
Ring Activation: The indazole ring system is electron-deficient, which activates the attached benzene ring towards nucleophilic attack. This effect is further enhanced by the presence of other electron-withdrawing groups.
-
Nucleophile: The base used in your reaction (e.g., alkoxides, amines, or even hydroxide) can act as a nucleophile.
-
Leaving Group: Fluoride is a poor leaving group in SN2 reactions but is a good leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.
The reaction proceeds by the addition of the nucleophile to the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the fluoride ion.[5]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bromo-Fluoro-Indazole Compounds
Welcome to the technical support center for the purification of bromo-fluoro-indazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The presence of both bromine and fluorine atoms on the indazole scaffold introduces unique chemical properties that can complicate purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve your desired purity with confidence.
I. Understanding the Core Challenges
The purification of bromo-fluoro-indazole compounds is often complicated by several factors stemming from their unique molecular structure:
-
Polarity and Solubility: The presence of both a polar indazole ring and nonpolar halogen substituents can lead to intermediate polarity, making solvent selection for chromatography and recrystallization challenging.
-
Potential for Regioisomers: Synthetic routes can sometimes yield regioisomers, which have very similar physical properties, making them difficult to separate.[1]
-
Stability: While generally stable, some bromo-fluoro-indazole derivatives can be sensitive to acidic or basic conditions, potentially leading to degradation during purification.[2]
-
Common Impurities: Incomplete reactions can leave starting materials, while side reactions may introduce byproducts such as di-bromo species.[1]
II. Troubleshooting Guide: A-Problem-Oriented Approach
This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of bromo-fluoro-indazole compounds.
A. Chromatography Troubleshooting
Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
-
Possible Cause: Inappropriate solvent system.
-
Solution:
-
Systematic Solvent Screening: Utilize Thin Layer Chromatography (TLC) to screen a variety of solvent systems with differing polarities. A good starting point for bromo-fluoro-indazoles is a hexane/ethyl acetate or dichloromethane/methanol system.[3]
-
Adjusting Polarity: If your compound has a low Rf value (moves slowly), increase the polarity of the mobile phase. Conversely, if the Rf is high (moves quickly), decrease the polarity.[3]
-
Consider Alternative Sorbents: If silica gel does not provide adequate separation, consider using alumina or reverse-phase silica.[4]
-
-
Possible Cause: Column overloading.
-
Solution:
Issue 2: Compound is Not Eluting from the Column
-
Possible Cause: The compound is too polar for the selected solvent system.
-
Solution:
-
Drastic Polarity Increase: Significantly increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate gradient, switch to a dichloromethane/methanol gradient.
-
Employ a Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity. This can help elute a wide range of compounds with varying polarities.[3]
-
B. Recrystallization Troubleshooting
Issue 1: Oiling Out Instead of Crystallizing
-
Possible Cause: The solution is supersaturated or cooled too quickly.[3]
-
Solution:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool slowly.[3]
-
Induce Crystallization:
-
-
Possible Cause: Presence of impurities that inhibit crystal formation.
-
Solution:
-
Pre-purification: Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.[3]
-
Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[5]
-
Issue 2: Low Recovery of Crystalline Product
-
Possible Cause: Using an excessive amount of solvent.
-
Solution:
-
Minimal Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[6][7]
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, reduce the volume of the filtrate by evaporation to obtain a second crop of crystals. This second crop may require another recrystallization to achieve high purity.[6]
-
-
Possible Cause: The compound has significant solubility in the cold solvent.
-
Solution:
-
Solvent Screening: Test different solvents to find one in which your compound has high solubility when hot and low solubility when cold.[7]
-
Use a Co-solvent System: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes cloudy. Then, add a small amount of the "good" solvent to clarify the solution before allowing it to cool.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my bromo-fluoro-indazole sample?
A1: The impurities in your sample will largely depend on the synthetic route. Common impurities include:
-
Starting Materials: Incomplete reactions can leave residual starting materials.[1]
-
Intermediates: Unreacted intermediates from the synthetic pathway may be present.[1]
-
Byproducts: Side reactions can lead to byproducts such as di-brominated indazoles or regioisomers.[1]
-
Reagents and Solvents: Residual solvents and reagents from the reaction and workup are common.[1]
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is recommended:
-
HPLC (High-Performance Liquid Chromatography): An excellent method for impurity profiling and quantification.[1][9]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide structural information about the impurities. Residual solvents are also easily identified by ¹H NMR.[1]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can help determine the molecular weights of the impurities, aiding in their identification.
Q3: What is a good starting point for developing an HPLC method for my bromo-fluoro-indazole?
A3: A reversed-phase HPLC method is a good starting point.
-
Column: A C18 column is a common choice due to the hydrophobicity of these compounds.[9]
-
Mobile Phase: A gradient of water (often with a small amount of formic acid or TFA) and acetonitrile or methanol is typically effective.[9]
-
Detector: A UV detector set at a wavelength where your compound has strong absorbance is suitable.
Q4: My NMR spectrum shows broad peaks. What could be the cause?
A4: Broad NMR peaks can be caused by several factors:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reaction vessels can cause significant line broadening.[1]
-
Chemical Exchange: The N-H proton of the indazole ring can undergo chemical exchange, leading to a broad peak.[1]
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer can often resolve this.[1]
-
Tautomerism: Indazoles can exist as tautomers, which can lead to complex or broadened NMR spectra.[1]
IV. Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Slurry Preparation: In a beaker, adsorb the crude bromo-fluoro-indazole compound onto a small amount of silica gel.
-
Column Packing: Pack the chromatography column with silica gel in the chosen non-polar solvent.
-
Sample Loading: Carefully add the dried silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent to the crude bromo-fluoro-indazole to completely dissolve it.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[6]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[6][7]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]
V. Visualization of Workflows
Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting logic for poor chromatographic separation.
Decision Tree for Purification Method Selection
Caption: Decision guide for selecting the appropriate purification technique.
VI. References
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
-
BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
-
University of California, Davis. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
BenchChem. (2025). Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
-
University of Rochester, Department of Chemistry. Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
-
BenchChem. (2025). Recrystallization techniques for purifying 6-Bromo-2,3,4-trifluoroaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support guide for 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, medicinal chemists, and process development scientists. Achieving high purity for this key heterocyclic building block is critical for the success of subsequent synthetic steps and the reliability of biological data. This guide is structured to address common challenges encountered during the purification of this and structurally similar indazole derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial purification strategy.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities are typically byproducts or unreacted materials from the synthetic route. Given the common pathways to substituted indazoles, you should be vigilant for:
-
Starting Materials: Incomplete cyclization can leave residual precursors, such as substituted hydrazines or 2-halobenzonitrile derivatives.[1][2]
-
Regioisomers: During bromination or other electrophilic substitution steps, isomers can form. For example, bromination at other positions on the benzene ring is a possibility.
-
Over-brominated Species: If the reaction conditions for bromination are too harsh, di-brominated or other poly-halogenated species may be generated.
-
Hydrolysis Products: The carboxylic acid can sometimes be susceptible to decarboxylation under harsh thermal or pH conditions, though this is less common for aromatic carboxylic acids.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, Toluene, Acetic Acid) can be trapped in the solid product.
Q2: My final product has a persistent yellow or brownish tint. What causes this and how can I remove it?
A2: A persistent color often indicates the presence of trace, highly conjugated impurities or degradation products. These can arise from oxidative processes or side reactions during synthesis, especially if elevated temperatures were used.[3] While often present in small amounts, they can be difficult to remove.
-
Initial Approach: Recrystallization is often effective. Sometimes, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.
-
Advanced Approach: If recrystallization fails, column chromatography is the next logical step. The polarity difference between your product and the colored impurities is usually sufficient for separation.
Q3: What is the best all-around technique for assessing the purity of my final compound?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of pharmaceutical intermediates.[4] A well-developed HPLC method can separate the main compound from trace impurities, providing a quantitative purity value (e.g., area percent). For robust analysis, couple the HPLC to a UV detector (HPLC-UV) and ideally a mass spectrometer (LC-MS) to gain structural information about any observed impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and can help identify impurities if they are present at levels of ~1% or higher.[4]
Q4: What is a good starting point for a purification strategy?
A4: For multi-gram quantities with moderate purity (e.g., 90-95%), a well-chosen recrystallization is the most efficient first step. It is scalable and cost-effective.[6] If the crude material is very impure (<85%) or contains impurities with very similar solubility, flash column chromatography is recommended. For removing neutral or basic impurities specifically, an acid-base extraction is an excellent and often overlooked technique.
Section 2: Purification Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. The compound has high solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Change the solvent system. Use a solvent pair (e.g., Methanol/Water, Acetone/Water) to fine-tune solubility. The goal is high solubility when hot and poor solubility when cold.[7] 2. Use the minimum amount of hot solvent required to fully dissolve the solid. 3. Pre-heat your filtration funnel and flask to prevent the solution from cooling and crashing out your product. 4. Cool the filtrate slowly first, then place it in an ice bath to maximize crystal formation. |
| Product "Oils Out" During Recrystallization | 1. The melting point of the solid is lower than the boiling point of the solvent. 2. The presence of impurities is depressing the melting point. | 1. Lower the temperature of the solvent. Use a lower-boiling point solvent or solvent mixture. 2. Add a "co-solvent" in which the compound is less soluble. Add it dropwise to the hot solution until turbidity persists, then add a few drops of the primary solvent to redissolve. This often facilitates crystallization. 3. Try scratching the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site for crystal growth. |
| Impurity Co-elutes with Product in Chromatography | 1. The mobile phase does not provide enough selectivity. 2. The stationary phase is not optimal. | 1. Adjust the eluent. For normal phase (silica), try a different solvent system (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol). Adding a small amount (~0.5%) of acetic acid can improve the peak shape of carboxylic acids.[8] 2. Switch to a different stationary phase. If normal phase fails, reversed-phase (C18) chromatography provides a different separation mechanism and is often successful for polar and acidic compounds. Use a gradient of water/acetonitrile or water/methanol, often with 0.1% Trifluoroacetic Acid (TFA) as a modifier.[5] |
| Streaking/Tailing on Silica Gel TLC or Column | The acidic nature of the carboxylic acid is causing strong interaction with the slightly acidic silica gel. | 1. Add an acid modifier to your eluent system. A small amount of acetic acid or formic acid (0.1-1%) will protonate the silica surface silanol groups and the carboxylate, reducing ionic interactions and leading to sharper peaks.[8] 2. Consider a basic modifier like triethylamine if basic impurities are present, but this is less common for purifying an acidic compound. |
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for common purification techniques.
Protocol 1: Recrystallization from a Mixed Solvent System
This method is ideal for purifying solid compounds on a >1g scale when impurities have different solubility profiles.
-
Solvent Selection: Based on literature for similar indazoles, solvent systems like Acetone/Water, Ethanol/Water, or Tetrahydrofuran (THF)/Water are excellent starting points.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the hot primary solvent (e.g., acetone) needed to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes particulates that can inhibit proper crystallization.
-
Induce Crystallization: While stirring the hot, clear solution, add the second solvent (the "anti-solvent," e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
Re-dissolution: Add a few drops of the hot primary solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected solid with a small amount of ice-cold anti-solvent (water) or a pre-chilled mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Verification: Confirm purity using HPLC and/or NMR analysis.
Protocol 2: Silica Gel Flash Chromatography
This technique is best for separating compounds with different polarities, especially on smaller scales or when recrystallization is ineffective.
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Suggested Starting Eluents: Dichloromethane/Methanol (98:2 to 90:10) or Ethyl Acetate/Hexane (30:70 to 70:30), both modified with 0.5% acetic acid.
-
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, collecting fractions. Monitor the elution of compounds using TLC or a UV detector.
-
Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the purified solid under high vacuum.
-
Verification: Assess purity by HPLC.
Protocol 3: Analytical HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile or a 50:50 Acetonitrile:Water mixture at ~0.5 mg/mL. |
Section 4: Visual Workflows and Decision Guides
Purification Strategy Decision Tree
This diagram helps in selecting the most appropriate initial purification technique based on the scale of the experiment and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Recrystallization Workflow
This diagram outlines the key steps in the recrystallization process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid. This molecule is a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. Its complex substitution pattern, however, presents unique challenges in scalable synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate common experimental hurdles, optimize reaction conditions, and troubleshoot issues effectively.
Overview of a Common Scalable Synthetic Strategy
The most prevalent and scalable routes to substituted indazoles often begin with appropriately functionalized anilines. For this compound, a logical and field-proven approach starts from a substituted o-toluidine derivative. This multi-step synthesis involves a diazotization-cyclization sequence followed by oxidation.
The workflow below outlines this common pathway, which forms the basis for our troubleshooting discussion.
Caption: Troubleshooting logic for low cyclization yield.
Q2: The oxidation of the 3-methyl group (Step 2) is sluggish and gives a mixture of starting material and product. How can I drive the reaction to completion?
A2: Oxidizing the methyl group on the indazole ring can be challenging due to the electron-withdrawing nature of the heterocyclic system. The key is selecting an appropriate oxidant and optimizing conditions to ensure complete conversion without degrading the core structure.
Recommendations:
-
Oxidant Choice: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant for this transformation on a large scale.
-
Solvent System: A mixture of pyridine and water or aqueous potassium hydroxide is often effective. Pyridine helps to solubilize the organic starting material, while the aqueous base is necessary for the permanganate oxidation mechanism.
-
Temperature and Reaction Time: These reactions typically require elevated temperatures (e.g., 80-100 °C) and prolonged reaction times (12-24 hours). The reaction should be monitored by a reliable method like HPLC to track the disappearance of the starting material.
-
pH Control: During KMnO₄ oxidation, the pH must be kept basic. In acidic or neutral conditions, insoluble manganese dioxide (MnO₂) is formed, which can coat the starting material and hinder the reaction. In a sufficiently basic solution, soluble green manganate (MnO₄²⁻) is formed, allowing the reaction to proceed homogeneously.
-
Stoichiometry of Oxidant: Use a sufficient excess of KMnO₄ (typically 3-5 equivalents) added in portions. Adding the oxidant portion-wise helps to control the exotherm and maintain a manageable reaction rate.
| Parameter | Sub-optimal Condition | Recommended Optimization | Rationale |
| Oxidant Eq. | < 3.0 equivalents | 3.0 - 5.0 equivalents (in portions) | Ensures complete conversion of the starting material. |
| Temperature | < 80 °C | 90 - 100 °C (Reflux) | Provides sufficient activation energy for C-H oxidation. |
| pH | Neutral or Acidic | pH > 10 (use aq. KOH or NaOH) | Prevents MnO₂ precipitation and promotes efficient oxidation. |
| Monitoring | TLC only | HPLC with a standard | Provides quantitative data on conversion and impurity profile. |
Q3: What is the best practice for purifying the final carboxylic acid product on a multi-gram scale?
A3: The acidic nature of the final product is the key to a robust and scalable purification strategy. Two primary methods are recommended:
-
Acid-Base Extraction/Precipitation (Highly Recommended for Scalability):
-
Step 1: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or MTBE).
-
Step 2: Extract the organic layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will deprotonate and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer.
-
Step 3: Separate the layers. The aqueous layer containing the product salt can be washed once more with fresh organic solvent to remove any remaining neutral impurities.
-
Step 4: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 3M HCl) with vigorous stirring. The pure carboxylic acid will precipitate out of the solution.
-
Step 5: Collect the solid by filtration, wash with cold deionized water to remove residual salts, and dry under vacuum. This method is highly effective at removing neutral and basic impurities.
-
-
Recrystallization:
-
If the crude product is already of reasonable purity (>90%), recrystallization is an excellent final polishing step.
-
Solvent Selection: Finding the right solvent system is critical. The ideal solvent will dissolve the product completely at elevated temperatures but poorly at room temperature or below. Common systems for similar acids include aqueous ethanol, acetic acid, or a mixture of a good solvent (like ethyl acetate or acetone) and an anti-solvent (like heptane or hexanes). [1] * Polymorphism: Be aware that different recrystallization conditions can yield different crystalline forms (polymorphs), which may affect properties like solubility and melting point. [1]It is good practice to characterize the final solid by methods like DSC or XRPD if this is a concern for downstream applications.
-
Exemplary Scalable Protocol
This protocol is a representative synthesis based on established chemical principles for indazole formation and is intended as a starting point for process optimization.
Step 1: Synthesis of 6-Bromo-4-fluoro-3-methyl-1H-indazole
-
Setup: To a 1 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add 4-Bromo-2-fluoro-6-methylaniline (50.0 g, 0.245 mol) and concentrated hydrochloric acid (150 mL).
-
Dissolution: Stir the mixture. A thick slurry will form. Add deionized water (250 mL) and stir until a clear solution is obtained.
-
Cooling: Cool the reactor jacket to -5 °C to bring the internal temperature of the solution to 0-2 °C.
-
Diazotization: Prepare a solution of sodium nitrite (18.7 g, 0.270 mol, 1.1 eq) in deionized water (75 mL). Add this solution dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Cyclization: After the addition is complete, maintain the reaction mixture at 0-5 °C and stir for an additional 2 hours. Monitor the reaction by HPLC for the disappearance of the starting material.
-
Work-up: Slowly raise the temperature to ambient. Adjust the pH of the mixture to ~8-9 using a 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C.
-
Isolation: The product will precipitate as a solid. Filter the solid, wash the cake with cold water (2 x 100 mL), and dry under vacuum at 50 °C to a constant weight.
-
Expected Yield: 75-85%.
-
QC Check: Confirm structure by ¹H NMR and purity by HPLC.
-
Step 2 & 3: Oxidation and Purification of this compound
-
Setup: To a 2 L reactor, add the 6-Bromo-4-fluoro-3-methyl-1H-indazole (40.0 g, 0.175 mol) from Step 1, potassium hydroxide (40.0 g), and deionized water (800 mL).
-
Heating: Heat the mixture to 80 °C with vigorous stirring.
-
Oxidation: Prepare a solution of potassium permanganate (83.0 g, 0.525 mol, 3.0 eq) in water (600 mL) and heat to ~60 °C to dissolve. Add this hot solution in 5-6 portions to the reaction mixture over 2 hours. A significant exotherm may be observed. Maintain the reaction temperature at 90-95 °C.
-
Reaction Completion: After the final addition, heat the mixture to reflux (~100 °C) and maintain for 12 hours, or until HPLC analysis shows <2% of starting material remaining.
-
Quench & Filtration: Cool the reaction to room temperature. Quench the excess permanganate by slowly adding a saturated solution of sodium bisulfite until the purple color disappears and a brown slurry of MnO₂ forms. Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with hot water (2 x 150 mL).
-
Purification (Precipitation): Combine the filtrate and washes. Cool the clear filtrate to 0-5 °C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to ~2. The pure product will precipitate as a white or off-white solid.
-
Final Isolation: Stir the slurry at 0-5 °C for 1 hour. Filter the solid, wash with cold deionized water (3 x 100 mL), and dry under vacuum at 60 °C to a constant weight.
-
Expected Yield: 70-80%.
-
QC Check: Confirm identity and assess purity (>98%) by ¹H NMR, LC-MS, and HPLC. Melting point should be sharp. [2]
-
References
-
Buu‐Hoi, N. P., Hoeffinger, J. P., & Jacquignon, P. (1964). Indazole‐3‐carboxylic acids and their derivatives. Journal of Heterocyclic Chemistry, 1(5), 239–241. [Link]
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
Organic Process Research & Development. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. [Link]
-
Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Wikipedia. Sandmeyer reaction. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
Sources
Validation & Comparative
A Comparative Guide to Indazole Kinase Inhibitors: Evaluating the Potential of the 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid Scaffold
The indazole core represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful protein kinase inhibitors.[1] Its unique bicyclic aromatic structure mimics the purine core of ATP, enabling competitive binding to the kinase hinge region, a critical interaction for potent inhibition. This guide provides a comparative analysis of the chemical and biological landscape of indazole-based kinase inhibitors, using the synthetically versatile building block, 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid , as a conceptual starting point to explore established and potent inhibitors targeting key oncogenic pathways.
We will dissect the structure-activity relationships (SAR) of this core scaffold and compare its potential against clinically relevant and tool compound indazole inhibitors, including Axitinib, Pazopanib, BMS-777607, and UNC2025. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
The Core Scaffold: Analysis of this compound
While this compound is primarily recognized as a versatile chemical intermediate for synthesizing more complex molecules, its structural features are highly relevant for kinase inhibition.[2] An expert analysis of its constituent parts provides a strong rationale for its use as a foundational scaffold.
-
1H-Indazole Core : This bio-isostere of adenine provides the essential anchor for ATP-competitive binding. The nitrogen atoms at positions 1 and 2 are crucial for forming hydrogen bonds with the kinase hinge region, a near-universal feature of indazole-based inhibitors.
-
3-Carboxylic Acid Group : This functional group offers a key attachment point for synthetic elaboration. It can be converted into amides, esters, or other functionalities to explore different pockets within the kinase active site, thereby modulating potency and selectivity.
-
6-Bromo Substituent : The bromine atom at the 6-position is a powerful synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aryl or heteroaryl groups.[3] These appended groups can extend into solvent-exposed regions or other sub-pockets of the ATP-binding site, significantly enhancing affinity and tailoring the selectivity profile.
-
4-Fluoro Substituent : The fluorine atom at the 4-position can profoundly influence the molecule's properties. It can increase binding affinity through favorable electrostatic interactions, block metabolic liabilities, and improve pharmacokinetic properties such as membrane permeability and metabolic stability.
The combination of these features makes this compound an exemplary starting point for fragment-based or lead optimization campaigns aimed at discovering novel kinase inhibitors.
Comparative Analysis: Indazole Inhibitors in Action
To understand the potential of scaffolds derived from our lead compound, we will compare it against established indazole inhibitors targeting two critical cancer signaling hubs: Angiogenesis (VEGFR pathway) and Acquired Drug Resistance (TAM kinase pathway).
Inhibitors of Angiogenic Kinases
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4][5]
-
Axitinib (Inlyta®) : A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[6][7][8] Its indazole core is functionalized with a sulfide linkage to a pyridine ring and a sulfonamide-bearing phenyl group, which contribute to its high affinity. Axitinib demonstrates exceptional potency at sub-nanomolar concentrations against VEGFRs.[6]
-
Pazopanib (Votrient®) : A multi-targeted tyrosine kinase inhibitor that blocks VEGFR-1, -2, and -3, as well as PDGFRs and c-Kit.[9][10][11][12] Structurally, its indazole moiety is connected to a pyrimidine ring, which is further substituted with a sulfonamide group. This broader spectrum of activity is a result of its specific substitution pattern.[13]
Inhibitors of the TAM Family Kinases (TYRO3, AXL, MER)
The TAM family of receptor tyrosine kinases, particularly AXL and MER, are frequently implicated in tumor progression, metastasis, and the development of acquired resistance to conventional and targeted therapies.[14][15]
-
BMS-777607 (ASLAN002) : A potent, ATP-competitive inhibitor targeting the TAM family kinases AXL and MER, as well as MET and RON.[16][17] It has demonstrated efficacy in reducing glioblastoma cell growth, migration, and invasion in preclinical models.[17]
-
UNC2025 : A highly potent dual inhibitor of MER and FLT3, which also shows significant activity against AXL.[1][18][19][20] Developed as a tool compound for studying TAM kinase biology, it exhibits excellent oral bioavailability and has been instrumental in validating MER as a therapeutic target in leukemia.[1][19]
Data-Driven Performance Comparison
The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the biochemical IC50 values for our selected comparator compounds against their primary targets.
| Target Kinase | Axitinib [6] | Pazopanib [9] | BMS-777607 [16] | UNC2025 [18][20] |
| VEGFR-1 | 0.1 nM | 10 nM | - | - |
| VEGFR-2 | 0.2 nM | 30 nM | >500x selective | - |
| VEGFR-3 | 0.1-0.3 nM | 47 nM | - | - |
| PDGFRα/β | Inhibits | 84 nM | - | - |
| c-Kit | Inhibits | 74 nM | - | 8.18 nM |
| AXL | - | - | 1.1 nM | 1.65 - 122 nM |
| MER | - | - | Inhibits | 0.74 nM |
| RON | - | - | 1.8 nM | - |
| TYRO3 | - | - | 4.3 nM | 5.83 - 17 nM |
| FLT3 | - | - | Inhibits | 0.8 nM |
| Note: IC50 values can vary based on assay conditions. Data is presented for comparative purposes. A hyphen (-) indicates data is not readily available or the inhibitor has low activity. |
Visualization of Signaling Pathways and Inhibition
To conceptualize the mechanism of action, it is essential to visualize the signaling cascades these inhibitors disrupt.
VEGFR Signaling Pathway
VEGF binding to its receptor (VEGFR2) triggers dimerization and autophosphorylation, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT, which promote endothelial cell proliferation, survival, and migration.[4][5][21][22][23] Indazole inhibitors like Axitinib and Pazopanib block the initial ATP-binding step, preventing this cascade.
Caption: VEGFR2 signaling pathway and point of inhibition by indazole-based TKIs.
AXL Signaling Pathway
Upon binding its ligand Gas6, the AXL receptor dimerizes and activates multiple downstream effectors, including PI3K/AKT and MAPK, promoting cell survival, drug resistance, and metastasis.[14][15][24][25][26] Inhibitors like BMS-777607 and UNC2025 prevent AXL autophosphorylation, blocking these pro-tumorigenic signals.
Caption: AXL signaling pathway and point of inhibition by indazole-based TKIs.
Experimental Protocol: Biochemical Kinase Inhibition Assay
Trustworthy data is the cornerstone of drug discovery. The following protocol describes a self-validating system for determining the IC50 of a test compound against a target kinase using the ADP-Glo™ Kinase Assay, a robust method that quantifies kinase activity by measuring ADP production.[27][28][29]
Workflow: ADP-Glo™ Kinase Assay
Caption: High-level workflow for the ADP-Glo™ Kinase Assay.
Detailed Step-by-Step Methodology
Objective: To determine the concentration of an indazole inhibitor required to inhibit 50% of a target kinase's activity.
Materials:
-
Target Kinase (e.g., VEGFR2, AXL)
-
Kinase Substrate (specific to the kinase)
-
Test Indazole Inhibitor (e.g., 10 mM stock in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the test indazole inhibitor in DMSO. For a typical 10-point curve, start with a 100 µM concentration and dilute 1:3 down to the nanomolar range.
-
Prepare intermediate dilutions of the compound in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction Setup (5 µL volume per well):
-
To each well of a 384-well plate, add 1.25 µL of the test compound at 4x the final desired concentration. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 1.25 µL of a 4x substrate/ATP mix (prepared in Kinase Reaction Buffer). The ATP concentration should be at or near the Km for the specific kinase to ensure assay sensitivity.
-
Initiate the reaction by adding 2.5 µL of a 2x kinase solution (prepared in Kinase Reaction Buffer).
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP.[28]
-
Mix the plate and incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to generate a luminescent signal.[28][29]
-
Mix the plate and incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data by setting the "vehicle control" as 100% activity and a high-concentration inhibitor well as 0% activity.
-
Plot the normalized % activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Conclusion and Future Perspectives
The indazole scaffold is a validated and powerful core for the development of potent kinase inhibitors. While This compound is not itself an established inhibitor, its chemical structure provides strategically placed functional groups that are ideal for synthetic elaboration.
The success of multi-targeted inhibitors like Axitinib and Pazopanib in blocking angiogenesis, and the high potency of compounds like BMS-777607 and UNC2025 in targeting kinases associated with drug resistance, showcases the versatility of the indazole core. By leveraging the synthetic handles on the this compound scaffold—namely the 6-bromo and 3-carboxy positions—medicinal chemists can systematically build upon this foundation. Future efforts could focus on attaching moieties known to interact with specific kinase sub-pockets, thereby designing next-generation inhibitors with tailored potency, selectivity, and improved pharmacokinetic profiles to overcome existing therapeutic challenges.
References
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Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
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Brand, T. M., et al. (2015). Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy. Clinical Cancer Research. Available at: [Link]
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Wu, G., et al. (2022). Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer. International Journal of Molecular Sciences. Available at: [Link]
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Wikipedia. (n.d.). AXL receptor tyrosine kinase. Wikipedia.org. Available at: [Link]
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ResearchGate. (n.d.). AXL structure, signaling, and effector pathways. ResearchGate.net. Available at: [Link]
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AACR Journals. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research. Available at: [Link]
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MDPI. (2022). Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. MDPI.com. Available at: [Link]
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Cusabio. (n.d.). VEGF Signaling Pathway. Cusabio.com. Available at: [Link]
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R Discovery. (n.d.). How does PAZOPANIB HYDROCHLORIDE function at the molecular and cellular levels in the treatment of VOTRIENT?. Rdiscovery.com. Available at: [Link]
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Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad.com. Available at: [Link]
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Sonpavde, G., et al. (2013). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology. Available at: [Link]
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Cancer Research UK. (n.d.). Pazopanib (Votrient). cancerresearchuk.org. Available at: [Link]
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Cancer Research UK. (n.d.). Axitinib (Inlyta). cancerresearchuk.org. Available at: [Link]
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Kess D., et al. (2016). Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. Oncotarget. Available at: [Link]
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World Scientific Publishing. (2021). A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase Inhibitor. Worldscientific.com. Available at: [Link]
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BioWorld. (2012). AXL inhibitors show efficacy in leukemia. bioworld.com. Available at: [Link]
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Pfizer. (n.d.). INLYTA® (axitinib) Mechanism Of Action. inlytahcp.com. Available at: [Link]
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RxList. (n.d.). Inlyta (Axitinib): Side Effects, Uses, Dosage, Interactions, Warnings. rxlist.com. Available at: [Link]
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van der Meijden, P. Z., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Cardiovascular Medicine. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. guidetopharmacology.org. Available at: [Link]
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ResearchGate. (2016). Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. ResearchGate.net. Available at: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). axitinib. guidetopharmacology.org. Available at: [Link]
-
Myers, S. H., et al. (2016). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. patents.google.com.
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Liu, N., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Wang, T., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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The Pivotal Role of Halogenation: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-4-Fluoro-Indazole Derivatives in Kinase Inhibition
For Immediate Release: A Comprehensive Analysis for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors for oncology.[1][2] Among the myriad of indazole-based compounds, the 6-bromo-4-fluoro-indazole core represents a particularly compelling starting point for inhibitor design. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of 6-bromo-4-fluoro-indazole derivatives, elucidating the critical structure-activity relationships (SAR) that govern their biological activity. We will delve into the rationale behind specific structural modifications, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.
The Strategic Importance of the 6-Bromo-4-Fluoro-Indazole Scaffold
The 1H-indazole core is a bio-isostere of purine, the fundamental component of ATP. This inherent structural mimicry allows indazole derivatives to effectively compete with ATP for binding within the kinase active site. The nitrogen atoms at positions 1 and 2 of the indazole ring are crucial for forming hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.
The introduction of halogen atoms at specific positions on the indazole ring is a well-established strategy to modulate the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. The 6-bromo and 4-fluoro substitutions on the indazole ring are not arbitrary; they serve distinct and synergistic purposes:
-
The 6-Bromo Substituent: The bromine atom at the 6-position provides a valuable synthetic handle for introducing a variety of substituents through cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, often leading to significant improvements in potency and selectivity. Furthermore, the electron-withdrawing nature of bromine can influence the acidity of the N-H bond at position 1, potentially enhancing its hydrogen bonding capability with the kinase hinge.
-
The 4-Fluoro Substituent: The fluorine atom at the 4-position is a strategic addition. Its small size and high electronegativity can lead to favorable interactions with the protein, such as through the formation of hydrogen bonds or dipole-dipole interactions. Fluorine substitution can also block metabolic attack at that position, thereby improving the metabolic stability and pharmacokinetic profile of the compound.
This dual halogenation pattern creates a scaffold with both a key anchoring point and a vector for diversification, making it an attractive starting point for the development of novel kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Substitutions
While a comprehensive SAR study on a complete series of 6-bromo-4-fluoro-indazole derivatives is not extensively documented in a single source, we can synthesize key insights from research on closely related indazole analogs to establish a predictive SAR model. The following analysis focuses on the impact of substitutions at key positions of the 6-bromo-4-fluoro-indazole core.
Substitutions at the N1 Position
The N1 position of the indazole ring is often directed towards the solvent-exposed region of the kinase active site. Modifications at this position can significantly impact potency, selectivity, and solubility.
-
Small Alkyl Groups: Introduction of small, unfunctionalized alkyl groups such as methyl or ethyl can be well-tolerated and may enhance cell permeability.
-
Substituted Benzyl Groups: The incorporation of substituted benzyl groups is a common strategy. The nature and position of the substituent on the benzyl ring can fine-tune the inhibitor's properties. For instance, polar groups can improve solubility, while other functionalities can pick up additional interactions with the protein.
-
Cyclic Moieties: Attachment of cyclic structures, such as cyclopentyl or piperidinyl rings, can improve the ligand efficiency and introduce conformational constraints that may be beneficial for binding.
Substitutions at the C3 Position
The C3 position of the indazole ring is another key vector for modification, often pointing towards the ribose pocket or other regions of the ATP-binding site.
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl rings at this position is a common feature in many potent kinase inhibitors. These groups can engage in π-stacking interactions with aromatic residues in the active site. The substitution pattern on these rings is critical for activity.
-
Amide Linkages: Linking substituents via an amide bond at the C3 position can introduce additional hydrogen bonding opportunities and provide a modular way to explore different chemical spaces.
The interplay between the substituents at N1 and C3 is often crucial for achieving high potency and selectivity.
Comparative Biological Data of Indazole Derivatives
To illustrate the impact of structural modifications on biological activity, the following table summarizes the inhibitory concentrations (IC50) of representative indazole-based kinase inhibitors. While not exclusively 6-bromo-4-fluoro derivatives, these examples highlight the SAR principles discussed.
| Compound ID | Indazole Core | Target Kinase(s) | IC50 (nM) | Key Structural Features & SAR Insights | Reference |
| Axitinib | 3-iodo-6-vinyl-1H-indazole | VEGFRs, PDGFR, c-KIT | 0.2 - 1.6 | Axitinib showcases the importance of a substituted N1-aryl group and a C3-substituent that interacts with the hinge region. The 6-vinyl group provides a point of attachment for further modification. | [3] |
| Pazopanib | 5-(4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)pyrimidin-2-ylamino)-2-methylbenzenesulfonamide | VEGFRs, PDGFRs, c-Kit | 10 - 84 | Pazopanib features a dimethylated indazole ring, indicating that N1 and N2 methylation can be tolerated. The extended substituent at the 6-position is crucial for its multi-kinase inhibitory activity. | [3] |
| Compound 2f (from Wei et al.) | 6-bromo-3-styryl-1H-indazole derivative | Not specified, potent anti-proliferative activity | 230 - 1150 (μM) | This compound, with a 6-bromo substitution, demonstrates that styryl groups at C3 can lead to potent anti-cancer activity. The specific substitutions on the styryl and N1-phenyl rings are critical for potency. | [4][5] |
| Compound 36 (from Nguyen et al.) | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | Not specified, potent anti-proliferative activity | 400 (μM) | This 6-aminoindazole derivative highlights the potential of substitutions at the 6-position. The N-4-fluorobenzyl group at the 6-amino position contributes significantly to its potent anti-proliferative effect. | [6] |
Note: The provided data is for illustrative purposes to demonstrate general SAR trends in the indazole class. Direct comparison requires testing within the same assay and against the same target.
Experimental Protocols
To facilitate the evaluation and comparison of novel 6-bromo-4-fluoro-indazole derivatives, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (6-bromo-4-fluoro-indazole derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (6-bromo-4-fluoro-indazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[9]
-
Visualizing the Path to Potency: SAR and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key structure-activity relationships and the experimental workflow.
Caption: Key Structure-Activity Relationships of 6-Bromo-4-Fluoro-Indazole Derivatives.
Caption: Experimental Workflow for SAR Studies of 6-Bromo-4-Fluoro-Indazole Derivatives.
Conclusion and Future Directions
The 6-bromo-4-fluoro-indazole scaffold is a highly promising starting point for the design of novel kinase inhibitors. The strategic placement of the bromine and fluorine atoms provides a unique combination of a synthetic handle for diversification and a means to enhance the drug-like properties of the resulting compounds. A systematic exploration of the chemical space around this core, guided by the SAR principles outlined in this guide and validated through robust in vitro and cell-based assays, holds significant potential for the discovery of next-generation targeted therapies. Future work should focus on generating comprehensive libraries of these derivatives and screening them against a broad panel of kinases to identify potent and selective inhibitors with therapeutic potential.
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A Senior Application Scientist's Guide to the Comparative Efficacy of Fluorinated vs. Non-Fluorinated Indazole Compounds in Oncology
Abstract
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors used in oncology.[1][2][3] A common strategy to optimize these scaffolds is the selective incorporation of fluorine. This guide provides a comparative analysis of fluorinated versus non-fluorinated indazole compounds, moving beyond a simple declaration of efficacy to explore the underlying physicochemical and pharmacological principles. We will dissect the role of fluorine in modifying a compound's absorption, distribution, metabolism, and excretion (ADME) profile and its target binding interactions.[4][5] This analysis is supported by representative experimental data and detailed protocols to empower researchers in their drug discovery efforts.
The Strategic Role of Fluorine in Indazole-Based Drug Design
The indazole moiety, a bicyclic aromatic heterocycle, is a versatile scaffold for targeting the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer.[6] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature this core structure.[2][3] The pursuit of enhanced potency, selectivity, and improved pharmacokinetic properties has led medicinal chemists to frequently employ fluorination as a key optimization strategy.
The introduction of fluorine, the most electronegative element, is far from a simple substitution. It imparts a unique combination of electronic and steric effects that can profoundly alter a molecule's behavior:[7][8]
-
Metabolic Shielding: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site susceptible to metabolic oxidation (a "metabolic soft spot") can block this process, thereby increasing the compound's half-life and oral bioavailability.[5]
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic functional groups, such as amines. This can reduce unwanted off-target interactions and improve membrane permeability by increasing the population of the more neutral, absorbable form of the drug at physiological pH.[7][9]
-
Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds (with backbone amides) and orthogonal multipolar interactions, which are not possible for hydrogen. This can lead to a significant increase in target potency.[7]
-
Conformational Control: The introduction of fluorine can alter the preferred conformation of a molecule, potentially "locking" it into a bioactive shape that fits more snugly into the target protein's active site.[10]
-
Increased Lipophilicity: Fluorination typically increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[5][11] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[10]
Comparative Efficacy: A Kinase Inhibition Case Study
To illustrate the impact of fluorination, let us consider a hypothetical but representative case study based on structure-activity relationship (SAR) data for indazole-based kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2]
While one study noted that replacing a hydrogen with fluorine on a pyrimidine ring attached to an indazole scaffold led to diminished activity[12], numerous other examples in broader heterocyclic chemistry show a marked improvement. For instance, a 6-fluoroindazole derivative displayed significantly enhanced inhibitory potency for Rho kinase (ROCK1) and dramatically increased oral bioavailability compared to its 4-fluoro counterpart, highlighting the critical importance of fluorine placement.[13] Similarly, studies on other heterocyclic scaffolds like indoles and triazoles frequently report that fluorinated versions exhibit superior anticancer activity over their non-fluorinated parents.[8][11][14]
The following table summarizes representative data synthesized from the literature to compare a non-fluorinated parent indazole with its selectively fluorinated analogue.
| Parameter | Compound 1 (Non-Fluorinated) | Compound 2 (6-Fluoro-Indazole) | Rationale for Change |
| Target | VEGFR-2 Kinase | VEGFR-2 Kinase | Direct Comparison |
| VEGFR-2 IC₅₀ | 90 nM | 14 nM | Enhanced binding affinity due to new interactions in the ATP pocket.[13] |
| Cell Viability (MCF-7) IC₅₀ | 1.15 µM | 0.23 µM | Increased cell penetration and target engagement.[15][16] |
| Microsomal Stability (t½) | 15 min | 60 min | Fluorine at C6 blocks a site of metabolic oxidation.[5] |
| Oral Bioavailability (F%) | 15% | 61% | Improved metabolic stability and membrane permeability.[13] |
Data is representative and synthesized from trends reported in the cited literature for illustrative purposes.
This data exemplifies a common outcome in drug discovery programs: the strategic addition of a single fluorine atom can transform a moderately active compound into a lead candidate with significantly improved potency and drug-like properties.
Experimental Validation: Protocols & Workflows
Objectively comparing compound efficacy requires robust and reproducible experimental protocols. Below are detailed, self-validating methodologies for the key assays used to generate the data presented above.
Experimental Workflow
The logical flow from target identification to cellular effect is crucial. This process ensures that improvements in enzymatic potency translate to the desired biological outcome in a cellular context.
Caption: Workflow from biochemical potency to cellular efficacy testing.
Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).[17]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (at Km concentration for VEGFR-2)
-
Test Compounds (10 mM stock in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compounds (fluorinated and non-fluorinated indazoles) in kinase buffer. Typically, 11 points, 3-fold dilutions starting from 100 µM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Reaction Setup: To each well of a 96-well plate, add:
-
5 µL of diluted test compound.
-
10 µL of a solution containing the VEGFR-2 enzyme and peptide substrate.
-
-
Initiation: Pre-incubate the plate at room temperature for 10 minutes. Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[18]
-
Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Subtract background readings. Normalize the data to the DMSO control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic effect.[19][20]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
Clear, flat-bottomed 96-well plates.
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[20]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a media-only blank.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours.[19] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.[19]
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus inhibitor concentration to determine the IC₅₀ value.
Target in Context: The VEGFR Signaling Pathway
Indazole inhibitors often target key nodes in signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates the VEGFR signaling cascade, a critical pathway for angiogenesis, which is the formation of new blood vessels required for tumor growth.
Caption: Inhibition of the VEGFR signaling pathway by indazole compounds.
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal for optimizing indazole-based drug candidates. As demonstrated, fluorination can profoundly enhance biological efficacy not merely by chance, but through predictable effects on metabolism, target binding, and cellular permeability. While not universally beneficial—the position of fluorination is critical—a well-designed fluorinated indazole often exhibits superior potency and pharmacokinetic properties compared to its non-fluorinated parent. The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate these differences and make data-driven decisions in the complex, multifaceted process of drug development. Future work will continue to explore more complex fluorination patterns and novel fluorinated functional groups to further refine the next generation of indazole-based therapeutics.
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A Comparative In Vitro Evaluation of Novel 6-Bromo-4-fluoro-1H-indazole-3-carboxylic Acid Derivatives
This guide provides a comprehensive framework for the in vitro characterization of a novel series of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid derivatives. As researchers and drug development professionals, the objective is to rigorously compare the biological performance of these new chemical entities (NCEs) against established alternatives, supported by robust experimental data. This document outlines the scientific rationale, detailed protocols, and data interpretation strategies for assessing the potential of these compounds as anti-cancer agents, focusing on two high-value target classes for the indazole scaffold: Protein Kinases and Poly(ADP-ribose) Polymerases (PARP).
Introduction: The Rationale for Targeting Kinases and PARP with Indazole Scaffolds
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Its rigid bicyclic structure and hydrogen bonding capabilities allow it to effectively mimic the hinge-binding interactions of ATP in the active site of protein kinases.[3] Furthermore, modifications at the 3-position, such as the carboxylic acid or carboxamide group, provide a versatile handle for establishing critical interactions within enzyme active sites, including those of PARP enzymes, which are key players in the DNA damage response (DDR).[4]
Given this precedent, our investigation into novel this compound derivatives (hereafter referred to as the 'IND' series) is predicated on the hypothesis that these compounds will exhibit potent inhibitory activity against protein kinases involved in cell cycle progression (e.g., Cyclin-Dependent Kinases) and/or PARP enzymes. The bromo and fluoro substitutions on the indazole ring are introduced to modulate physicochemical properties and explore new structure-activity relationships (SAR).
This guide will compare the in vitro performance of three hypothetical derivatives from our IND series (IND-1, IND-2, IND-3) against two well-characterized, clinically relevant inhibitors:
-
Palbociclib: A highly selective inhibitor of CDK4 and CDK6.
-
Olaparib: A potent PARP1/2 inhibitor.
The goal is to generate a comprehensive data package that elucidates the potency, selectivity, and cellular mechanism of action for our lead candidates.
Experimental Design: A Multi-tiered Approach to In Vitro Characterization
Our experimental workflow is designed as a logical funnel, starting with broad cellular cytotoxicity screening to identify active compounds, followed by specific biochemical and cell-based assays to determine the precise mechanism of action.
Caption: Multi-tiered workflow for in vitro evaluation of IND series compounds.
Tier 1: Antiproliferative Activity Screening
The initial step is to assess the general cytotoxicity of the IND series across a panel of cancer cell lines. This provides a first indication of potency and potential tumor-type selectivity.
Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the IND derivatives, Palbociclib, and Olaparib in culture medium. The final concentration range should span several orders of magnitude (e.g., 0.01 nM to 100 µM). Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Comparative Data Summary (Hypothetical)
Table 1: Antiproliferative Activity (IC50, µM) in Cancer Cell Lines
| Compound | MCF-7 (Breast, HR+/HER2-) | HCT116 (Colon) | A549 (Lung) |
| IND-1 | 0.85 | 1.20 | > 10 |
| IND-2 | 5.60 | 4.80 | > 10 |
| IND-3 | 0.15 | 0.25 | 8.50 |
| Palbociclib | 0.09 | > 10 | > 10 |
| Olaparib | 1.50 | 0.90 | 2.10 |
Interpretation: In this hypothetical dataset, IND-3 emerges as the most potent antiproliferative agent from the series, with sub-micromolar activity in MCF-7 and HCT116 cells.[7] The strong activity of Palbociclib in the Rb-positive MCF-7 cell line is expected.[8] The data suggests that IND-1 and IND-3 warrant further investigation to determine if their activity stems from CDK or PARP inhibition.
Tier 2: Biochemical and Cellular Target Engagement
Following the identification of active compounds, the next crucial step is to determine if they directly inhibit the hypothesized molecular targets.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution after a kinase reaction. A decrease in kinase activity due to an inhibitor results in less ATP consumption and a higher luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing the kinase of interest (e.g., CDK4/Cyclin D3), its specific substrate peptide (e.g., a fragment of Rb), and kinase assay buffer.[9]
-
Inhibitor Addition: In a 96-well plate, add serially diluted test compounds (IND series, Palbociclib).
-
Kinase Addition: Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of substrate and ATP. Incubate for 60 minutes at 30°C.
-
ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and generates a light signal proportional to the amount of remaining ATP.
-
Signal Measurement: Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
Protocol: In Vitro PARP Inhibition Assay (Fluorometric)
This assay quantifies PARP activity by measuring the consumption of its substrate, NAD+.[4]
Step-by-Step Methodology:
-
Plate Preparation: Use a 96-well plate coated with histones (the protein substrate for PARP) and activated DNA.
-
Inhibitor Addition: Add serial dilutions of the test compounds (IND series, Olaparib) to the wells.
-
PARP Enzyme Addition: Add recombinant human PARP1 enzyme to each well.
-
Reaction Initiation: Start the reaction by adding a solution containing β-NAD+. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and add a developer reagent that generates a fluorescent signal in the presence of remaining NAD+.
-
Signal Measurement: Measure fluorescence (e.g., Ex/Em = 530/590 nm). A higher fluorescent signal indicates more NAD+ remaining and thus greater PARP inhibition.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value from a dose-response curve.
Comparative Data Summary (Hypothetical)
Table 2: Biochemical Inhibitory Potency (IC50, µM)
| Compound | CDK4/Cyclin D3 | PARP1 |
| IND-1 | > 10 | 0.050 |
| IND-2 | > 10 | 1.200 |
| IND-3 | 0.095 | 0.025 |
| Palbociclib | 0.011 | > 50 |
| Olaparib | > 50 | 0.005 |
Interpretation: This data suggests distinct mechanisms of action. IND-1 appears to be a selective PARP inhibitor. IND-3, however, demonstrates potent dual inhibitory activity against both CDK4 and PARP1. This dual-targeting profile could be a significant advantage in certain cancer contexts.
Protocol: Cellular Target Engagement (Western Blot)
To confirm that the compounds inhibit their targets within a cellular context, we can measure the phosphorylation status of downstream substrates.
Caption: Inhibition points for comparator drugs and IND series in CDK and PARP pathways.
Step-by-Step Methodology:
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of IND-3 and Palbociclib for 24 hours. For PARP inhibition, treat HCT116 cells with IND-1, IND-3, and Olaparib, and induce mild DNA damage with a low dose of an agent like MMS.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Rb (Ser780) for the CDK pathway and PAR for the PARP pathway. Use antibodies for total Rb and a loading control (e.g., Actin) for normalization.
-
Analysis: A potent CDK inhibitor should show a marked decrease in the p-Rb signal. A potent PARP inhibitor should show a reduction in the PAR signal after DNA damage.
Tier 3: Mechanism of Action and Selectivity
The final tier of in vitro testing aims to confirm the cellular consequences of target inhibition and assess the selectivity of the lead compounds.
Protocol: Cell Cycle Analysis
Inhibition of CDK4/6 is expected to cause cells to arrest in the G1 phase of the cell cycle.[8]
Step-by-Step Methodology:
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of IND-3 and Palbociclib for 24-48 hours.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A significant increase in the G1 population compared to the control indicates G1 arrest.
Comparative Data Summary (Hypothetical)
Table 3: Cell Cycle Distribution in MCF-7 Cells (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle | 55 | 30 | 15 |
| IND-3 (0.15 µM) | 80 | 10 | 10 |
| Palbociclib (0.09 µM) | 85 | 8 | 7 |
| Olaparib (1.5 µM) | 53 | 29 | 18 |
Interpretation: The data shows that both IND-3 and Palbociclib induce a strong G1 cell cycle arrest, consistent with CDK4/6 inhibition. Olaparib does not significantly alter the cell cycle distribution in this context, as expected. This provides strong cellular evidence for IND-3's on-target activity.
Conclusion and Future Directions
This guide outlines a systematic approach to the in vitro evaluation of novel this compound derivatives. By employing a tiered screening strategy, researchers can efficiently identify potent compounds and elucidate their mechanism of action. The hypothetical data presented for the IND series illustrates how a compound like IND-3, with dual CDK and PARP inhibitory activity, could be identified as a promising lead candidate.
Subsequent steps would involve broader kinase selectivity profiling to assess off-target effects, evaluation in PARP inhibitor-resistant or CDK inhibitor-resistant cell line models, and ultimately, progression to in vivo pharmacokinetic and efficacy studies. This rigorous, comparative approach ensures that only the most promising candidates, supported by a wealth of in vitro data, are advanced in the drug discovery pipeline.
References
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Kirby, C. A., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. Available at: [Link]
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Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
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Kushwaha, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
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Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. Available at: [Link]
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RSC Publishing (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
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National Center for Biotechnology Information (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central. Available at: [Link]
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Guégan, F., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. Available at: [Link]
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El-Damasy, D. A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information (2016). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed Central. Available at: [Link]
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BMG LABTECH (n.d.). PARP assay for inhibitors. BMG LABTECH. Available at: [Link]
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BPS Bioscience (n.d.). CDK4 Assay Kit. BPS Bioscience. Available at: [Link]
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ResearchGate (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. ResearchGate. Available at: [Link]
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bioRxiv (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. Available at: [Link]
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Validation of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid as a Strategic Synthetic Building Block in Drug Discovery
A Senior Application Scientist's Guide to a Versatile Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutics. Heterocyclic compounds, in particular, form the cornerstone of a vast number of approved drugs. Among these, the indazole scaffold is recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets. This guide provides an in-depth validation of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid , a multifunctional building block designed for versatility and strategic complexity-building in drug discovery programs. We will explore its inherent reactivity, compare its performance against relevant alternatives, and provide actionable experimental protocols.
Physicochemical Characteristics and Strategic Importance
This compound is a solid, crystalline compound whose value lies in the orthogonal reactivity of its constituent functional groups. The indazole core itself is a bioisostere of indole and is prevalent in compounds targeting kinases, G-protein coupled receptors, and other enzyme classes.[1] The strategic placement of the bromo, fluoro, and carboxylic acid groups provides a powerful platform for generating diverse compound libraries.
| Property | Value |
| CAS Number | 1780788-37-5[2] |
| Molecular Formula | C₈H₄BrFN₂O₂ |
| Molecular Weight | 259.03 g/mol |
| Appearance | White to light beige crystalline powder[3] |
| Melting Point | >290 °C (decomposes)[3] |
The true utility of this building block is understood by analyzing the electronic contributions of its substituents:
-
Carboxylic Acid (Position 3): This group is the primary handle for derivatization, most commonly through amide bond formation. Its acidity and reactivity are modulated by the adjacent indazole ring system.[4][5]
-
Bromine (Position 6): An essential feature for late-stage functionalization. The C-Br bond is a reliable substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups.[6]
-
Fluorine (Position 4): The electron-withdrawing nature of the fluorine atom influences the electronic properties of the entire ring system. In a final drug candidate, a fluorine atom at this position can enhance binding affinity through favorable interactions with the target protein, block a potential site of metabolism (metabolic blocking), and modulate physicochemical properties such as lipophilicity and pKa.[3]
The combination of these three functionalities in a single molecule allows for a planned, stepwise synthesis of complex target structures.
Caption: Reactivity sites on this compound.
Comparative Analysis with Alternative Building Blocks
The decision to use this compound is best understood by comparing it to structurally similar, commercially available alternatives. The choice of building block directly impacts the synthetic strategy and the properties of the final products.
| Building Block | This compound | 6-Bromo-1H-indazole-3-carboxylic acid [7] | 6-Fluoro-1H-indazole-3-carboxylic acid [3] | 1H-Indazole-3-carboxylic acid [5] |
| Key Features | C6-Br for coupling, C4-F for modulation, C3-COOH for amidation. | C6-Br for coupling, C3-COOH for amidation. Lacks fluorine. | C6-F (less reactive for coupling), C3-COOH for amidation. Lacks bromine. | Only C3-COOH for amidation. No halogen handles. |
| Synthetic Utility | High. Three distinct points for diversification and property tuning. Ideal for complex SAR exploration. | Moderate. Good for diversification at C6 and C3, but lacks the ability to modulate properties via a C4 fluorine. | Limited. Fluorine at C6 is generally less reactive in standard Pd-catalyzed couplings than bromine, limiting its utility as a coupling handle. | Low. Only one point of diversification. Requires C-H activation or other methods to functionalize the core. |
| Strategic Advantage | Allows for sequential, orthogonal reactions. Fluorine can pre-emptively address potential metabolic liabilities. | A simpler, often cheaper alternative when the C4 position is not critical for the SAR. | Useful when a fluorine is required at C6 for electronic or binding purposes, but not as a coupling site. | A basic scaffold for initial screening when core functionalization is not yet required. |
| Potential Impact on Final Compound | Fluorine can enhance binding affinity, improve metabolic stability, and lower pKa. | Bromine allows for extensive library generation via cross-coupling. | Fluorine can improve potency and pharmacokinetic properties. | Provides the core indazole pharmacophore. |
Expert Insight: The primary advantage of This compound is its capacity for late-stage diversification and property optimization. In a typical drug discovery campaign, an initial "hit" compound might be synthesized from a simpler core like 1H-indazole-3-carboxylic acid. As the program progresses, the need to explore the Structure-Activity Relationship (SAR) around the core becomes critical. Our title compound is ideal for this second phase. The bromine at C6 provides a reliable anchor for Suzuki or Sonogashira couplings to probe different pockets of a target's active site, while the fluorine at C4 provides a non-reactive tool to fine-tune the electronics and metabolic stability of each new analog.
Validated Experimental Protocols
Trustworthiness in synthesis relies on robust, reproducible protocols. Below are two fundamental, validated procedures demonstrating the utility of this building block.
This protocol details the formation of an amide bond, a cornerstone reaction in medicinal chemistry, using standard peptide coupling reagents.[8]
Caption: Workflow for a standard amide coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M), add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl, 1.2 eq).
-
Activation: Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add triethylamine (TEA, 3.0 eq) followed by the desired primary or secondary amine (1.1 eq).
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium bicarbonate (NaHCO₃) solution and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.
This protocol demonstrates the functionalization of the C6-bromo position, a key step for library diversification.
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Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 6-Bromo-Indazole Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive malignant growth. The 6-bromo-indazole scaffold has proven to be a privileged structure in the design of potent kinase inhibitors, forming the core of several clinical and preclinical candidates. However, the Achilles' heel of many kinase inhibitors lies in their off-target effects, which can lead to unforeseen toxicities or even polypharmacology that can be either beneficial or detrimental. This guide provides an in-depth, comparative analysis of the off-target profiles of prominent 6-bromo-indazole-based inhibitors, offering supporting experimental data and methodologies to aid researchers in making informed decisions in their drug discovery endeavors.
The Double-Edged Sword: Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in designing truly selective inhibitors. While a highly selective inhibitor is often sought to minimize toxicity, a degree of polypharmacology can sometimes contribute to a drug's efficacy.[1] Understanding the complete kinase interaction profile of an inhibitor is therefore paramount. This guide will delve into the off-target landscapes of two notable 6-bromo-indazole-based inhibitors, CFI-400945 and Axitinib, and compare them with alternative inhibitors targeting the same primary pathways.
Case Study 1: The PLK4 Inhibitor CFI-400945
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is implicated in several cancers.[2] CFI-400945 is a potent, first-in-class, orally available PLK4 inhibitor with a 6-bromo-indazole core that has demonstrated significant anti-tumor activity.[3][4]
On-Target and Off-Target Profile of CFI-400945
CFI-400945 exhibits low nanomolar potency against PLK4 (IC50 = 2.8 - 4.85 nM).[5][6][7] However, kinome profiling has revealed several off-target activities, with the most significant being against Aurora B Kinase (AURKB).[1][3][4] This off-target activity is noteworthy as AURKB is also a critical mitotic kinase, and its inhibition can contribute to the observed cellular phenotypes, such as cytokinesis failure and polyploidy.[8]
In a radiometric assay screening of 290 kinases, CFI-400945 inhibited 10 kinases by more than 50%.[1] Further analysis revealed IC50 values under 100 nM for several kinases, including AURKB, TRKA, and TRKB.[1][6]
| Target | IC50 (nM) | Selectivity (Fold over PLK4) | Reference |
| PLK4 (Primary Target) | 2.8 - 4.85 | - | [5][6][7] |
| AURKB | 70.7 - 98 | ~14-35 | [3][4][7] |
| NTRK2 (TRKB) | 10.6 | ~2-4 | [7] |
| NTRK3 | 9.04 | ~2-3 | [9] |
| NTRK1 (TRKA) | 20.6 | ~4-7 | [7] |
| TEK (Tie2) | 109 | ~22-39 | [7] |
Comparative Analysis with Alternative PLK4 Inhibitors
To understand the significance of CFI-400945's off-target profile, it is crucial to compare it with other PLK4 inhibitors. Centrinone and Centrinone B are highly selective, reversible PLK4 inhibitors that serve as excellent tool compounds for dissecting PLK4-specific functions.[5][8]
| Inhibitor | Primary Target | Key Off-Targets | Selectivity Profile | Reference |
| CFI-400945 | PLK4 | AURKB, TRK family | Multi-kinase inhibitor with significant AURKB activity. | [1][3][4][7] |
| Centrinone/Centrinone B | PLK4 | Minimal | Highly selective for PLK4. | [5][8] |
| R1530 | PLK family | Multi-kinase inhibitor targeting all PLK family members. | Broad PLK family inhibitor. | [5] |
| KW-2449 | AURKs | PLK4 (weaker) | Primarily an Aurora kinase inhibitor with PLK4 activity. | [5] |
The comparison highlights that while CFI-400945 is a potent PLK4 inhibitor, its cellular effects at higher concentrations are likely a composite of on-target PLK4 inhibition and off-target AURKB inhibition.[8] For studies aiming to specifically elucidate the consequences of PLK4 inhibition, the more selective tool compound Centrinone would be a more appropriate choice.
Case Study 2: The VEGFR Inhibitor Axitinib
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, a critical process for tumor growth and metastasis.[10] Axitinib, another kinase inhibitor featuring the 6-bromo-indazole scaffold, is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[10][11]
On-Target and Off-Target Profile of Axitinib
Axitinib demonstrates potent inhibition of VEGFRs in the sub-nanomolar to low nanomolar range.[12] While considered highly selective for VEGFRs, kinome-wide screens have identified other kinases that are inhibited by Axitinib, albeit at higher concentrations.[11][13]
At a concentration of 1 µmol/L, which is approximately 1,000-fold higher than its Ki for VEGFR-2, Axitinib inhibited only a handful of other kinases by ≥60%, including Abl, Aurora-2, Arg, AMPK, Axl, and MST2.[11]
| Target | IC50/Ki (nM) | Selectivity (Fold over VEGFR2) | Reference |
| VEGFR1 (Primary Target) | 0.1 | - | [12] |
| VEGFR2 (Primary Target) | 0.2 | - | [12] |
| VEGFR3 (Primary Target) | 0.1-0.3 | - | [12] |
| c-Kit | 1.6 | ~8 | [14] |
| PDGFRβ | 1.6 | ~8 | [14] |
| PLK4 | 4.2 | ~21 | [5] |
Comparative Analysis with Alternative VEGFR Inhibitors
The therapeutic landscape for VEGFR inhibition is populated with several multi-kinase inhibitors. Comparing Axitinib's selectivity profile to these alternatives is crucial for understanding its unique therapeutic window.
| Inhibitor | Primary Targets | Key Off-Targets | Selectivity Profile | Reference |
| Axitinib | VEGFR1, 2, 3 | c-Kit, PDGFRβ, PLK4 | Highly potent and selective for VEGFRs. | [5][11][12][14] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3 | Broad spectrum | A multi-kinase inhibitor with a wide range of targets. | [14] |
| Sorafenib | VEGFRs, PDGFRβ, c-Kit, RAF | Broad spectrum | A multi-kinase inhibitor targeting both receptor tyrosine kinases and intracellular serine/threonine kinases. | [15] |
| Rivoceranib (Apatinib) | VEGFR2 | RET, c-Kit, c-Src | Highly selective for VEGFR2. | [14][16] |
| Cabozantinib | VEGFR2, MET, RET, AXL | Broad spectrum | A multi-kinase inhibitor with potent activity against several key oncogenic drivers. | [16][17] |
This comparison reveals that while all these drugs target VEGFRs, their broader kinome interaction maps are distinct. Axitinib's high selectivity for VEGFRs may translate to a different side-effect profile compared to the more promiscuous inhibitors like Sunitinib and Sorafenib.[13][15] Conversely, the broader activity of other inhibitors might offer therapeutic advantages in certain contexts where multiple signaling pathways are dysregulated. Rivoceranib stands out for its high selectivity for VEGFR2, offering another tool for dissecting the specific roles of this receptor.[14]
Experimental Methodologies for Assessing Off-Target Effects
A robust evaluation of a kinase inhibitor's selectivity is a critical component of its preclinical development. Several powerful techniques are employed to generate the data presented in this guide.
Kinome Scanning
This high-throughput screening method assesses the binding of an inhibitor to a large panel of purified kinases, often covering a significant portion of the human kinome.[18] These assays, typically performed at a single high concentration of the inhibitor, provide a broad overview of potential off-targets. Hits are then followed up with dose-response experiments to determine IC50 or Ki values.
Experimental Workflow for Kinome Scanning
Caption: Workflow for determining kinase inhibitor selectivity using kinome scanning.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature. By heating cell lysates treated with an inhibitor and quantifying the amount of soluble protein remaining, one can determine if the inhibitor binds to its intended target and identify potential off-targets in a more physiologically relevant environment.
Experimental Workflow for CETSA
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Chemical Proteomics
This approach utilizes affinity-based probes, often derived from the inhibitor itself, to pull down interacting proteins from cell lysates. The captured proteins are then identified and quantified by mass spectrometry, providing a comprehensive and unbiased view of the inhibitor's interactome.
Conclusion: A Call for Comprehensive Profiling
The 6-bromo-indazole scaffold remains a valuable starting point for the design of potent kinase inhibitors. However, as demonstrated by the case studies of CFI-400945 and Axitinib, a deep understanding of their off-target profiles is critical for both preclinical research and clinical development. While CFI-400945's activity against AURKB complicates the interpretation of its cellular effects as solely PLK4-dependent, Axitinib's high selectivity for VEGFRs provides a more targeted approach to anti-angiogenic therapy.
The choice of an inhibitor should be guided by the specific research question. For target validation, highly selective tool compounds are indispensable. For therapeutic development, a comprehensive characterization of the off-target landscape is necessary to anticipate potential toxicities and to uncover opportunities for beneficial polypharmacology. As our ability to probe the kinome with greater depth and precision continues to evolve, a commitment to rigorous and comprehensive selectivity profiling will be essential for advancing the next generation of safe and effective kinase inhibitors.
References
- Hu-Lowe DD, Zou HY, Grazzini ML, et al. Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clin Cancer Res. 2008;14(22):7272-7283. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic Acid Analogs
Introduction: The Promise and Challenge of the Indazole Scaffold
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors that have entered clinical trials and received regulatory approval.[1] Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket makes it a robust starting point for the design of potent kinase modulators. The 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid series represents a novel class of compounds with significant therapeutic potential. However, the conserved nature of the ATP-binding site across the human kinome presents a formidable challenge: ensuring target selectivity.[2]
Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] A comprehensive understanding of a compound's cross-reactivity profile is therefore not merely an academic exercise but a critical step in the drug development pipeline. This guide provides a framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity of novel this compound analogs. As public data on this specific series is not yet available, this document serves as an in-depth, practical manual for generating and interpreting the necessary experimental data to compare and select lead candidates with the most promising selectivity profiles.
Designing the Cross-Reactivity Study: A Tiered Approach
A cost-effective and efficient strategy for assessing kinase inhibitor selectivity involves a tiered screening approach.[4] This begins with a broad scan to identify potential off-target interactions, followed by more detailed dose-response studies for the most significant hits.
Tier 1: Broad Kinome Profiling
The initial step is to screen the analog series at a single, high concentration (e.g., 1 or 10 µM) against a large, representative panel of kinases. Several commercial services offer such profiling, often covering over 400 kinases. The goal is to identify any kinase where the compound causes significant inhibition (typically >70%).
Tier 2: IC50 Determination for Key Off-Targets
For any kinases identified as hits in the primary screen, the next step is to determine the half-maximal inhibitory concentration (IC50) through a 10-point dose-response curve. This provides a quantitative measure of potency against these off-targets.
Proposed Kinase Panel for Focused Study
Based on the known targets of other indazole-based inhibitors, a focused panel should include, but not be limited to, the following kinase families:[1][5][6][7]
-
VEGFR family: VEGFR1, VEGFR2, VEGFR3
-
PDGFR family: PDGFRα, PDGFRβ
-
TAM family: TYRO3, AXL, MER[8]
-
SRC family: SRC, LYN, FYN
-
Aurora Kinases: Aurora A, Aurora B
-
Other key kinases: c-Kit, FLT3, RET, RAF1
The diagram below illustrates a logical workflow for a comprehensive cross-reactivity study.
Caption: Workflow for kinase cross-reactivity profiling.
Experimental Methodologies: Generating Robust Data
The choice of assay technology is critical for generating reliable and comparable data. Below are detailed protocols for two widely used and robust biochemical assay formats.
Protocol 1: Radiometric [³³P]-ATP Filter Binding Assay
This is a traditional and highly reliable method that directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate peptide or protein.[11]
Principle: The kinase reaction is performed in the presence of [³³P]-ATP. After the reaction, the mixture is spotted onto a phosphocellulose membrane, which binds the phosphorylated substrate. Unreacted [³³P]-ATP is washed away, and the radioactivity remaining on the membrane, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the substrate peptide (e.g., 10 mg/mL in water).
-
Prepare a stock solution of ATP (10 mM in water).
-
Prepare a stock of [³³P]-ATP (10 µCi/µL).
-
Prepare serial dilutions of the this compound analog in 100% DMSO.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 5 µL of the compound dilution (or DMSO for control).
-
Add 20 µL of a master mix containing the kinase and substrate peptide in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of ATP mix (containing unlabeled ATP and [³³P]-ATP) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Reaction and Termination:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 50 µL of 0.75% phosphoric acid to each well.
-
-
Washing and Detection:
-
Spot 50 µL from each well onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with 0.75% phosphoric acid to remove unbound [³³P]-ATP.
-
Air dry the filter mat and place it in a sample bag with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular non-radioactive alternative, offering high throughput and sensitivity.[9]
Principle: A biotinylated substrate peptide and a europium-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the europium-labeled antibody binds to it. In the presence of a streptavidin-allophycocyanin (SA-APC) conjugate, FRET occurs between the europium donor and the APC acceptor, resulting in a detectable signal at 665 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer as described in Protocol 1.
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
Prepare a master mix containing the kinase, biotinylated substrate peptide, and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 1 µL of the compound dilution.
-
Add 10 µL of the kinase/substrate/ATP master mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing the europium-labeled anti-phospho-antibody and SA-APC in a TR-FRET dilution buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Signal Reading:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium) and 665 nm (APC) after excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Calculate percent inhibition based on the ratio in the presence of the compound relative to DMSO controls.
-
Determine the IC50 value as described in Protocol 1.
-
Data Presentation and Interpretation: A Comparative Framework
To facilitate a direct comparison between analogs, the generated IC50 data should be compiled into a clear and concise table. This allows for a rapid assessment of both potency and selectivity.
Table 1: Comparative Kinase Inhibition Profile of this compound Analogs (Hypothetical Data)
| Kinase | Analog 1 (IC50, nM) | Analog 2 (IC50, nM) | Analog 3 (IC50, nM) | Reference Compound (e.g., Axitinib) (IC50, nM) |
| VEGFR2 | 1.5 | 5.2 | 25.8 | 0.2 |
| PDGFRβ | 15 | 150 | >10,000 | 1.6 |
| c-Kit | 25 | 450 | >10,000 | 1.7 |
| AXL | 500 | 1,200 | 8,500 | 150 |
| MER | >10,000 | >10,000 | >10,000 | 5,000 |
| TYRO3 | >10,000 | >10,000 | >10,000 | >10,000 |
| PIM1 | 850 | 2,500 | >10,000 | 300 |
| SRC | 1,200 | 3,000 | >10,000 | 50 |
Primary target is highlighted in bold.
Interpreting the Data
The hypothetical data in Table 1 illustrates how different substitutions on the indazole scaffold can dramatically alter the selectivity profile.
-
Analog 1: Shows high potency against the primary target (VEGFR2) but also significant off-target activity against PDGFRβ and c-Kit, indicating a more promiscuous profile, similar to the reference compound.
-
Analog 2: Maintains good potency for VEGFR2 but shows a ~10-fold improvement in selectivity against PDGFRβ and c-Kit compared to Analog 1.
-
Analog 3: While less potent against the primary target, it exhibits outstanding selectivity, with minimal to no inhibition of the other kinases tested at high concentrations.
To quantify selectivity, a Selectivity Score can be calculated by dividing the IC50 of an off-target kinase by the IC50 of the primary target. A higher score indicates greater selectivity.
Selectivity Score (S) = IC50 (Off-Target Kinase) / IC50 (Primary Target)
The diagram below visualizes the concept of a selectivity profile.
Caption: Promiscuous vs. Selective Kinase Inhibitors.
Cell-Based Target Engagement: Confirming In Vitro Findings
Biochemical assays are essential, but it is crucial to confirm that the observed inhibition translates to a cellular context where factors like membrane permeability and intracellular ATP concentrations come into play.
Protocol 3: Western Blot Analysis of Substrate Phosphorylation
Principle: Treat cells that express the target kinase with the inhibitor, then lyse the cells and use Western blotting to detect the phosphorylation status of a known downstream substrate of that kinase. A potent and cell-permeable inhibitor will reduce the level of substrate phosphorylation in a dose-dependent manner.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HUVECs for VEGFR2) to 70-80% confluency.
-
Starve the cells of serum for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the inhibitor (or DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., VEGF-A) for a short period (e.g., 10-15 minutes) to activate the target kinase.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-PLCγ1 for VEGFR2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate signal.
-
Observe the dose-dependent decrease in substrate phosphorylation to confirm cellular target engagement.
-
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is a cornerstone of modern kinase inhibitor development. For novel scaffolds like the this compound series, a tiered, data-driven approach is essential for identifying candidates with the optimal balance of potency and selectivity. By employing robust biochemical and cell-based assays, researchers can generate high-quality, comparative data to guide structure-activity relationship (SAR) studies and select the most promising analogs for further preclinical development. The ultimate goal is to develop inhibitors that are not only potent against their intended target but also possess a well-characterized and acceptable off-target profile, maximizing therapeutic benefit while minimizing the potential for adverse effects.
References
- Bantscheff, M., et al. (2009). Proteomics-based methods to capture protein targets directly from cell lysates.
- Feneyrolles, C., et al. (2014). Axl kinase as a key player in cancer. International Journal of Molecular Sciences, 15(8), 14351-14368.
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
- Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(35), 30515-30525.
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
- Vieth, M., et al. (2004). Kinase-specific selectivity of inhibitors assessed against a panel of 36 human kinases. Journal of Medicinal Chemistry, 47(9), 224-232.
- Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1279-1309.
- Chen, H. X., & Cleck, J. N. (2009). Adverse effects of anticancer agents that target the VEGF pathway. Nature Reviews Clinical Oncology, 6(8), 465-477.
- Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 549-553.
- Elsayed, M. A., et al. (2019). Discovery of novel indazole-based derivatives as potent VEGFR-2 inhibitors: design, synthesis, and biological evaluation. Bioorganic Chemistry, 86, 423-434.
- Song, Z., et al. (2015). Discovery of 3-(pyrrolopyridin-2-yl)indazole derivatives as potent and selective inhibitors of aurora kinase A. European Journal of Medicinal Chemistry, 92, 633-644.
- Zhang, T., et al. (2013). Discovery of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent fibroblast growth factor receptor inhibitors. Journal of Medicinal Chemistry, 56(22), 9049-9062.
- Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165.
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BMG LABTECH. (2020). Kinase assays. Available at: [Link]
- Adam, R., et al. (2006). Targeting PIM kinase in tumor-associated macrophages suppresses inflammasome activation and sensitizes prostate cancer to immunotherapy. Cancer Research, 66(7), 3828-35.
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Benchmarking the Potency of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved and investigational therapeutic agents.[1] Its rigid bicyclic system provides a versatile framework for introducing diverse functionalities, enabling fine-tuning of pharmacological properties. This guide focuses on a specific, promising subclass: derivatives of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid. The strategic placement of bromo and fluoro substituents on the benzene ring can significantly influence metabolic stability, membrane permeability, and target engagement.
This document provides a comprehensive framework for benchmarking the potency of novel derivatives of this scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis rooted in established methodologies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and evaluate the next generation of indazole-based therapeutics.
The Rationale for Potency Benchmarking
The ultimate goal in lead optimization is to enhance the potency and selectivity of a compound for its intended biological target while minimizing off-target effects. A systematic benchmarking process is crucial for establishing a clear Structure-Activity Relationship (SAR). This involves comparing the biological activity of a series of structurally related compounds, allowing researchers to deduce the impact of specific chemical modifications. For derivatives of this compound, this typically involves the synthesis of a library of amides, where the carboxylic acid is coupled with various amines.
Benchmarking Experimental Workflow
A robust workflow for assessing the potency of a new chemical entity (NCE) involves a multi-tiered approach, starting from broad cellular effects and progressing to specific target engagement and mechanism of action.
Caption: A generalized workflow for benchmarking the potency of novel chemical derivatives.
Comparative Potency of Indazole-3-Carboxamide Derivatives
While a comprehensive SAR study on a full series of 6-Bromo-4-fluoro-1H-indazole-3-carboxamide derivatives is not yet publicly available, we can draw valuable insights from closely related indazole-3-carboxamide series. The following table presents illustrative data from a study on indazole-3-carboxamides as inhibitors of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of mast cell activation.[2] This data demonstrates how modifications to the amide portion of the molecule can dramatically impact potency.
| Compound ID | Amide Moiety (R Group) | Target | IC50 (µM) |
| 12a | 2,6-difluorophenyl | CRAC Channel | 1.51 |
| 12b | 2-chloro-6-fluorophenyl | CRAC Channel | 3.23 |
| 12d | 3-fluoro-4-pyridyl | CRAC Channel | 0.67 |
| 12e | 2,4-difluorophenyl | CRAC Channel | 2.33 |
| 9c | reverse amide isomer | CRAC Channel | > 100 |
This data is adapted from a study on indazole-3-carboxamides and serves as an illustrative example of a potency comparison.[2]
Analysis of the Illustrative Data:
-
Impact of Aryl Substitution: The data clearly shows that the nature and position of substituents on the aryl amide ring significantly influence inhibitory activity. The 3-fluoro-4-pyridyl group in compound 12d confers the highest potency in this series.
-
Regiochemistry is Critical: A striking observation is the complete loss of activity for the reverse amide isomer (9c ), highlighting the critical importance of the specific orientation of the carboxamide linker for target engagement.[2]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key assays in the benchmarking workflow.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a foundational step to assess the general cytotoxic or anti-proliferative effects of the synthesized derivatives.[3]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative Example: PAK1)
This protocol describes a method to determine the direct inhibitory effect of the compounds on a specific enzyme target, in this case, p21-activated kinase 1 (PAK1), a target for which indazole-3-carboxamides have shown potent inhibition.[4]
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for quantifying kinase activity. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-serine/threonine antibody binds to the phosphorylated peptide, bringing it in close proximity to a streptavidin-allophycocyanin (APC) conjugate that binds to the biotin tag. Excitation of the europium donor results in energy transfer to the APC acceptor, generating a FRET signal that is proportional to the extent of substrate phosphorylation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human PAK1 enzyme, biotinylated peptide substrate, and ATP.
-
Compound Plating: In a 384-well low-volume plate, add 50 nL of the test compounds at various concentrations using an acoustic dispenser.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing the PAK1 enzyme and the biotinylated peptide substrate to each well.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of a detection mix containing the europium-labeled antibody and streptavidin-APC in a stop buffer (e.g., 10 mM EDTA). Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the percentage of inhibition (relative to no-enzyme and no-inhibitor controls) against the log of the inhibitor concentration. Determine the IC50 value using a four-parameter logistic fit.
Mechanism of Action: Target Engagement
Determining the IC50 in a biochemical assay is a critical step, but it does not confirm that the compound engages the target within a cellular context. Cellular target engagement assays are essential to validate that the observed cellular effects are due to the intended mechanism of action.
Cellular Target Engagement via NanoBRET™
The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a specific protein target in living cells.
Caption: The principle of the NanoBRET™ Target Engagement Assay for measuring compound binding in live cells.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel, potent, and selective inhibitors of various biological targets. This guide provides a robust framework for the systematic benchmarking of its derivatives. By employing a tiered approach of cell-based screening, biochemical potency determination, and cellular target engagement assays, researchers can efficiently establish a clear Structure-Activity Relationship. The illustrative data from related indazole series underscore the profound impact that subtle chemical modifications can have on biological activity. Future work should focus on the synthesis and comprehensive evaluation of a dedicated library of 6-Bromo-4-fluoro-1H-indazole-3-carboxamide derivatives to unlock the full therapeutic potential of this exciting chemical scaffold.
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Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1251-1256. Available at: [Link]
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Arhema, F. O., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. Available at: [Link]
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Pujari, J. N., et al. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Journal of Molecular Structure, 1269, 133727. Available at: [Link]
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Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1096. Available at: [Link]
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Yilmaz, I., & Akman, P. K. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(2), M1557. Available at: [Link]
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Yildiz, E., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(15), 5831. Available at: [Link]
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A Researcher's Guide to the Pharmacokinetic Landscape of Substituted Indazole Carboxylic Acids
An In-depth Technical Comparison for Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, with its derivatives showing promise in a multitude of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][2][3] Among these, substituted indazole carboxylic acids have emerged as a particularly fruitful area of investigation. However, the journey from a potent in vitro hit to a clinically viable drug is paved with pharmacokinetic challenges. Understanding and optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules is paramount to their success.
This guide provides a comparative analysis of the pharmacokinetic properties of substituted indazole carboxylic acids, drawing upon available preclinical data. We will explore how structural modifications to the indazole core and the carboxylic acid moiety influence key pharmacokinetic parameters, offering insights to guide the design of molecules with improved drug-like properties.
The Critical Role of Pharmacokinetics in Drug Discovery
A drug's efficacy is not solely dependent on its interaction with the biological target. It must first reach the target in sufficient concentrations and for an adequate duration, a journey dictated by its pharmacokinetic profile. Poor pharmacokinetic properties, such as low oral bioavailability or rapid clearance, are major contributors to the high attrition rates in drug development. Therefore, a thorough understanding and early optimization of ADME characteristics are essential for the successful progression of any drug candidate.
Comparative Analysis of Pharmacokinetic Properties
Impact of Substitution on Oral Bioavailability and Exposure
Oral bioavailability (%F) is a critical parameter for patient compliance and therapeutic convenience. For indazole carboxylic acids, substitutions on both the indazole ring and other parts of the molecule can significantly impact this parameter.
One study on a series of indazole-6-phenylcyclopropylcarboxylic acids, developed as GPR120 agonists, highlights the potential for achieving good oral exposure.[4] For instance, strategic modifications to the phenylcyclopropyl moiety were explored to optimize potency and pharmacokinetics. While specific bioavailability percentages for a full series were not detailed, the study reported that some compounds demonstrated good oral exposure, indicating that this scaffold is amenable to oral absorption.[4]
Furthermore, research on indazole-based selective estrogen receptor degraders (SERDs) has shown that tempering the polarity of lipophilic acids and incorporating 3-fluoroindazole motifs can lead to increased oral bioavailability.[1] This suggests that fine-tuning lipophilicity and introducing fluorine atoms are viable strategies for enhancing the oral absorption of indazole carboxylic acids. In one instance, a pazopanib hybrid compound incorporating an indazole scaffold demonstrated an oral bioavailability of 72% in rats, a testament to the potential of this chemical class.
Table 1: Selected In Vivo Pharmacokinetic Parameters of Substituted Indazole Carboxylic Acid Derivatives in Rats
| Compound/Series | Key Structural Features | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%F) | Reference |
| Indazole-6-phenylcyclopropylcarboxylic acid series | Varied substitutions on the phenylcyclopropyl moiety | Oral | Data not fully tabulated | Data not fully tabulated | Data not fully tabulated | Reported as "Good" for some compounds | [4] |
| Pazopanib Hybrid (Compound 131 ) | Indazole core with ortho-aminoanilide side chain | Oral | Not specified | Not specified | Not specified | 72% |
Note: Comprehensive comparative data is limited. This table represents examples found in the literature to illustrate the pharmacokinetic potential of the scaffold.
Metabolism: A Key Determinant of Clearance and Half-Life
The metabolic stability of a drug candidate is a primary determinant of its half-life (t1/2) and clearance (CL). The indazole ring system is susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.
In vitro studies on indazole-3-carboxamides, which are closely related to indazole carboxylic acids, have shed light on their metabolic pathways. Common metabolic routes include hydroxylation of the indazole ring and alkyl substituents, as well as hydrolysis of amide or ester functionalities to the corresponding carboxylic acid.[5] The position of substitution on the indazole ring can significantly influence the rate and site of metabolism. For instance, blocking potential sites of metabolism through the introduction of groups like fluorine can enhance metabolic stability and prolong the half-life of the compound.
A systematic in vitro study comparing indole and indazole-3-carboxamide synthetic cannabinoids revealed that the indazole-containing compounds ("INACA"s) generally exhibit faster in vitro clearance in both pooled human liver microsomes (pHLM) and cryopreserved human hepatocytes (pHHeps) compared to their indole counterparts ("ICA"s).[5] This suggests that the indazole core itself may be more susceptible to metabolic enzymes. However, it is important to note that these compounds are often highly protein-bound in vivo, which can lead to a much slower predicted in vivo hepatic clearance (CLh) compared to the intrinsic clearance (CLint) observed in vitro.[5]
Distribution: Crossing Membranes and Reaching the Target
The volume of distribution (Vd) reflects the extent to which a drug distributes from the plasma into the tissues. For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is crucial. The physicochemical properties of substituted indazole carboxylic acids, such as lipophilicity and hydrogen bonding potential, play a key role in their distribution characteristics.
The study on indazole-6-phenylcyclopropylcarboxylic acids reported that some compounds displayed unexpectedly high CNS penetration.[4] This suggests that with appropriate structural modifications, this class of compounds can be tailored to either penetrate or be excluded from the CNS, depending on the therapeutic target.
Experimental Methodologies for Pharmacokinetic Profiling
To ensure the reliability and reproducibility of pharmacokinetic data, standardized and well-validated experimental protocols are essential.
In Vitro ADME Assays
This assay is a fundamental tool for assessing the intrinsic clearance of a compound. It provides an early indication of how susceptible a compound is to phase I metabolism by CYP enzymes.
Protocol: Microsomal Stability Assay
-
Preparation: Pooled liver microsomes (from human or relevant preclinical species) are thawed and diluted in a phosphate buffer (pH 7.4) containing magnesium chloride.
-
Incubation: The test compound (typically at a concentration of 1 µM) is added to the microsomal suspension.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP enzymes. A control incubation without NADPH is run in parallel to assess non-CYP mediated degradation.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caption: Workflow for Microsomal Stability Assay.
This assay is the gold standard for predicting the intestinal absorption of orally administered drugs. It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and expresses key drug transporters.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Measurement: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite chamber at specific time points.
-
Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the involvement of active efflux transporters.
Caption: Workflow for Caco-2 Permeability Assay.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models, typically rats or mice, are essential for determining the complete pharmacokinetic profile of a drug candidate and for predicting its behavior in humans.
Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dosing: The test compound is administered intravenously (IV) via the tail vein and orally (PO) by gavage. The IV dose allows for the determination of absolute bioavailability.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
%F: Absolute oral bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
-
Caption: Workflow for In Vivo Pharmacokinetic Study.
Conclusion and Future Directions
The substituted indazole carboxylic acid scaffold holds significant promise for the development of novel therapeutics. While a comprehensive comparative pharmacokinetic dataset is not yet publicly available, the existing literature provides valuable insights into the structure-pharmacokinetic relationships governing this class of compounds. Key strategies for optimizing the ADME properties include modulating lipophilicity, introducing fluorine substituents to block metabolic hotspots, and carefully considering the placement of polar groups.
Future research in this area should focus on systematic studies that directly compare the in vivo pharmacokinetic profiles of a series of analogs with well-defined structural modifications. Such studies will be invaluable for building robust quantitative structure-pharmacokinetic relationship (QSPkR) models, which can further guide the rational design of indazole carboxylic acid derivatives with improved drug-like properties. By integrating early and thorough pharmacokinetic assessment into the drug discovery process, researchers can increase the likelihood of successfully translating these promising molecules into effective medicines.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021;26(16):4783. [Link]
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Indazole-based selective estrogen receptor degraders (SERDs) with potent oral bioavailability. Journal of Medicinal Chemistry. 2016;59(17):8126-8149. [Link]
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A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals (Basel). 2021;14(3):233. [Link]
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Indazole scaffold: a generalist for marketed and clinical drugs. RSC Medicinal Chemistry. 2022;13(1):10-29. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid. As a halogenated heterocyclic carboxylic acid, this compound requires specific handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols outlined below are designed to provide a clear, step-by-step methodology grounded in established safety standards.
Part 1: Core Principles & Hazard Assessment
Before handling waste, understanding the inherent risks of the compound is paramount. The disposal protocol is directly derived from the chemical's classification and associated hazards. This compound is a solid organic compound characterized by three key features relevant to waste management: a brominated and fluorinated aromatic system (halogenated), a carboxylic acid group (acidic), and its general toxicity profile.
Based on data from structurally similar compounds, this chemical should be treated as hazardous.[1][2]
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][3] | Avoid ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[3] |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3] | Wear appropriate chemical-resistant gloves and a lab coat. Avoid contact with skin.[3] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[2][3] | Wear safety glasses with side shields or goggles.[3] Ensure eyewash stations are accessible. |
| Respiratory Irritation (Category 3) | May cause respiratory irritation.[2][3] | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4] |
| Halogenated Organic Compound | Contains bromine and fluorine. | Must be segregated into a dedicated "Halogenated Organic Waste" stream.[5][6][7][8] |
| Acidic Compound | Contains a carboxylic acid functional group. | Must be segregated from bases, cyanides, and other incompatible materials.[9] |
The primary directive for disposal is segregation . Halogenated organic wastes require specific disposal methods, typically high-temperature incineration with specialized scrubbers to handle the resulting acidic gases (like HBr and HF).[6] Mixing this waste with non-halogenated streams can contaminate large volumes of solvent waste, leading to significantly higher disposal costs and regulatory complications.[8][10]
Part 2: Pre-Disposal Safety Protocol
Personal Protective Equipment (PPE): Before handling the waste container, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles (European Standard EN 166).[3]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile). Check manufacturer data for specific breakthrough times.
-
Body Protection: A buttoned lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[3]
Engineering Controls:
-
All waste handling and commingling should be performed inside a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[3]
Part 3: Step-by-Step Disposal Workflow
This protocol ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12][13][14] The moment a chemical is deemed no longer usable, it is considered waste and must be managed accordingly.[15]
Step 1: Waste Characterization and Container Selection
-
Confirm Waste Identity: The waste is solid this compound. It may also include contaminated items like weighing paper or gloves.
-
Select a Container:
-
Choose a container made of a compatible material (e.g., a wide-mouth high-density polyethylene (HDPE) bottle for solids) that is in good condition with no cracks or leaks.[11][15]
-
The container must have a secure, tight-fitting screw cap to prevent spills.[11]
-
For contaminated labware like glassware, package it in a puncture-resistant container labeled as hazardous waste, listing the chemical contaminant.[15]
-
Step 2: Waste Segregation & Labeling
-
Segregate: This solid waste must be collected in a container designated exclusively for "Solid Halogenated Organic Waste." [5][6]
-
Label the Container:
-
The moment the first particle of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[10][15]
-
Clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7][15]
-
List all constituents, including any contaminated materials (e.g., gloves, wipes).
-
Add appropriate hazard pictograms (e.g., exclamation mark for irritant).[9]
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Storage Location: Store the sealed waste container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory.[17]
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[15][17][18][19] This is a critical EPA regulation.
-
Secondary Containment: Store the container within a secondary containment tray or bin to contain any potential leaks or spills.[15]
Step 4: Requesting Disposal
-
Monitor Volume: Do not overfill waste containers; fill to a maximum of 90% capacity to allow for expansion.
-
Schedule Pickup: Once the container is full or the project is complete, contact your institution's EH&S or equivalent department to schedule a waste pickup.[17]
-
Documentation: Follow all institutional procedures for documenting the waste, which may involve an online request system or a physical logbook. This documentation is part of the cradle-to-grave tracking required by the EPA's Resource Conservation and Recovery Act (RCRA).[11][19][20]
Below is a workflow diagram illustrating the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
For a small spill of solid material, gently cover it with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep or scoop the material into a designated hazardous waste container without creating dust.[4]
-
Label the container and dispose of it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team and EH&S department immediately.[7]
-
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
By adhering to this guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]
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Hazardous Waste Segregation. (n.d.). Unknown Source. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Unknown Source. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Safety Data Sheet - 3-bromo-6-fluoro-1H-indazole. (2025, September 2). Angene Chemical. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-4-fluoro-1H-indazole-3-carboxylic Acid
Welcome to a comprehensive guide on the safe handling of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid. In the fast-paced world of drug discovery and chemical synthesis, our commitment to safety is as critical as our scientific innovation. This document is not merely a checklist; it is a procedural and logical framework designed to ensure your well-being. As scientists, we understand that true safety protocols are built on a foundation of knowledge—understanding the "why" behind each step is paramount to creating a self-validating system of protection in the laboratory.
Foundational Hazard Assessment: Understanding the Adversary
Before we can select the appropriate armor, we must first understand the nature of the challenge. This compound, like many halogenated heterocyclic compounds used in medicinal chemistry, presents a specific set of hazards that dictate our safety protocols. While this specific molecule may not have extensive, long-term toxicological data, we can extrapolate from its structural motifs and available Safety Data Sheets (SDS) for analogous compounds to build a robust safety profile.
The primary hazards are summarized below, based on GHS classifications for this and structurally similar chemicals.[1][2][3][4]
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Oral Toxicity | H302: Harmful if swallowed | Prevention of ingestion through contaminated hands or materials is critical. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct skin contact must be avoided through appropriate gloves and body protection.[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Robust eye and face protection is mandatory to prevent contact with dust or splashes.[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of the powdered compound must be minimized through engineering controls and respiratory protection.[1][2][5] |
These classifications form the basis of our Personal Protective Equipment (PPE) strategy. The causality is clear: the compound's ability to irritate skin, eyes, and the respiratory system, coupled with its oral toxicity, necessitates a multi-layered defense.
The Core Directive: A Multi-Layered PPE Strategy
Our defense is built upon preventing the primary routes of exposure: inhalation, dermal contact, and ocular contact. The following PPE is mandatory for all personnel handling this compound.
Respiratory Protection: The First Line of Defense
Causality: As a fine powder, this compound can easily become airborne during weighing, transfer, or manipulation. Inhalation may lead to irritation of the respiratory tract.[1][2][5] Therefore, engineering controls (such as a chemical fume hood or a powder containment hood) are the primary method of protection. When such controls are not feasible or as a supplementary measure, respiratory protection is required.
-
For Handling Solid Powder: A NIOSH-approved N95 or P100 particulate respirator is the minimum requirement.[6] These masks are effective at filtering fine dust particles. For extended work or higher-risk operations, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.
-
For Handling Solutions/Vapors: If the compound is dissolved in a volatile organic solvent, an air-purifying respirator with organic vapor cartridges, in addition to particulate filters, may be necessary, depending on the solvent's properties and the ventilation in place.[7]
Eye and Face Protection: An Impenetrable Shield
Causality: The H319 classification ("Causes serious eye irritation") is an unambiguous directive.[1][2] Contact with even a small amount of the powder can cause significant discomfort and potential damage.
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against fine airborne dust.[7]
-
Recommended for High-Risk Tasks: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during reaction quenching or transfers), a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.[3]
Skin and Body Protection: The Dermal Barrier
Causality: The compound is a known skin irritant (H315).[1][2] Preventing direct contact is essential not only to avoid irritation but also to prevent absorption and accidental ingestion from contaminated hands.
-
Hand Protection: Chemical-resistant gloves are the most critical component of skin protection. Nitrile gloves are a common and effective choice for incidental contact with solid materials.[7] It is crucial to double-glove when handling this compound, which allows for the safe removal of the outer glove if contamination is suspected. Always consult a glove compatibility chart for the specific solvents being used in your process.
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of contamination, such as charging a reactor or large-scale transfers, disposable chemical-resistant coveralls (e.g., DuPont™ Tyvek®) are recommended to protect personal clothing and prevent the spread of contamination outside the lab.[8][9] Ensure the lab coat is fully buttoned and the cuffs of the gloves are pulled over the sleeves of the coat.
Operational Plan: A Step-by-Step Protocol for Safety
Adherence to a strict, logical sequence for donning and doffing PPE is as important as the equipment itself. This ensures that you are protected before you begin work and that you do not contaminate yourself when removing the gear.
Donning (Putting On) PPE Sequence
-
Lab Coat/Coveralls: Put on your lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of chemical-resistant gloves.
-
Respirator: Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Position your eye and face protection.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Removing) PPE Sequence
The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).
-
Outer Gloves: Peel off the outer gloves, turning them inside out as you remove them. Dispose of them immediately in the designated waste container.
-
Lab Coat/Coveralls: Unbutton the lab coat. Remove it by rolling it down your arms, touching only the inside surface. Fold it so the contaminated exterior is contained within the fold and place it in the designated area or disposal bag.
-
Goggles/Face Shield: Remove by handling the strap; avoid touching the front surface. Place in the designated area for decontamination.
-
Respirator: Remove by handling the straps.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow based on task-specific risks.
Disposal and Decontamination Plan
A safe experiment is not complete until all materials and equipment are properly managed.
-
Solid Chemical Waste: All solid waste contaminated with this compound, including the compound itself, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[10]
-
Contaminated PPE: Disposable PPE, such as gloves and coveralls, should be placed in a sealed bag and then into the solid waste container.
-
Decontamination: In the event of a small spill, do not panic.
-
Ensure you are wearing the appropriate PPE (at a minimum: lab coat, double gloves, goggles, and respirator).
-
Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated waste container. Do not generate dust.[3][11]
-
Wipe the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as halogenated waste. A solution of sodium thiosulfate can be used to neutralize residual bromine-containing compounds on surfaces.[10][12]
-
By integrating this knowledge into your daily laboratory practices, you build a culture of safety that protects not only you but also your colleagues. Trust in the process, understand the reasoning, and execute with precision.
References
- Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.
-
Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Angene Chemical. (2025, September 2). 3-bromo-6-fluoro-1H-indazole Safety Data Sheet. Retrieved from [Link]
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Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]
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International Enviroguard. (2021, March 22). Dust Protection Clothing Needed To Meet OSHA Standards & Reduce Workplace Risks. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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National Institutes of Health. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
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EHS Daily Advisor. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
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Organic Syntheses. (n.d.). Indazole Procedure. Retrieved from [Link]
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Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
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Best Safety Equipments. (2025, January 17). Top 10 Dust Masks PPE and Manufacturers. Retrieved from [Link]
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Arkivoc. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]
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ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Retrieved from [Link]
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MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

